Product packaging for L-Lysine monohydrochloride(Cat. No.:CAS No. 10098-89-2)

L-Lysine monohydrochloride

Cat. No.: B160605
CAS No.: 10098-89-2
M. Wt: 182.65 g/mol
InChI Key: BVHLGVCQOALMSV-JEDNCBNOSA-N
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Description

L-lysine hydrochloride is the hydrochloride salt of L-lysine It contains a L-lysine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O2.ClH<br>C6H15ClN2O2 B160605 L-Lysine monohydrochloride CAS No. 10098-89-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,6-diaminohexanoic acid;hydrochloride
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InChI

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1
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InChI Key

BVHLGVCQOALMSV-JEDNCBNOSA-N
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Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl
Source PubChem
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Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H15ClN2O2
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Related CAS

26124-78-7, 28826-16-6, 56-87-1 (Parent)
Record name L-Lysine, hydrochloride (1:1), homopolymer
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Record name Poly(L-lysine) hydrochloride
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DSSTOX Substance ID

DTXSID9029198
Record name L-(+)-Lysine monohydrochloride
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Molecular Weight

182.65 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name Lysine monohydrochloride
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CAS No.

10098-89-2, 657-27-2, 657-26-1
Record name L-Lysine, hydrochloride
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Record name L-Lysine, dihydrochloride
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Record name L-Lysine, hydrochloride (1:?)
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Record name LYSINE HYDROCHLORIDE
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Chemical Properties and Structure of L-Lysine Monohydrochloride

Introduction

This compound is the hydrochloride salt of L-lysine, an essential α-amino acid vital for numerous physiological processes.[] As an essential amino acid, it cannot be synthesized by the human body and must be obtained through diet or supplementation.[2] Its roles are extensive, ranging from being a fundamental building block in protein synthesis to its involvement in collagen cross-linking, carnitine production for fatty acid metabolism, and the absorption of essential minerals like calcium.[][2][3] This guide provides a detailed overview of the core chemical properties, structure, and relevant metabolic pathways of this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound is typically a white or nearly white, free-flowing crystalline powder.[4] The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[4]

Tabulated Quantitative Data

The following tables summarize the key chemical and physical properties of this compound.

Table 1: General Chemical Properties

PropertyValueSource(s)
IUPAC Name (2S)-2,6-diaminohexanoic acid;hydrochloride[5]
Molecular Formula C₆H₁₅ClN₂O₂[5][6][7]
Molecular Weight 182.65 g/mol [5][8]
CAS Number 657-27-2[5][8]
Appearance White to yellow crystalline powder[3][4][9]

Table 2: Physicochemical Properties

PropertyValueConditionsSource(s)
Melting Point 262 - 264 °C (decomposes)Not Applicable[2][3][8]
pH 5.0 - 6.091.3 g/L in H₂O at 25 °C[2][10]
Density 1.28 g/cm³20 °C[3]
Vapor Pressure <0.1 hPa20 °C[2]

Table 3: Solubility Data

SolventSolubilityTemperatureSource(s)
Water 420 g/LNot Specified[][2]
Water 65 g/100 mL20 °C[8][11]
Water ~650 g/L20 °C[12]
Water 500-600 g/L25 °C[13]
Ethanol Practically insolubleNot Specified[4][14]
Ether Almost insolubleNot Specified[4]
Formic Acid Freely solubleNot Specified[14]
Dimethyl Sulfoxide (DMSO) Soluble283 - 323 K[15][16]
Methanol Soluble283 - 323 K[15][16]
Glycol Soluble283 - 323 K[15][16]

Table 4: Optical Activity

Specific Optical Rotation [α]ConditionsSource(s)
+19.0° to +21.5°c=8, 6N HCl[17]
+19.0° to +21.5°2g in 25mL of 6 mol/L HCl[14][18]
+21.0° to +21.1°Not Specified[15]
+20.7 ± 0.5°c=5 in 5N HCl[3]

Chemical Structure

This compound consists of the L-isomer of lysine, which features a chiral center at the α-carbon, protonated at both the α-amino and ε-amino groups, with a carboxyl group and a butyl side chain. The positive charges on the amino groups are balanced by a chloride ion.

L_Lysine_Monohydrochloride cluster_ion N_alpha H₃N⁺ C_alpha C N_alpha->C_alpha C_carboxyl C C_alpha->C_carboxyl H_alpha H C_alpha->H_alpha C_beta CH₂ C_alpha->C_beta O_double O C_carboxyl->O_double O_single O⁻ C_carboxyl->O_single C_gamma CH₂ C_beta->C_gamma C_delta CH₂ C_gamma->C_delta C_epsilon CH₂ C_delta->C_epsilon N_epsilon N⁺H₃ C_epsilon->N_epsilon Cl_ion Cl⁻ chiral_center *

Caption: 2D structure of this compound.

Experimental Protocols

The characterization of this compound involves several standard analytical techniques to determine its physical and chemical properties.

Melting Point Determination

The melting point, which often coincides with decomposition for amino acids, is a key indicator of purity.

  • Methodology: A common method involves using a capillary melting point apparatus.[17] A small, powdered sample is packed into a capillary tube and placed in a heated block.[10] The temperature is ramped up slowly (e.g., 2 °C/min) near the expected melting point.[10][17] The range is recorded from the temperature at which the first liquid appears to the temperature at which the entire sample becomes liquid. For compounds that decompose, like L-Lysine, techniques such as Fast Scanning Calorimetry (FSC) can be employed to determine the melting properties before thermal degradation occurs.[12][13][19]

Solubility Determination

Solubility is determined by measuring the concentration of the saturated solution at a specific temperature.

  • Methodology: A synthetic method using a laser monitoring technique is often employed.[15][20] A mixture of the solute (this compound) and the solvent is prepared in a vessel with controlled temperature. The system is heated slowly while being stirred. A laser beam is passed through the solution, and the disappearance of the solid phase is detected by a change in light transmission, which indicates the temperature at which the solid completely dissolves.[15][20] This process is repeated at various concentrations to construct a solubility curve.

Optical Rotation Measurement

Optical rotation confirms the enantiomeric identity (L-form) of the amino acid.

  • Methodology: A polarimeter is used to measure the angle of rotation of plane-polarized light as it passes through a solution of the chiral compound.[7][18][21]

    • Preparation: A solution of this compound is prepared at a precise concentration (c) in a specified solvent (e.g., 6N HCl).[14]

    • Blank Measurement: The polarimeter is zeroed using a cell filled with the pure solvent.[21]

    • Sample Measurement: The solvent-filled cell is replaced with a cell of a known path length (l) containing the sample solution.

    • Rotation Reading: The observed rotation (α) in degrees is measured.

    • Calculation: The specific rotation [α] is calculated using Biot's law: [α] = α / (l * c).[7]

Metabolic Pathways and Biological Significance

L-lysine is a metabolically versatile amino acid. Its catabolism is crucial for maintaining homeostasis, as excessive levels of free lysine can be toxic.

Lysine Catabolism: The Saccharopine Pathway

In mammals, the primary route for lysine degradation is the saccharopine pathway, which occurs predominantly in the mitochondria of the liver.[2][8] This pathway converts lysine into intermediates that can enter the tricarboxylic acid (TCA) cycle.

  • Workflow Description:

    • Transport: L-Lysine is transported into the liver and then into the mitochondrial matrix.[22]

    • Saccharopine Formation: L-Lysine condenses with α-ketoglutarate to form saccharopine.

    • Cleavage: Saccharopine is then cleaved to yield glutamate and α-aminoadipate semialdehyde (AAS).

    • Oxidation: AAS is oxidized to α-aminoadipate.

    • Conversion to Acetyl-CoA: Through a series of subsequent reactions, α-aminoadipate is converted into glutaryl-CoA and finally to Acetyl-CoA, which enters the TCA cycle for energy production.[22]

The diagram below illustrates a simplified workflow of this critical metabolic pathway.

Saccharopine_Pathway Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine AKG1 α-Ketoglutarate AKG1->Saccharopine Glutamate Glutamate Saccharopine->Glutamate AAS α-Aminoadipate Semialdehyde Saccharopine->AAS AAA α-Aminoadipate AAS->AAA AcetylCoA Acetyl-CoA AAA->AcetylCoA Multiple Steps TCA TCA Cycle AcetylCoA->TCA

Caption: Simplified overview of the Saccharopine Pathway for L-Lysine catabolism.

References

In Vitro Mechanism of Action of L-Lysine Monohydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine, an essential amino acid, has been the subject of considerable in vitro research to elucidate its mechanisms of action across various biological systems. Beyond its fundamental role in protein synthesis, L-Lysine exhibits a range of effects, most notably as an antiviral agent, particularly against Herpes Simplex Virus (HSV). Its inhibitory action is primarily attributed to its antagonistic relationship with L-arginine, an amino acid crucial for the replication of certain viruses. Furthermore, in vitro studies have revealed the modulatory effects of L-Lysine on key cellular signaling pathways such as mTORC1, its potential as an inhibitor of the angiotensin-converting enzyme (ACE), and its protective role against cellular stress induced by high glucose. This technical guide provides an in-depth overview of the in vitro mechanisms of action of L-Lysine monohydrochloride, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Antiviral Mechanism of Action: Arginine Antagonism

The most well-documented in vitro effect of L-Lysine is its ability to inhibit the replication of Herpes Simplex Virus (HSV) and other related viruses like Feline Herpesvirus (FHV-1). This antiviral activity is not a direct virucidal effect but rather a consequence of the antagonistic relationship between L-Lysine and L-arginine.

Core Principle: Herpesviruses are highly dependent on L-arginine for the synthesis of their structural proteins (capsids) and for overall replication.[1][2] L-Lysine, being structurally similar to L-arginine, competes for the same cellular transport systems and for incorporation into viral proteins.[3][4] An elevated intracellular ratio of L-Lysine to L-arginine disrupts viral replication and inhibits the cytopathogenic effects of the virus.[5]

Quantitative Data: Inhibition of Viral Replication

The inhibitory effect of L-Lysine on herpesvirus replication is concentration-dependent and influenced by the ambient concentration of L-arginine.

Virus TypeCell LineL-Lysine ConcentrationL-arginine Concentration% Viral Replication InhibitionReference
Feline Herpesvirus-1 (FHV-1)CRFK200 µg/mL2.5 µg/mL34.2%[6]
Feline Herpesvirus-1 (FHV-1)CRFK300 µg/mL2.5 µg/mL53.9%[6]
Herpes Simplex Virus-1 (HSV-1)Vero0.7 mg/mL (as L-lysine-a-oxidase)Not specifiedInhibition of CPE and viral antigens[5]
Experimental Protocols

This assay is a standard method to quantify the effect of an antiviral agent on infectious virus particles.

Objective: To determine the concentration of this compound that inhibits the formation of viral plaques.

Materials:

  • Vero cells (or other susceptible cell line)

  • Herpes Simplex Virus-1 (HSV-1) stock

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • L-arginine

  • Carboxymethyl-cellulose (CMC) or Agarose for overlay

  • Crystal Violet staining solution

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well plates and culture until a confluent monolayer is formed.

  • Virus Dilution: Prepare serial dilutions of the HSV-1 stock in serum-free DMEM.

  • Infection: Aspirate the culture medium from the cells and infect the monolayer with the virus dilutions for 1-2 hours at 37°C to allow for viral adsorption.

  • L-Lysine Treatment: During or after infection, aspirate the viral inoculum and add DMEM containing various concentrations of this compound and a fixed, low concentration of L-arginine.

  • Overlay: Aspirate the treatment medium and add an overlay medium (e.g., DMEM with 2% CMC and the respective L-Lysine concentrations) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.

  • Staining: Aspirate the overlay, fix the cells with methanol, and stain with crystal violet. Plaques will appear as clear zones against a purple background of viable cells.

  • Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated control.

This method measures the amount of viral DNA to quantify the extent of viral replication.

Objective: To quantify the change in viral DNA copies in response to L-Lysine treatment.

Procedure:

  • Infection and Treatment: Infect cells with HSV-1 in the presence of varying concentrations of L-Lysine and a fixed concentration of L-arginine as described above.

  • Sample Collection: At different time points post-infection, collect the cell culture supernatant and/or cell lysates.

  • DNA Extraction: Extract total DNA from the collected samples using a commercial DNA extraction kit.

  • qPCR: Perform quantitative PCR using primers and probes specific for a conserved region of the HSV-1 genome. A standard curve with known amounts of viral DNA is used to quantify the viral copy number in the samples.

  • Data Analysis: The reduction in viral DNA copies in L-Lysine-treated samples is compared to the untreated control.

Visualization

Arginine_Antagonism cluster_cell Host Cell L-Lysine L-Lysine Transporter Transporter L-Lysine->Transporter Competes with Ribosome Ribosome L-Lysine->Ribosome Incorporated instead of Arginine L-Arginine L-Arginine L-Arginine->Transporter Transporter->Ribosome Viral_Proteins Viral Proteins (Arginine-rich) Ribosome->Viral_Proteins Incorporation Inhibition Inhibition Ribosome->Inhibition HSV_Replication HSV Replication Viral_Proteins->HSV_Replication Inhibition->HSV_Replication Leads to

Caption: Competitive antagonism of L-Lysine with L-Arginine for cellular uptake and viral protein synthesis, leading to the inhibition of HSV replication.

Modulation of mTORC1 Signaling Pathway

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and protein synthesis. In vitro studies have shown that L-Lysine can act as a signaling molecule to activate the mTORC1 pathway.

Core Principle: L-Lysine, along with other amino acids, signals to mTORC1, promoting its activation. Activated mTORC1 then phosphorylates its downstream targets, such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis and cell proliferation.[7][8]

Experimental Protocol: Western Blotting for mTORC1 Activation

Objective: To assess the activation of the mTORC1 pathway by measuring the phosphorylation of its downstream targets in response to L-Lysine treatment.

Materials:

  • Cell line of interest (e.g., C2C12 myotubes)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K1, anti-total-S6K1, anti-phospho-4E-BP1, anti-total-4E-BP1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and then treat with different concentrations of L-Lysine for a specified duration.

  • Protein Extraction: Lyse the cells and collect the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualization

mTORC1_Pathway L-Lysine L-Lysine mTORC1 mTORC1 L-Lysine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4E-BP1->Protein_Synthesis Inhibits (when unphosphorylated) Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: L-Lysine-mediated activation of the mTORC1 signaling pathway, leading to increased protein synthesis and cell growth.

Inhibition of Angiotensin-Converting Enzyme (ACE)

In vitro studies have demonstrated that L-Lysine and its derivatives can inhibit the activity of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure.

Core Principle: L-Lysine-containing compounds can bind to the active site of ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

Quantitative Data: ACE Inhibition
CompoundIC50 ValueReference
L-Lysine Derivatives (compounds 1a-4a)0.14 - 42 nmol/L[9]
L-Lysine-derived Amadori/Heyns products1030 - 1175 µM[10]
Experimental Protocol: In Vitro ACE Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound or its derivatives on ACE activity.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung or other sources)

  • Substrate (e.g., Hippuryl-His-Leu, FAPGG)

  • This compound or derivatives

  • Assay buffer (e.g., Tris-HCl buffer)

  • Detection reagent (e.g., o-phthaldialdehyde for fluorometric detection)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reaction Setup: In a 96-well plate, add the ACE enzyme, assay buffer, and varying concentrations of the L-Lysine compound.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding the ACE substrate.

  • Incubation: Incubate the plate at 37°C for a defined time.

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent. Measure the absorbance or fluorescence.

  • IC50 Calculation: The ACE activity is calculated based on the signal generated. The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is determined from the dose-response curve.

Visualization

ACE_Inhibition Angiotensin_I Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Substrate Angiotensin_II Angiotensin_II ACE->Angiotensin_II Converts to Inhibition Inhibition L-Lysine L-Lysine L-Lysine->ACE Binds to & Inhibits Cellular_Stress_Protection cluster_stress High Glucose Environment High_Glucose High_Glucose ROS Reactive Oxygen Species (ROS) High_Glucose->ROS UPR Unfolded Protein Response (UPR) High_Glucose->UPR Apoptosis Apoptosis ROS->Apoptosis UPR->Apoptosis L-Lysine L-Lysine L-Lysine->ROS Reduces L-Lysine->UPR Modulates L-Lysine->Apoptosis Inhibits Cell_Survival Increased Cell Survival L-Lysine->Cell_Survival Promotes

References

L-Lysine Monohydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of its Physicochemical Properties, Biological Roles, and Therapeutic Potential

Abstract

L-Lysine monohydrochloride, an essential amino acid salt, is a critical component in numerous physiological processes and holds significant promise in various therapeutic areas. This technical guide provides a comprehensive overview of its fundamental properties, including its CAS number and molecular weight. It delves into the intricate mechanisms of action through which L-Lysine exerts its effects, with a particular focus on its role in antiviral therapy, neurological modulation, and cellular growth. Detailed experimental protocols for its application in cell culture and its analytical quantification are provided. Furthermore, this guide illustrates key signaling pathways influenced by L-Lysine, offering a visual representation of its molecular interactions for researchers and drug development professionals.

Physicochemical Properties

This compound is the hydrochloride salt of L-Lysine, an essential amino acid. The addition of hydrochloric acid enhances its stability and solubility in aqueous solutions, making it suitable for a wide range of research and pharmaceutical applications.

PropertyValue
CAS Number 657-27-2[1][2][3]
Molecular Formula C₆H₁₄N₂O₂ · HCl
Molecular Weight 182.65 g/mol [4][5][6][7]
Appearance White powder or crystals
Solubility Freely soluble in water

Biological Roles and Therapeutic Applications

L-Lysine is a fundamental building block for protein synthesis and is involved in a myriad of biological functions, including collagen formation, calcium absorption, and the production of carnitine, which is essential for fatty acid metabolism.[3] Its therapeutic potential is being explored in several areas:

  • Antiviral Activity: L-Lysine is widely recognized for its role in managing Herpes Simplex Virus (HSV) infections. It acts as an antagonist to Arginine, an amino acid necessary for HSV replication. By competing with Arginine, L-Lysine can help inhibit viral growth and reduce the frequency and severity of outbreaks.[2]

  • Anxiolytic and Analgesic Effects: Research suggests that L-Lysine may possess anxiolytic and analgesic properties through its interaction with neurotransmitter systems. It has been shown to act as a partial antagonist at serotonin 5-HT4 receptors and as an inhibitor of NMDA receptors, both of which are implicated in anxiety and pain signaling pathways.

  • Drug Development: In the pharmaceutical industry, this compound serves as a vital intermediate in the synthesis of more complex drug molecules. Its favorable physicochemical properties also make it a useful excipient in drug formulations.

Experimental Protocols

Cell Culture Surface Coating with Poly-L-Lysine

Poly-L-Lysine, a polymer of L-Lysine, is commonly used to coat cell culture surfaces to promote cell adhesion.

Materials:

  • Poly-L-Lysine solution (e.g., 0.1 mg/mL in sterile water)

  • Sterile tissue culture grade water or Phosphate Buffered Saline (PBS)

  • Sterile culture vessels (e.g., flasks, plates)

Protocol:

  • Aseptically coat the entire culture surface with the Poly-L-Lysine solution. A volume of 1 mL per 25 cm² is recommended.

  • Gently rock the vessel to ensure even coating.

  • Incubate at room temperature for 5 minutes.

  • Aspirate the Poly-L-Lysine solution.

  • Thoroughly rinse the surface with sterile tissue culture grade water or PBS to remove any excess Poly-L-Lysine.

  • Allow the coated surface to dry completely in a sterile environment (e.g., a laminar flow hood) for at least 2 hours before introducing cells and medium.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol provides a general guideline for the quantitative analysis of this compound. Specific parameters may need to be optimized based on the instrument and sample matrix.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector is suitable.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

Mobile Phase and Detection:

  • Mobile Phase: A common mobile phase consists of a buffer solution (e.g., 10 mM potassium dihydrogen phosphate) with pH adjusted to around 7.5 using an appropriate amine like triethylamine.

  • Detection: UV detection at a wavelength of approximately 214 nm is typically employed.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase.

  • Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Analysis: The retention time and peak area of L-Lysine in the sample are compared to those of the standards for identification and quantification.

Signaling Pathways

Inhibition of Herpes Simplex Virus (HSV) Replication

L-Lysine's primary antiviral mechanism against HSV is its ability to interfere with the virus's use of Arginine, an amino acid essential for the synthesis of viral proteins.

HSV_Inhibition cluster_host Host Cell cluster_virus Herpes Simplex Virus L-Lysine L-Lysine Viral Protein Synthesis Viral Protein Synthesis L-Lysine->Viral Protein Synthesis Competes with Arginine Arginine Arginine Arginine->Viral Protein Synthesis Required for HSV Replication HSV Replication Viral Protein Synthesis->HSV Replication HSV HSV HSV->Viral Protein Synthesis Initiates Serotonin_Pathway L-Lysine L-Lysine 5-HT4 Receptor 5-HT4 Receptor L-Lysine->5-HT4 Receptor Antagonizes Serotonin Serotonin Serotonin->5-HT4 Receptor Activates Gs Protein Gs Protein 5-HT4 Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response NMDA_Pathway L-Lysine L-Lysine NMDA Receptor NMDA Receptor L-Lysine->NMDA Receptor Inhibits Glutamate Glutamate Glutamate->NMDA Receptor Activates Ca2+ Ca2+ NMDA Receptor->Ca2+ Influx Calmodulin Calmodulin Ca2+->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene Expression Gene Expression CREB->Gene Expression Dopamine_Pathway cluster_d1 D1-like Receptor Signaling cluster_d2 D2-like Receptor Signaling Dopamine_D1 Dopamine D1_Receptor D1 Receptor Dopamine_D1->D1_Receptor Gs_D1 Gs D1_Receptor->Gs_D1 AC_D1 Adenylyl Cyclase Gs_D1->AC_D1 + cAMP_D1 cAMP AC_D1->cAMP_D1 PKA_D1 PKA cAMP_D1->PKA_D1 DARPP-32 DARPP-32 PKA_D1->DARPP-32 Dopamine_D2 Dopamine D2_Receptor D2 Receptor Dopamine_D2->D2_Receptor Gi_D2 Gi D2_Receptor->Gi_D2 AC_D2 Adenylyl Cyclase Gi_D2->AC_D2 - cAMP_D2 cAMP AC_D2->cAMP_D2 PKA_D2 PKA cAMP_D2->PKA_D2

References

The Cornerstone of Cellular Function: An In-depth Guide to the Biological Roles of L-Lysine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – This technical whitepaper provides a comprehensive examination of the essential amino acid L-Lysine, focusing on its monohydrochloride form, which is widely utilized in research and development for its stability and solubility. L-Lysine monohydrochloride serves as a direct source of L-Lysine, the biologically active molecule that plays a central and multifaceted role in a vast array of cellular processes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of L-Lysine's function in protein synthesis, post-translational modifications, and critical signaling pathways that govern cell metabolism, growth, and survival.

Introduction: The Significance of L-Lysine

L-Lysine is an essential α-amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[1][] Its chemical structure features a terminal ε-amino group, which imparts a positive charge at physiological pH and makes it highly reactive and versatile.[3][4] this compound (C₆H₁₄N₂O₂·HCl) is the hydrochloride salt of L-Lysine, a form that enhances its stability and dissolution in aqueous solutions, making it ideal for experimental and pharmaceutical applications.[5][6][7] The biological activities discussed herein are attributable to the L-Lysine molecule itself.

Core Biological Roles in Cellular Processes

L-Lysine's functions extend far beyond its fundamental role as a building block for proteins. Its unique side chain is a hub for a variety of critical cellular activities.

Protein Synthesis and Structural Integrity

As one of the 20 proteinogenic amino acids, L-Lysine is incorporated into polypeptide chains during ribosomal translation, encoded by the codons AAA and AAG.[1][3] Beyond this primary role, lysine is vital for the structural integrity of key proteins. For instance, in collagen, lysine residues are enzymatically cross-linked, a process essential for the stability and tensile strength of connective tissues like skin, bone, and tendons.[1][][4]

Post-Translational Modifications (PTMs): A Hub of Regulation

The ε-amino group of lysine is a primary target for a wide array of post-translational modifications (PTMs).[8][9][10] These reversible modifications are critical for regulating protein function, localization, and interaction networks.

  • Acetylation and Methylation: These are among the most studied lysine modifications, particularly on histone proteins.[8] Histone acetylation, catalyzed by histone acetyltransferases (HATs), neutralizes the positive charge of lysine, weakening the histone-DNA interaction and leading to a more open chromatin structure that facilitates gene transcription.[11] Conversely, histone deacetylases (HDACs) remove these acetyl groups, promoting chromatin condensation and gene silencing.[12] Lysine methylation, carried out by histone lysine methyltransferases (HKMTs), can involve the addition of one, two, or three methyl groups and can be associated with either transcriptional activation or repression depending on the specific lysine residue and the degree of methylation.[8][11][13]

  • Ubiquitination and SUMOylation: Ubiquitination involves the attachment of one or more ubiquitin proteins to a lysine residue, famously targeting the protein for degradation by the proteasome.[10][14] However, it also plays non-degradative roles in DNA repair and signal transduction.[15] SUMOylation, the addition of a Small Ubiquitin-like Modifier (SUMO) protein, is involved in regulating protein stability, nuclear transport, and transcriptional regulation.[10]

  • Other Acylations: A growing number of other acyl modifications on lysine have been discovered, including malonylation, succinylation, and glutarylation, which are linked to the regulation of cellular metabolism.[9][14]

Metabolic Pathways

L-Lysine is a precursor for several key biomolecules and is subject to distinct catabolic pathways.

  • Carnitine Synthesis: Lysine is an essential precursor for the synthesis of carnitine, a molecule crucial for transporting long-chain fatty acids into the mitochondria for β-oxidation and energy production.[1][][3]

  • Lysine Degradation: In mammals, lysine is primarily degraded in the liver via two main pathways: the saccharopine pathway and the pipecolate pathway.[1][3][16] Both pathways ultimately convert lysine into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[3][17] Ineffective catabolism can lead to an overabundance of lysine, causing severe neurological disorders.[1]

Cellular Signaling

Lysine levels are actively sensed by cells and are integrated into major signaling networks that control cell growth and metabolism.

  • mTORC1 Signaling: The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a master regulator of cell growth that is highly sensitive to amino acid availability.[18][19] Lysine, along with other amino acids like arginine and leucine, activates mTORC1 at the lysosomal surface.[3][20] The lysosomal transporter SLC38A9 has been identified as a potential sensor that, in response to lysine, promotes the activation of the Rag GTPases, leading to mTORC1 recruitment and activation.[3][20] Activated mTORC1 then phosphorylates downstream targets like S6K1 and 4E-BP1 to promote protein synthesis and suppress autophagy.[21][22] Studies have shown that lysine supplementation can stimulate the Akt/mTOR signaling pathway, suppressing autophagic proteolysis in skeletal muscle.[21] Lysine deprivation, conversely, inhibits the mTORC1 pathway, leading to decreased cell viability and protein synthesis, and an increase in apoptosis and autophagy.[23]

  • Amino Acid Response (AAR) Pathway: Under conditions of lysine deficiency, the cell activates the Amino Acid Response (AAR) pathway.[24] Uncharged tRNA activates the kinase GCN2, which then phosphorylates the translation initiation factor eIF2α.[3] This leads to the selective translation of the transcription factor ATF4, which upregulates genes involved in amino acid synthesis and transport to restore homeostasis.[3][24]

Quantitative Data Summary

The following tables summarize key quantitative data related to L-Lysine's cellular roles.

ParameterValue/RangeOrganism/SystemReference
Recommended Daily Intake (Adults) ~30 mg/kg of body weightHuman[4]
L-Lysine Content in L-Lysine HCl ~79.8%Chemical analysis[6]
L-Lysine Uptake (High-Affinity) K_m_ = 11.0 ± 1.4 mMRat cardiac sarcolemmal vesicles[25]
L-Lysine Uptake (High-Affinity) V_max_ = 3.5 ± 0.4 nmol/min/mg proteinRat cardiac sarcolemmal vesicles[25]
Blood Lysine Elevation (Hyperlysinemia) > Elevated levelsHuman (genetic disorder)[16]

Table 1: General Quantitative Data for L-Lysine.

Histone MarkFunctionAssociated Enzymes
H3K9ac, H3K27ac Gene Activation (Enhancers/Promoters)HATs / HDACs
H3K4me1/2/3 Gene ActivationHKMTs / KDMs
H3K9me3, H3K27me3 Gene Repression (Heterochromatin)HKMTs / KDMs
H2BK120ub (human) Transcription ElongationE1-E3 Ligases / DUBs

Table 2: Key Lysine Post-Translational Modifications on Histones and Their General Functions. (HATs: Histone Acetyltransferases; HDACs: Histone Deacetylases; HKMTs: Histone Lysine Methyltransferases; KDMs: Lysine Demethylases; DUBs: Deubiquitinating enzymes).[8][11][15]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of L-Lysine's biological roles.

Protocol: Analysis of Lysine Acetylation by Mass Spectrometry

This protocol provides a general workflow for identifying lysine acetylation sites in a cellular proteome.

Objective: To enrich for and identify acetylated peptides from a complex protein mixture using immunoaffinity purification followed by high-resolution mass spectrometry (MS).[10][26]

Methodology:

  • Cell Lysis and Protein Extraction:

    • Culture human myeloid leukemia cells or other relevant cell lines.

    • Lyse cells in a buffer containing protease inhibitors and, critically, HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate) to preserve acetylation marks.

    • Quantify total protein concentration using a standard assay (e.g., BCA assay).

  • Protein Digestion:

    • Reduce disulfide bonds in the protein lysate with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into peptides overnight using a sequence-specific protease, typically trypsin. Trypsin cleaves C-terminal to arginine and lysine residues, but acetylation of lysine blocks this cleavage, which can be used as part of the identification strategy.[10]

  • Immunoaffinity Enrichment of Acetylated Peptides:

    • Incubate the digested peptide mixture with agarose beads conjugated to a high-affinity anti-acetyl-lysine antibody.[10][26]

    • Allow binding to occur for several hours at 4°C with gentle rotation.

    • Wash the beads extensively with wash buffers of decreasing stringency to remove non-specifically bound peptides.

    • Elute the enriched acetylated peptides from the antibody beads using an acidic solution (e.g., 0.1% trifluoroacetic acid).

  • LC-MS/MS Analysis:

    • Desalt and concentrate the eluted peptides using a C18 StageTip.

    • Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography (nLC) system.

    • The nLC separates peptides based on hydrophobicity before they enter the mass spectrometer.

    • The mass spectrometer operates in a data-dependent acquisition mode, acquiring a high-resolution full scan (MS1) followed by fragmentation (MS/MS or MS2) of the most abundant peptide ions.

  • Data Analysis:

    • Process the raw MS data using a database search algorithm (e.g., MaxQuant, Sequest).

    • Search the fragmentation spectra against a protein sequence database (e.g., UniProt).

    • Specify variable modifications including lysine acetylation (+42.0106 Da) and methionine oxidation.[10]

    • Identify acetylated peptides and map the specific sites of modification with high confidence (e.g., using a false discovery rate < 1%).

Protocol: Surface Sensing of Translation (SUnSET) for Protein Synthesis Rate

This protocol details a non-radioactive method to measure global protein synthesis rates in response to L-Lysine availability.[23]

Objective: To quantify the rate of new protein synthesis by measuring the incorporation of the puromycin tRNA analog into nascent polypeptide chains.

Methodology:

  • Cell Culture and Treatment:

    • Culture satellite cells or other desired cell types in appropriate media.

    • Treat cells with media containing varying concentrations of L-Lysine (e.g., lysine-deficient, normal, or lysine-supplemented) for a defined period.

  • Puromycin Labeling:

    • Add puromycin to the cell culture medium at a final concentration of 1 µg/mL.

    • Incubate the cells for exactly 40 minutes at 37°C. During this time, puromycin will be incorporated into newly synthesized, elongating peptide chains, causing their premature release from the ribosome.

  • Cell Lysis:

    • Quickly wash the cells with ice-cold PBS to stop the incorporation.

    • Lyse the cells in a standard RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Measure the total protein concentration of the lysates.

    • Separate equal amounts of total protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for puromycin (e.g., anti-puromycin mouse monoclonal antibody).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification:

    • Capture the resulting blot image using a digital imager.

    • Quantify the intensity of the entire lane for each sample using densitometry software. The total signal intensity is proportional to the global rate of protein synthesis.

    • Normalize the puromycin signal to a loading control (e.g., total protein stain or a housekeeping protein like GAPDH) to ensure equal protein loading.

Visualizing L-Lysine in Cellular Pathways

Diagrams generated using Graphviz (DOT language) illustrate the central role of L-Lysine in key cellular pathways.

Lysine_Degradation_Pathway Fig 1: Major Lysine Catabolic Pathways cluster_mito Mitochondrion cluster_cyto Cytoplasm / Peroxisome Lysine_mito L-Lysine Saccharopine Saccharopine Lysine_mito->Saccharopine AASS (LKR) AKG_mito α-Ketoglutarate AASA α-Aminoadipic Semialdehyde (AASA) Saccharopine->AASA AASS (SDH) AAA α-Aminoadipic acid AASA->AAA KA α-Ketoadipic acid AAA->KA AcCoA Acetyl-CoA KA->AcCoA TCA Cycle TCA Cycle AcCoA->TCA Cycle Lysine_cyto L-Lysine Pipecolate Pipecolic Acid Lysine_cyto->Pipecolate AASA_cyto AASA Pipecolate->AASA_cyto AASA_cyto->AASA Convergence

Fig 1: Major Lysine Catabolic Pathways in mammals.

mTORC1_Lysine_Sensing Fig 2: L-Lysine Sensing by the mTORC1 Pathway cluster_lysosome Lysosomal Surface cluster_downstream Downstream Effects Lysine L-Lysine SLC38A9 SLC38A9 (Sensor/Transporter) Lysine->SLC38A9 RagA_GTP RagA/B-GTP SLC38A9->RagA_GTP Activates Ragulator Ragulator mTORC1_inactive mTORC1 (inactive) RagA_GTP->mTORC1_inactive Recruits RagC_GDP RagC/D-GDP mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active Activated by S6K1 p70S6K1 mTORC1_active->S6K1 Phosphorylates (Activates) EIF4EBP1 4E-BP1 mTORC1_active->EIF4EBP1 Phosphorylates (Inhibits) Autophagy Autophagy mTORC1_active->Autophagy Inhibits Rheb_GTP Rheb-GTP Protein_Synth Protein Synthesis (Cell Growth) S6K1->Protein_Synth EIF4EBP1->Protein_Synth Inhibits when unphosphorylated

Fig 2: L-Lysine Sensing by the mTORC1 Pathway.

Histone_Acetylation_Workflow Fig 3: Experimental Workflow for Lysine Acetylome Profiling start 1. Cell Culture & Lysis digest 2. Protein Digestion (Trypsin) start->digest enrich 3. Immunoaffinity Enrichment (Anti-Acetyl-Lysine Ab) digest->enrich lcms 4. nLC-MS/MS Analysis enrich->lcms data 5. Database Search & Site Identification lcms->data

Fig 3: Workflow for Lysine Acetylome Profiling.

Conclusion and Future Directions

L-Lysine is a deceptively simple molecule that holds a position of profound importance in cellular biology. Its roles as a structural component of proteins, a dynamic hub for post-translational modifications, a metabolic precursor, and a key signaling molecule underscore its centrality to cell function. The intricate mechanisms by which lysine levels are sensed and translated into downstream effects, particularly through the mTORC1 and AAR pathways, are areas of intense research. A deeper understanding of these processes holds significant promise for the development of novel therapeutic strategies for a range of human diseases, from metabolic disorders and cancer to neurodegenerative conditions. Future research will likely focus on elucidating the crosstalk between different lysine PTMs and developing more sophisticated tools to study these modifications with temporal and spatial resolution in vivo.

References

L-Lysine Monohydrochloride in the Lab: A Technical Guide to Solubility and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of L-Lysine monohydrochloride in various research buffers. It is designed to be a vital resource for laboratory professionals, offering detailed experimental protocols and critical data presented for practical application. This guide also explores the pivotal role of L-Lysine in cellular signaling, providing visual representations of key pathways and experimental workflows.

Core Focus: Solubility in Research Buffers

Understanding the solubility of this compound is fundamental for its effective use in a multitude of research applications, from cell culture to drug formulation. While highly soluble in water, its behavior in buffered solutions is critical for experimental accuracy and reproducibility.

Quantitative Solubility Data

Precise quantitative data for the solubility of this compound in commonly used research buffers such as Tris-HCl, HEPES, and MES is not extensively documented in publicly available literature. However, its solubility in water and Phosphate-Buffered Saline (PBS) is well-established.

Solvent/BufferTemperature (°C)Solubility (g/L)Molar Solubility (M)Citation
Water206503.56[1][2]
WaterNot Specified4202.30[3]
Water205002.74[1]
Phosphate-Buffered Saline (PBS)Not Specified500.27N/A

Note: The molar mass of this compound is 182.65 g/mol . The solubility in PBS is a commonly cited value in laboratory practice but may vary depending on the specific formulation of the PBS solution.

Due to the lack of specific public data for Tris, HEPES, and MES buffers, it is imperative for researchers to determine the solubility empirically for their specific experimental conditions. A general protocol for this determination is provided in the following section.

Experimental Protocols

Determining this compound Solubility in a Novel Buffer

This protocol outlines a standard method for determining the saturation solubility of this compound in a specific research buffer.

Materials:

  • This compound (powder)

  • Research buffer of interest (e.g., Tris-HCl, HEPES, MES) at the desired pH and concentration

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or a validated titration method)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Equilibrate the chosen buffer to the desired experimental temperature.

    • In a series of flasks, add an excess amount of this compound to a known volume of the buffer. This is to ensure that a solid phase remains after equilibrium is reached.

    • Place the flasks on a magnetic stirrer within a temperature-controlled environment (water bath or incubator).

  • Equilibration:

    • Stir the solutions at a constant speed for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The exact time should be determined by preliminary experiments, ensuring that the concentration in the liquid phase does not change over a subsequent 24-hour period.

  • Sample Collection and Preparation:

    • After equilibration, cease stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation upon cooling.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

  • Concentration Analysis:

    • Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the chosen analytical method.

    • Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the specific buffer at the tested temperature.

Preparation of a Stock Solution for Cell Culture

L-Lysine is an essential amino acid and a standard component of many cell culture media.[4][5] Here is a typical protocol for preparing a sterile stock solution of this compound for supplementing cell culture media.

Materials:

  • This compound (cell culture grade)

  • Cell culture grade water (e.g., WFI or equivalent)

  • Sterile container (e.g., bottle or flask)

  • Sterile filter unit (0.22 µm pore size)

  • Laminar flow hood or sterile work environment

Procedure:

  • Calculation: Determine the desired concentration and final volume of the stock solution. For example, to prepare 100 mL of a 100X (18.265 g/L) stock solution.

  • Dissolution: In a sterile container, add the calculated amount of this compound to the cell culture grade water.

  • Mixing: Gently swirl or stir the solution until the powder is completely dissolved. This compound is readily soluble in water.[1][2][3][6][7][8]

  • Sterilization: Filter the solution through a 0.22 µm sterile filter into a final sterile container.

  • Storage: Store the sterile stock solution at 2-8°C. For long-term storage, it can be aliquoted and frozen at -20°C.

Signaling Pathways and Experimental Workflows

L-Lysine is not only a building block for proteins but also a signaling molecule that plays a crucial role in cellular metabolism and growth, primarily through the mTOR (mechanistic Target of Rapamycin) pathway.

L-Lysine and the mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Amino acids, including L-Lysine, are key activators of mTORC1 (mTOR complex 1). The presence of sufficient intracellular L-Lysine signals nutrient availability, leading to the activation of mTORC1 and subsequent downstream effects such as protein synthesis and inhibition of autophagy.

mTOR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm L-Lysine_ext L-Lysine Amino_Acid_Transporter Amino Acid Transporter L-Lysine_ext->Amino_Acid_Transporter L-Lysine_int Intracellular L-Lysine Amino_Acid_Transporter->L-Lysine_int mTORC1 mTORC1 L-Lysine_int->mTORC1 Activates Protein_Synthesis Protein Synthesis (e.g., S6K1, 4E-BP1) mTORC1->Protein_Synthesis Promotes Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Autophagy_Inhibition->Cell_Growth

Caption: L-Lysine activates the mTORC1 signaling pathway, promoting protein synthesis and cell growth.

Experimental Workflow: Supplementing Cell Culture with L-Lysine

This workflow illustrates the general steps involved in studying the effects of L-Lysine supplementation on a specific cellular process, such as cell proliferation.

Experimental_Workflow Start Start: Cell Culture (e.g., in standard medium) Prepare_Lysine_Stock Prepare Sterile This compound Stock Solution Start->Prepare_Lysine_Stock Supplement_Medium Supplement Culture Medium with L-Lysine at Various Concentrations Start->Supplement_Medium Prepare_Lysine_Stock->Supplement_Medium Incubate_Cells Incubate Cells for Defined Time Period Supplement_Medium->Incubate_Cells Assay Perform Cellular Assay (e.g., Proliferation Assay, Western Blot for mTOR pathway) Incubate_Cells->Assay Data_Analysis Data Analysis and Interpretation Assay->Data_Analysis

Caption: A typical experimental workflow for investigating the impact of L-Lysine on cultured cells.

Logical Relationship: Factors Influencing this compound Solubility

The solubility of this compound is not static but is influenced by several physicochemical factors. Understanding these relationships is crucial for preparing stable and effective solutions.

Solubility_Factors cluster_factors Influencing Factors Solubility This compound Solubility Temperature Temperature Temperature->Solubility Directly Proportional (Generally) pH pH of Buffer pH->Solubility Affects Ionization State Buffer_Composition Buffer Composition (Ionic Strength, etc.) Buffer_Composition->Solubility Can Increase or Decrease

Caption: Key factors that influence the solubility of this compound in aqueous solutions.

References

The Cornerstone of Bioproduction: A Technical Guide to the Discovery and Synthesis of L-Lysine Monohydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of L-Lysine monohydrochloride, from its initial discovery and isolation to modern synthesis and purification methodologies. Tailored for researchers, scientists, and drug development professionals, this guide details the pivotal experimental protocols, presents quantitative data for comparative analysis, and visualizes key pathways and workflows to illuminate the journey of this essential amino acid from a laboratory curiosity to a cornerstone of industrial biotechnology.

Executive Summary

L-Lysine is an essential α-amino acid with a vast range of applications in animal nutrition, pharmaceuticals, and human health. Its industrial production is a prime example of advanced microbial fermentation. This document chronicles the key scientific milestones in the history of L-Lysine, outlines the dominant biotechnological production methods, and provides detailed protocols for its synthesis and purification into the stable monohydrochloride salt form. Particular emphasis is placed on the fermentation process using Corynebacterium glutamicum, the workhorse of industrial amino acid production.

The Discovery and Structural Elucidation of L-Lysine

The journey of L-Lysine began in the late 19th century. In 1889, the German biological chemist Edmund Drechsel first isolated the amino acid from casein, a protein found in milk.[1] This foundational discovery was followed by the critical work of Nobel laureate Emil Fischer and his colleague Fritz Weigert. In 1902, they successfully elucidated the chemical structure of L-Lysine by synthesizing it in their laboratory and comparing it to the naturally isolated product, confirming its identity as α,ε-diaminocaproic acid.[1]

Synthesis of this compound

While early methods relied on chemical synthesis, the modern industrial production of L-Lysine is dominated by microbial fermentation, which offers high stereospecificity (producing only the biologically active L-isomer) and cost-effectiveness.

Historical Chemical Synthesis
Industrial Synthesis via Microbial Fermentation

The era of industrial L-Lysine production began in the late 1950s, with the discovery that certain soil bacteria could overproduce amino acids. Corynebacterium glutamicum has since been established as the primary microorganism for L-Lysine fermentation. Through decades of classical strain improvement and modern metabolic engineering, production titers have increased dramatically.

The core of the process involves cultivating genetically optimized strains of C. glutamicum in large-scale bioreactors under controlled aerobic conditions. These microbes convert simple carbon sources, like glucose or molasses, into L-Lysine.

Experimental Protocols

Protocol 1: Representative Isolation of L-Lysine from Casein (Based on 19th Century Methods)

This protocol represents the classical approach to isolating amino acids from a protein source.

  • Casein Precipitation: Dissolve non-fat milk powder in warm distilled water. Adjust the pH to the isoelectric point of casein (approx. 4.6) using a dilute acid (e.g., acetic acid). The casein will precipitate as a white solid.

  • Collection and Washing: Collect the precipitated casein by filtration. Wash the solid with distilled water and then ethanol to remove impurities and water. Dry the purified casein.

  • Acid Hydrolysis: Suspend the dried casein in 6M hydrochloric acid (HCl). Heat the mixture under reflux at approximately 110°C for 24 hours to completely hydrolyze the peptide bonds.

  • Neutralization and Filtration: After hydrolysis, cool the solution. Neutralize the excess HCl with a base, such as sodium hydroxide, which will cause some amino acids to precipitate. The hydrolysate now contains a mixture of free amino acids.

  • Separation (Historical Context): Historically, separation of individual amino acids from this complex mixture was extremely challenging, often involving fractional crystallization of different salts (e.g., picrates). Modern methods would employ chromatography.

Protocol 2: Fed-Batch Fermentation of L-Lysine using Corynebacterium glutamicum

This protocol describes a typical fed-batch fermentation process for high-yield L-Lysine production.

  • Inoculum Preparation: Cultivate a high-producing strain of C. glutamicum in a seed medium containing glucose, yeast extract, and mineral salts for 24 hours at 30°C with agitation.

  • Bioreactor Setup: Prepare the main fermentation medium in a sterilized bioreactor. The medium typically contains a high initial concentration of a carbon source (e.g., glucose), a nitrogen source (e.g., ammonia, which also serves as a pH control agent), phosphate, and essential minerals and vitamins (like biotin).

  • Fermentation: Inoculate the bioreactor with the seed culture. Maintain the fermentation at a controlled temperature (e.g., 30-37°C) and pH (e.g., 7.0-7.5). Provide constant aeration and agitation to ensure sufficient oxygen supply.

  • Fed-Batch Strategy: After the initial carbon source is partially consumed, begin feeding a highly concentrated glucose solution into the bioreactor. The feeding rate is controlled to maintain a specific glucose concentration, preventing overflow metabolism and maximizing the conversion to L-Lysine.

  • Harvesting: Continue the fermentation for 48-72 hours, or until the feeding is complete and L-Lysine production ceases. The resulting fermentation broth, containing L-Lysine, biomass, and other metabolites, is then harvested for downstream processing.

Protocol 3: Purification and Crystallization of this compound

This protocol outlines the downstream process to recover and purify L-Lysine from the fermentation broth.

  • Biomass Removal: Separate the C. glutamicum cells from the fermentation broth using centrifugation or microfiltration. The cell-free supernatant is the starting material for purification.

  • Ion-Exchange Chromatography:

    • Loading: Pass the clarified supernatant through a column packed with a strong acid cation-exchange resin. At a neutral pH, L-Lysine (a basic amino acid) will carry a net positive charge and bind tightly to the resin, while neutral and acidic impurities will pass through.

    • Washing: Wash the column with deionized water to remove any remaining non-bound impurities.

    • Elution: Elute the bound L-Lysine from the resin using a basic solution, such as a dilute ammonium hydroxide solution. This shifts the equilibrium, releasing the L-Lysine from the resin. Collect the fractions containing the purified L-Lysine.

  • Acidification and Crystallization:

    • Concentration: Concentrate the pooled L-Lysine eluate under vacuum to increase the solute concentration.

    • Acidification: Adjust the pH of the concentrated L-Lysine solution to approximately 5.0 by adding hydrochloric acid (HCl). This converts the L-Lysine free base to its monohydrochloride salt (L-Lysine HCl).

    • Crystallization: Induce crystallization by adding an anti-solvent, such as ethanol or methanol, and cooling the solution. L-Lysine HCl is less soluble in the alcohol-water mixture and will precipitate as crystals.

  • Drying: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.

Data Presentation

Quantitative data on the physicochemical properties of L-Lysine and its monohydrochloride salt, along with typical fermentation parameters, are summarized below.

Table 1: Physicochemical Properties

PropertyL-LysineThis compound
Chemical Formula C₆H₁₄N₂O₂C₆H₁₅ClN₂O₂
Molecular Weight 146.19 g/mol 182.65 g/mol
Melting Point 224 °C (decomposes)~263 °C (decomposes)
Appearance White crystalline powderWhite crystalline powder
Water Solubility Very solubleHighly soluble (~65 g/100 mL at 20°C)
pI (Isoelectric Point) 9.74N/A

Table 2: Typical Fermentation Parameters and Yields for C. glutamicum

ParameterTypical Value / Range
Microorganism Genetically engineered Corynebacterium glutamicum
Fermentation Type Fed-Batch
Temperature 30 - 37 °C
pH 7.0 - 7.5 (controlled with NH₃)
Carbon Source Glucose, Molasses, Starch Hydrolysates
Aeration High, to maintain aerobic conditions
Fermentation Time 48 - 72 hours
Reported Titer (Lab Scale) 20 - 50 g/L
Reported Titer (Engineered Strains) > 100 g/L
Yield (g L-Lysine / g Glucose) 0.3 - 0.5 g/g

Visualizations

Diagrams created using Graphviz to illustrate key workflows and pathways.

G cluster_0 Historical Isolation of L-Lysine milk Milk casein Precipitated Casein milk->casein Isoelectric Precipitation (pH 4.6) hydrolysate Amino Acid Hydrolysate casein->hydrolysate Acid Hydrolysis (6M HCl, 110°C) lysine Crude L-Lysine Fraction hydrolysate->lysine Fractional Crystallization

Caption: Workflow for the historical isolation of L-Lysine from casein.

G cluster_1 Industrial Production of this compound fermentation Fed-Batch Fermentation (C. glutamicum) broth Harvested Broth fermentation->broth supernatant Clarified Supernatant broth->supernatant Centrifugation / Filtration purified_lys Purified L-Lysine (Eluate) supernatant->purified_lys Ion-Exchange Chromatography lys_hcl_sol Concentrated L-Lysine HCl Solution purified_lys->lys_hcl_sol Concentration & Acidification (HCl) crystals L-Lysine HCl Crystals lys_hcl_sol->crystals Crystallization (e.g., with Ethanol) product Final Product crystals->product Drying

Caption: Modern industrial workflow for L-Lysine HCl production.

G cluster_2 Simplified L-Lysine Biosynthetic Pathway (Diaminopimelate Pathway) Asp Aspartate AspP Aspartyl-phosphate Asp->AspP Aspartate Kinase (lysC) ASA Aspartate-semialdehyde AspP->ASA Aspartate-semialdehyde Dehydrogenase (asd) DHDPA Dihydrodipicolinate ASA->DHDPA Dihydrodipicolinate Synthase (dapA) THDPA Tetrahydrodipicolinate DHDPA->THDPA Dihydrodipicolinate Reductase (dapB) LL_DAP LL-Diaminopimelate THDPA->LL_DAP Multiple Steps meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP DAP Epimerase (dapF) Lys L-Lysine meso_DAP->Lys DAP Decarboxylase (lysA) Lys->AspP Feedback Inhibition

Caption: Key steps in the L-Lysine biosynthetic pathway in C. glutamicum.

References

L-Lysine Monohydrochloride: A Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and degradation profile of L-Lysine monohydrochloride. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the critical factors that influence the integrity of this essential amino acid. This guide details the intrinsic stability of this compound, its degradation pathways under various stress conditions, and the analytical methodologies for its assessment.

Chemical Stability and Physical Properties

This compound is the hydrochloride salt of L-Lysine, an essential amino acid. The salt form enhances the stability of L-Lysine, which in its free base form can be unstable.[1][2] this compound is a white or almost white crystalline powder, freely soluble in water.[3][4] The product is chemically stable under standard ambient conditions (room temperature).[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₅ClN₂O₂[3][4]
Molecular Weight 182.65 g/mol [3][4]
Appearance White or pale brownish crystalline powder[3]
Solubility in Water ~642 g/L at 30°C[3]
pH (10% solution) 5.0 - 6.5[3]

Degradation Profile

The degradation of this compound is influenced by several factors, including temperature, pH, and the presence of reducing sugars. Two primary degradation pathways have been identified: the formation of lysine lactam and the Maillard reaction.

Lysine Lactam Formation

Under thermal stress, particularly in solution, L-Lysine can undergo intramolecular cyclization to form L-lysine lactam.[5][6] This degradation pathway is a significant consideration in the preparation and storage of this compound solutions, especially at elevated temperatures and alkaline pH.[1][2][6] Studies have shown that the rate of lysine lactam formation increases with both increasing temperature and pH.[1][2][6] The degradation of lysine and the formation of lysine lactam have been found to follow zero-order reaction kinetics in aqueous solutions.[6]

G LLysine This compound Intermediate Intramolecular Nucleophilic Attack LLysine->Intermediate LysineLactam L-Lysine Lactam Intermediate->LysineLactam Water H₂O Intermediate->Water + H₂O G LLysine L-Lysine (ε-amino group) SchiffBase Schiff Base LLysine->SchiffBase ReducingSugar Reducing Sugar (carbonyl group) ReducingSugar->SchiffBase AmadoriCompound Amadori Compound SchiffBase->AmadoriCompound Amadori Rearrangement AdvancedStage Advanced Stage Products (e.g., AGEs, Melanoidins) AmadoriCompound->AdvancedStage Further Reactions (Dehydration, Fragmentation) G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep1 Dissolve L-Lysine HCl in water for injection Prep2 Adjust pH with NaOH solution (e.g., 10.0, 10.3, 10.6) Prep1->Prep2 Prep3 Fill into ampoules and seal Prep2->Prep3 Stress1 Incubate samples at various temperatures (e.g., 60, 80, 90, 100°C) Prep3->Stress1 Stress2 Withdraw samples at predetermined time intervals Stress1->Stress2 Stress3 Immediately cool samples in an ice bath Stress2->Stress3 Analysis1 Analyze samples by stability-indicating HPLC method Stress3->Analysis1 Analysis2 Quantify L-Lysine and degradation products (e.g., lysine lactam) Analysis1->Analysis2

References

Spectroscopic Profile of L-Lysine Monohydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for L-Lysine monohydrochloride, an essential amino acid widely used in pharmaceutical and biotechnological applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive reference for identity, purity, and structural analysis.

Chemical Structure and Properties

  • IUPAC Name: (2S)-2,6-diaminohexanoic acid;hydrochloride[1]

  • Molecular Formula: C₆H₁₅ClN₂O₂[2][3]

  • Molecular Weight: 182.65 g/mol [1]

  • CAS Number: 657-27-2[1]

Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (ppm)MultiplicityAssignment
~3.76Tripletα-CH
~3.03Tripletε-CH₂
~1.91Multipletβ-CH₂
~1.73Multipletδ-CH₂
~1.49Multipletγ-CH₂

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data of this compound [4]

Chemical Shift (ppm)Assignment
~171.5C=O
~53.5α-CH
~39.5ε-CH₂
~30.5β-CH₂
~26.5δ-CH₂
~21.5γ-CH₂

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-2800Broad, StrongO-H (carboxylic acid), N-H (amine), C-H stretch
~1600-1500StrongN-H bend (primary amine)
~1533MediumSymmetric bending of the NH₃⁺ group[5]
~1470MediumC-H bend
~1400MediumO-H bend (carboxylic acid)
~1038MediumC-O stretching[5]

Note: The solid state (e.g., KBr pellet or mull) spectrum will show broad features due to hydrogen bonding.

Mass Spectrometry (MS)

The mass spectrum of this compound will primarily show the fragmentation of the L-Lysine molecule. The hydrochloride is not typically observed.

Table 4: Key Mass Spectrometry Fragmentation Data for L-Lysine

m/zRelative Intensity (%)Assignment
147~4.4[M+H]⁺ (Molecular ion of L-Lysine)
130~7.2[M-NH₃]⁺
84100[M-COOH-NH₂]⁺ (a-immonium ion)
70~9.7Further fragmentation
44~14.5[CH(NH₂)COOH]⁺
30~100[CH₂NH₂]⁺ (Side chain iminium ion)[6][7]

Note: The mass of the molecular ion for L-lysine is 146 g/mol . The listed m/z of 147 corresponds to the protonated molecule [M+H]⁺. The relative intensities are approximate and can vary based on the instrument and conditions.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument in use.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O). Ensure the sample is fully dissolved. For peptide samples, higher concentrations of 1-5 mM may be necessary.[8]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[8]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., DSS or TSP for aqueous samples).

IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This method avoids issues with the large infrared absorption by water.[9]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of water, methanol, or acetonitrile with a small amount of formic acid or acetic acid to promote ionization.

  • Instrumentation: A variety of mass spectrometers can be used, with electrospray ionization (ESI) being a common technique for amino acids.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

    • The solvent evaporates, leading to the formation of gas-phase ions.

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS):

    • To obtain fragmentation data, select the precursor ion of interest (e.g., m/z 147) using the first mass analyzer.

    • Induce fragmentation of the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen).

    • Analyze the resulting fragment ions using the second mass analyzer.

  • Data Processing: The data system records the abundance of ions at each mass-to-charge ratio.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_results Results Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR_KBr Grind with KBr & Press Pellet Sample->Prep_IR_KBr Prep_IR_ATR Place on ATR Crystal Sample->Prep_IR_ATR Prep_MS Dissolve in Solvent with Acid Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR_KBr->IR Prep_IR_ATR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR Acquire 1H & 13C Spectra Process FID NMR->Data_NMR Data_IR Acquire Interferogram Fourier Transform IR->Data_IR Data_MS Acquire Mass Spectrum & MS/MS Fragments MS->Data_MS Result_NMR NMR Data Tables Data_NMR->Result_NMR Result_IR IR Data Table Data_IR->Result_IR Result_MS MS Data Table Data_MS->Result_MS

Caption: Workflow for Spectroscopic Analysis of this compound.

References

L-Lysine Monohydrochloride: A Technical Guide to its Interactions with Nucleic Acids and Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the molecular interactions between L-Lysine monohydrochloride and key biological macromolecules—nucleic acids and proteins. We will delve into the nature of these interactions, present quantitative data, detail common experimental methodologies, and visualize relevant biological pathways and workflows.

Introduction to this compound

L-Lysine is a positively charged, essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. The monohydrochloride form (L-Lysine HCl) is a common, highly soluble, and stable salt used in research, pharmaceuticals, and nutritional supplements. In an aqueous environment, L-Lysine HCl dissociates into the L-Lysine cation and a chloride anion. The key to L-Lysine's biological interactions is its side chain, which contains a primary amino group (ε-amino group) that is protonated and positively charged at physiological pH. This charge dictates its ability to interact with negatively charged molecules.

Interaction with Nucleic Acids

The fundamental interaction between L-Lysine and nucleic acids (DNA and RNA) is electrostatic. The positively charged ε-amino group on the lysine side chain forms non-specific attractive forces with the negatively charged phosphate groups of the nucleic acid backbone. This interaction is crucial for understanding how lysine-rich proteins, such as histones and transcription factors, bind to and compact DNA within the cell nucleus. While free L-Lysine can also bind to nucleic acids, these interactions are transient and have a lower affinity compared to the multivalent interactions of lysine residues within a protein.

Quantitative Data: L-Lysine and Nucleic Acid Binding

The following table summarizes representative quantitative data for the interaction of lysine and lysine-containing molecules with nucleic acids. It is important to note that the affinity is highly dependent on experimental conditions such as salt concentration and pH.

Interacting MoleculeTarget Nucleic AcidTechniqueBinding Affinity (Kd) / ParameterReference
L-LysineCalf Thymus DNAUV-Vis SpectroscopyK = 2.0 x 10³ M⁻¹
Lysine-Tryptophan-Lysine PeptidePoly(A)•Poly(U) RNAFluorescence TitrationK = 1.2 x 10⁵ M⁻¹
Poly-L-lysineT7 DNAThermal DenaturationΔTm = +25°C at 1:1 ratio

K: Association constant; ΔTm: Change in melting temperature, indicating stabilization.

Interaction with Proteins

The interactions of L-Lysine with proteins can be categorized in two ways:

  • As a Free Ligand: Free L-Lysine can bind to specific pockets in proteins. A well-studied example is its role as an antifibrinolytic agent by binding to the kringle domains of plasminogen and plasmin. This binding prevents plasmin from associating with fibrin, thereby inhibiting the breakdown of blood clots.

  • As a Residue in a Polypeptide Chain: Lysine residues within a protein sequence are fundamental to protein structure and function. Their side chains can form salt bridges, hydrogen bonds, and, most critically, are targets for a wide array of post-translational modifications (PTMs). These PTMs, including ubiquitination, methylation, and acetylation, are central to regulating protein activity, localization, and degradation, forming the basis of complex signaling networks.

Quantitative Data: L-Lysine and Protein Binding

This table presents quantitative data for L-Lysine acting as a ligand for specific proteins.

Interacting MoleculeTarget ProteinTechniqueBinding Affinity (Kd / Ki)Reference
L-LysineHuman PlasminogenAffinity ChromatographyKd ≈ 9 μM
L-LysineLysine-specific riboswitchIn-line probingKd ≈ 16 μM
L-LysineHuman AngiostatinSPRKd ≈ 28.3 μM

Kd: Dissociation constant; Ki: Inhibition constant; SPR: Surface Plasmon Resonance.

Experimental Protocols for Studying Interactions

Investigating the binding of L-Lysine to macromolecules requires a range of biophysical techniques. Below are detailed methodologies for three common assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

Methodology:

  • Preparation: Prepare a solution of the macromolecule (e.g., protein or DNA) in a suitable buffer and place it in the ITC sample cell. Prepare a solution of L-Lysine HCl in the identical buffer at a concentration 10-20 times higher than the macromolecule and load it into the injection syringe. Thoroughly degas both solutions.

  • Instrumentation Setup: Equilibrate the instrument to the desired temperature (e.g., 25°C). Set the stirring speed (e.g., 300 RPM) and the injection parameters (e.g., 20 injections of 2 μL each).

  • Titration: Initiate the experiment. The syringe automatically injects the L-Lysine solution into the sample cell at timed intervals. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis: Integrate the heat-change peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of L-Lysine to the macromolecule. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect interactions between molecules based on their differential migration through a non-denaturing polyacrylamide or agarose gel. A shift in the migration of a nucleic acid band indicates the formation of a larger complex with a binding partner like L-Lysine or a lysine-rich peptide.

Methodology:

  • Probe Preparation: Prepare the nucleic acid probe (DNA or RNA). For visualization, label the probe with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction: In a microcentrifuge tube, combine the labeled probe with varying concentrations of L-Lysine or the test compound in a binding buffer (e.g., Tris-HCl, KCl, MgCl₂, glycerol). Incubate at a specific temperature (e.g., room temperature) for a set time (e.g., 20-30 minutes) to allow complex formation.

  • Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel. Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of the complex.

  • Detection: Visualize the bands. For radiolabeled probes, expose the gel to an X-ray film or a phosphorimager screen. For fluorescent probes, use a gel imager with the appropriate excitation and emission filters. The appearance of a slower-migrating band relative to the free probe indicates a binding event.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is highly sensitive to the secondary and tertiary structure of proteins and nucleic acids. Binding of a ligand like L-Lysine can induce conformational changes that are detectable as a change in the CD spectrum.

Methodology:

  • Sample Preparation: Prepare solutions of the protein or nucleic acid in a CD-compatible buffer (one that does not have a high absorbance in the far-UV region, e.g., sodium phosphate).

  • Baseline Spectrum: Record a baseline spectrum of the buffer alone in a quartz cuvette.

  • Initial Spectrum: Record the CD spectrum of the macromolecule alone. For proteins, the far-UV region (190-250 nm) provides information on secondary structure (α-helix, β-sheet). For DNA, the region from 200-320 nm reflects its helical structure.

  • Titration: Add incremental amounts of a concentrated L-Lysine solution to the cuvette. After each addition, mix gently and record a new CD spectrum.

  • Data Analysis: Subtract the buffer baseline from all spectra. Analyze the changes in the spectral features (e.g., peak position, intensity) as a function of L-Lysine concentration. Significant spectral changes indicate a conformational shift upon binding.

Visualization of Pathways and Workflows

Diagrams created with Graphviz provide a clear visual representation of complex biological processes and experimental designs.

Lysine's Role in a Signaling Pathway: NF-κB Activation

Free L-Lysine is not a primary signaling molecule. However, lysine residues within proteins are central to signaling. The diagram below illustrates the critical role of lysine ubiquitination in the activation of the NF-κB signaling pathway, a master regulator of inflammation and immunity.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylates (on Ser32, Ser36) NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits IkBa_P P-IκBα IkBa->IkBa_P NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocates IkBa_Ub Ub-IκBα IkBa_P->IkBa_Ub E3 Ligase adds Ub (on Lys21, Lys22) Ub Ubiquitin Ub->IkBa_Ub Proteasome 26S Proteasome Proteasome->IkBa_Ub IkBa_Ub->NFkB Releases IkBa_Ub->Proteasome Targets for Degradation DNA Target Gene DNA NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Initiates TNFa TNF-α Signal TNFa->IKK Activates EMSA_Workflow cluster_results Interpreted Results prep_probe 1. Prepare Labeled DNA Probe binding 3. Incubate Probe + L-Lysine (Allow Complex Formation) prep_probe->binding prep_lysine 2. Prepare Serial Dilutions of L-Lysine HCl prep_lysine->binding electrophoresis 4. Non-denaturing PAGE binding->electrophoresis visualize 5. Visualize Gel (Autoradiography/Imaging) electrophoresis->visualize result1 Lane 1: Free Probe Only (Control) visualize->result1 result2 Lane 2-N: Probe + L-Lysine (Shifted Band Indicates Binding) visualize->result2

Methodological & Application

L-Lysine Monohydrochloride in Mammalian Cell Culture Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-lysine, an essential amino acid, is a critical component of mammalian cell culture media, playing a pivotal role in protein synthesis, cell growth, and the production of recombinant proteins, including monoclonal antibodies. As L-lysine cannot be synthesized by mammalian cells, its supplementation in culture media is imperative for optimal cellular function and productivity. L-Lysine monohydrochloride is the most common and highly soluble form used for this purpose. This document provides detailed application notes and protocols for the effective use of this compound in mammalian cell culture, with a focus on Chinese Hamster Ovary (CHO) and hybridoma cells.

Role of L-Lysine in Mammalian Cell Culture

L-lysine's primary function is as a fundamental building block for protein synthesis. Beyond this structural role, L-lysine is involved in several key cellular processes:

  • Protein Synthesis and Conformation: Adequate L-lysine levels are crucial for the proper translation and folding of proteins. Insufficient lysine can lead to truncated or misfolded proteins, impacting product quality and yield.

  • Cell Growth and Proliferation: As a key component of cellular proteins, L-lysine is essential for biomass expansion. Its availability can directly influence the viable cell density (VCD) and overall culture performance.

  • Post-Translational Modifications: Lysine residues in proteins are sites for various post-translational modifications, such as ubiquitination and acetylation, which play roles in protein stability and function. In the context of monoclonal antibody production, the presence of C-terminal lysine residues is a common source of charge heterogeneity, which can be influenced by the concentration of L-lysine in the culture medium.[1]

  • Cellular Signaling: L-lysine, along with other amino acids, acts as a signaling molecule, notably in the activation of the mammalian Target of Rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and metabolism.[2][3][4][5][6]

Data Presentation: Quantitative Effects of L-Lysine Supplementation

The optimal concentration of this compound can vary depending on the cell line, the specific product, and the culture process (e.g., batch, fed-batch). The following tables summarize quantitative data from various studies on the impact of L-lysine concentration on key cell culture parameters.

Table 1: Effect of L-Lysine Concentration on CHO Cell Culture Performance

L-Lysine ConcentrationCell LineCulture TypeEffect on Viable Cell Density (VCD)Effect on Specific Productivity (qP)Effect on TiterNotesReference
Increased from 2 mM to 10 mM (in combination with Arginine)CHOBatchNo significant difference in VCD.Not ReportedNot ReportedIncreased C-terminal lysine variant level from 18.7% to 31.8%.[1]
Lowering initial amino acid levels (including Lysine) by 13% to 33%CHOBatch and Fed-batch13% to 40% improvement in peak VCD.Not Reported7% to 50% enhancement in IgG production.Reduction in inhibitory metabolites.[7]
Supplementation in fed-batchCHO-K1, CHO-S, DG44Fed-batchComparable or improved peak VCD.Up to 180% relative average qP.Up to 238% stronger titers.Part of a complete feed supplement.[8]

Table 2: Effect of L-Lysine on Hybridoma Cell Culture Performance

L-Lysine HCl ConcentrationCell LineCulture TypeEffect on Cell GrowthEffect on Specific Antibody ProductivityEffect on TiterNotesReference
7 µg/mLOKT-3BatchMaximal stimulatory concentration for cellular expansion.Not ReportedNot ReportedA clear concentration window for maximum growth promotion was observed.[9]
Supplementation with lysine-containing peptidesHybridomaBatchGrowth-suppressing activity correlated with enhanced antibody yield.EnhancedEnhancedFree glycine and lysine showed a slight promotion of cell growth.[10][11]
Not specifiedS3H5/γ2bA2BatchNot directly assessedRemained constant at 0.16 pg/cell.hrIncreased with higher cell densityStudy focused on serum concentration effects.[12]

Experimental Protocols

Protocol 1: Determination of Cell Viability and Proliferation using MTT Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Mammalian cells in culture

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Include wells with medium only for background control.

  • Treatment: Add various concentrations of this compound to the appropriate wells. Incubate the plate for the desired period (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the absorbance of the media-only blank from all readings. Cell viability can be expressed as a percentage relative to the untreated control cells.

Protocol 2: Analysis of Amino Acid Concentration by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for quantifying amino acids, including L-lysine, in cell culture supernatants using pre-column derivatization with o-phthalaldehyde (OPA) and reversed-phase HPLC.

Materials:

  • Cell culture supernatant, centrifuged to remove cells and debris.

  • HPLC system with a fluorescence or UV detector.

  • Reversed-phase C18 column.

  • o-phthalaldehyde (OPA) derivatizing reagent.

  • Mobile phases (e.g., sodium acetate buffer and methanol).

  • Amino acid standards.

Procedure:

  • Sample Preparation:

    • Collect cell culture supernatant at different time points.

    • Centrifuge at 10,000 x g for 10 minutes to remove any remaining cells and debris.

    • Store the supernatant at -20°C until analysis.

    • Thaw samples and, if necessary, dilute with ultrapure water to bring amino acid concentrations within the linear range of the assay.

  • Derivatization (Automated or Manual):

    • Automated: Use an autosampler program to mix the sample with the OPA reagent prior to injection. This improves reproducibility.[13][14]

    • Manual: Mix a small volume of the sample with the OPA reagent and incubate for a short period (e.g., 1-2 minutes) at room temperature before injection.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Run a gradient elution program with the appropriate mobile phases to separate the derivatized amino acids.

    • Detect the amino acid derivatives using a fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm) or a UV detector (e.g., 338 nm).

  • Quantification:

    • Prepare a standard curve using known concentrations of amino acid standards.

    • Identify and quantify the L-lysine peak in the sample chromatograms by comparing the retention time and peak area to the standard curve.

Visualization of Cellular Pathways and Workflows

L-Lysine and the mTOR Signaling Pathway

L-lysine, along with other essential amino acids, is a key activator of the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. The availability of amino acids is sensed by the Rag GTPases, which in turn recruit mTORC1 to the lysosomal surface for activation.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm L-Lysine L-Lysine Amino_Acid_Transporters Amino Acid Transporters L-Lysine->Amino_Acid_Transporters Intracellular_Lysine Intracellular L-Lysine Amino_Acid_Transporters->Intracellular_Lysine Rag_GTPases Rag GTPases Intracellular_Lysine->Rag_GTPases Activates mTORC1_inactive mTORC1 (inactive) Rag_GTPases->mTORC1_inactive Recruits to Lysosome mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active Activation S6K1 S6K1 mTORC1_active->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1_active->4E-BP1 Phosphorylates (inactivates) Autophagy Autophagy mTORC1_active->Autophagy Inhibits Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis Promotes 4E-BP1->Protein_Synthesis Inhibits

Caption: L-Lysine activates the mTORC1 pathway to promote protein synthesis.

Experimental Workflow for Optimizing L-Lysine Concentration

The following diagram illustrates a typical workflow for determining the optimal this compound concentration for a specific mammalian cell line and product.

Experimental_Workflow Start Start: Define Cell Line & Product Titration 1. L-Lysine Concentration Titration Experiment Start->Titration Culture 2. Cell Culture (e.g., 96-well plate) Titration->Culture Viability_Assay 3. Cell Viability Assay (e.g., MTT) Culture->Viability_Assay AA_Analysis 4. Amino Acid Analysis (HPLC) Culture->AA_Analysis Titer_Analysis 5. Product Titer Analysis (e.g., ELISA) Culture->Titer_Analysis Data_Analysis 6. Data Analysis Viability_Assay->Data_Analysis AA_Analysis->Data_Analysis Titer_Analysis->Data_Analysis Optimization End: Optimal L-Lysine Concentration Data_Analysis->Optimization

Caption: Workflow for optimizing L-Lysine concentration in cell culture.

Conclusion

This compound is an indispensable component of mammalian cell culture media. A thorough understanding of its role and the systematic optimization of its concentration are critical for achieving high viable cell densities, robust cell growth, and maximal productivity of high-quality recombinant proteins. The protocols and data presented in this document provide a framework for researchers and bioprocess scientists to effectively utilize L-lysine in their cell culture applications, ultimately contributing to the successful development and manufacturing of biotherapeutics.

References

Application Notes and Protocols for L-Lysine Monohydrochloride in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

L-Lysine monohydrochloride, an essential amino acid, is a critical component in numerous biological research applications, particularly in cell culture media formulation and nutritional studies. Proper preparation of this compound solutions is crucial for experimental consistency and success. These application notes provide a detailed protocol for the dissolution of this compound for research purposes, ensuring solution stability and sterility. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a white, crystalline powder that is highly soluble in water.[1] A summary of its key quantitative properties is presented in Table 1. Understanding these properties is essential for accurate preparation of stock solutions and for ensuring compatibility with experimental systems.

PropertyValueReference
Molecular Formula C₆H₁₄N₂O₂·HCl[2]
Molecular Weight 182.65 g/mol [2]
Appearance White crystalline powder[1][3]
Solubility in Water 65 g/100 mL (at 20°C)[2][4]
420 g/L[2][3]
500 g/L (at 20°C)[5]
pH of Aqueous Solution 5.0 - 6.0 (91.3 g/L at 25°C)[2]
5.5 - 6.0 (100 g/L at 20°C)[2][6]
5.0 - 6.5 (10% solution)[7]
Melting Point 263 °C (decomposes)[2]
Storage Temperature 15-30°C[3]

Experimental Protocol: Preparation of a Sterile 100 mM this compound Stock Solution

This protocol outlines the steps for preparing a 100 mM stock solution of this compound suitable for use in cell culture and other sterile experimental setups.

Materials:

  • This compound powder (cell culture grade)

  • Nuclease-free, sterile water (e.g., Milli-Q or equivalent)

  • Sterile glassware (beaker, graduated cylinder)

  • Sterile magnetic stir bar and stir plate

  • Calibrated pH meter

  • Sterile 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Sterile 0.22 µm syringe filter

  • Sterile storage bottles or conical tubes

Procedure:

  • Calculate the required mass: To prepare 100 mL of a 100 mM solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.1 L x 182.65 g/mol = 1.8265 g

  • Dissolution:

    • In a sterile beaker, add approximately 80 mL of sterile, nuclease-free water.

    • Place a sterile magnetic stir bar in the beaker and place it on a magnetic stir plate.

    • Gradually add the calculated 1.8265 g of this compound powder to the water while stirring.

    • Continue stirring until the powder is completely dissolved. This compound is freely soluble in water, so this should occur relatively quickly.[1]

  • pH Adjustment (if necessary):

    • The pH of a freshly prepared this compound solution will be slightly acidic (pH 5.0-6.5).[7]

    • For most cell culture applications, the pH of the stock solution should be adjusted to be compatible with the culture medium (typically pH 7.2-7.4).

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Aseptically measure the pH of the L-Lysine solution.

    • If adjustment is needed, add sterile 0.1 M NaOH dropwise while stirring to raise the pH to the desired level. Use sterile 0.1 M HCl to lower the pH if necessary.

  • Volume Adjustment:

    • Once the powder is fully dissolved and the pH is adjusted, transfer the solution to a 100 mL sterile graduated cylinder.

    • Bring the final volume to 100 mL with sterile, nuclease-free water.

  • Sterile Filtration:

    • To ensure the solution is free of microbial contamination, sterile filter the solution using a 0.22 µm syringe filter.

    • Attach the sterile filter to a sterile syringe and draw up the L-Lysine solution.

    • Dispense the solution through the filter into a sterile storage bottle or conical tubes.

  • Storage:

    • Label the sterile storage container with the name of the solution (100 mM this compound), the date of preparation, and your initials.

    • Store the solution at 2-8°C. For long-term storage, aliquoting the solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles and potential contamination. The solution is stable when stored in dry conditions at a moderate temperature in sealed or closed containers.[8]

Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_sterilization Sterilization & Storage cluster_application Application a Weigh this compound b Dissolve in Sterile Water a->b c Adjust pH (if necessary) b->c d Adjust Final Volume c->d e Sterile Filter (0.22 µm) d->e Transfer to Syringe f Aliquot into Sterile Tubes e->f g Store at 2-8°C f->g h Supplement Cell Culture Media g->h Use as needed i Perform Experiment h->i

Caption: Workflow for preparing sterile this compound solution.

signaling_pathway Lysine L-Lysine Protein_Synthesis Protein Synthesis Lysine->Protein_Synthesis Carnitine_Synthesis Carnitine Synthesis Lysine->Carnitine_Synthesis Collagen_Formation Collagen Formation Lysine->Collagen_Formation Calcium_Absorption Calcium Absorption Lysine->Calcium_Absorption Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Fatty_Acid_Metabolism Fatty Acid Metabolism Carnitine_Synthesis->Fatty_Acid_Metabolism Tissue_Repair Tissue Repair Collagen_Formation->Tissue_Repair Bone_Health Bone Health Calcium_Absorption->Bone_Health

Caption: Key biological roles of L-Lysine.

References

Application of L-Lysine Monohydrochloride in Protein Crystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The crystallization of proteins is a critical yet often challenging step in structural biology and drug development. The formation of well-ordered, diffraction-quality crystals is essential for determining the three-dimensional structure of proteins by X-ray crystallography. This structural information is paramount for understanding biological function, elucidating disease mechanisms, and enabling structure-based drug design.

A variety of chemical additives can be employed to influence the protein crystallization process by modulating solubility, promoting favorable intermolecular contacts, and reducing non-specific aggregation. L-Lysine monohydrochloride, a salt of the essential amino acid L-lysine, has emerged as a beneficial additive in protein crystallization. Its properties as a small, charged, and hydrophilic molecule allow it to interact with protein surfaces, thereby influencing the crystallization outcome.

This document provides detailed application notes and protocols for the use of this compound as an additive in protein crystallization experiments.

Principle of Action

This compound is thought to promote protein crystallization through several mechanisms:

  • Solubility Modulation: Like other salts, this compound can alter the solubility of a protein. By fine-tuning its concentration, it can help maintain the protein in a metastable, supersaturated state that is conducive to crystal nucleation and growth.

  • Surface Charge Shielding: The charged groups of L-lysine can interact with charged residues on the protein surface. This interaction can shield repulsive electrostatic forces between protein molecules, allowing them to pack more effectively into a crystal lattice.

  • Increased Hydration: The hydrophilic nature of L-lysine can help to maintain a favorable hydration shell around the protein, preventing denaturation and aggregation, which are common pitfalls in crystallization experiments.

  • Promotion of Crystal Contacts: L-lysine molecules may act as bridges between protein molecules, facilitating the formation of stable intermolecular contacts necessary for crystal lattice formation.

Application Notes

The use of this compound as an additive has been shown to be effective in expanding the range of conditions that yield crystals for several proteins, including equine hemoglobin and bovine pancreatic ribonuclease A.[1][2] Studies have demonstrated that the presence of amino acids like lysine in the crystallization solution can lead to the formation of crystals in precipitant concentrations where aggregation would otherwise occur.[1][2]

Key Advantages:
  • Reduces Aggregation: this compound can suppress non-specific protein aggregation, a major obstacle in obtaining high-quality crystals.

  • Expands Screening Conditions: Its inclusion in crystallization screens can increase the number of "hits" or positive crystallization conditions.

  • Improves Crystal Quality: In some cases, the addition of L-lysine can lead to the growth of larger, more well-diffracted crystals.

Quantitative Data Summary

While comprehensive quantitative data on the effects of this compound across a wide range of proteins is still emerging, studies on model proteins have provided valuable insights. The following tables summarize the qualitative and potential quantitative effects observed when using this compound as a crystallization additive.

ProteinPrecipitantObservation with this compound AdditiveReference
Equine HemoglobinPolyethylene Glycol (PEG)Expanded the range of PEG concentrations that produced crystals without aggregation.Shiraki et al., 2008[1][2]
Bovine Pancreatic RNase AAmmonium SulfateExpanded the range of ammonium sulfate concentrations that produced crystals without aggregation.Shiraki et al., 2008[1][2]
Hen Egg-White LysozymeSodium ChlorideIn the presence of Lysine, the concentration range for crystallization was expanded to a lower precipitant concentration.Ito et al., 2010

Experimental Protocols

This section provides detailed protocols for incorporating this compound into protein crystallization experiments.

Protocol 1: Initial Screening with this compound as an Additive

This protocol is designed for the initial screening of crystallization conditions using the hanging drop vapor diffusion method.

Materials:

  • Purified protein solution (5-15 mg/mL in a suitable buffer)

  • This compound stock solution (1 M in deionized water, pH adjusted to match the protein buffer if necessary)

  • Commercially available or custom-made crystallization screens

  • Crystallization plates (e.g., 24-well or 96-well)

  • Cover slips

  • Pipettes and tips

Procedure:

  • Prepare the Reservoir Solution: In the wells of the crystallization plate, prepare the reservoir solutions from your chosen crystallization screen.

  • Prepare the Crystallization Drop:

    • On a clean cover slip, pipette 1 µL of your protein solution.

    • To this drop, add 0.5 µL of the reservoir solution.

    • Add 0.5 µL of the 1 M this compound stock solution to the drop. The final concentration of this compound in the drop will be approximately 250 mM.

    • Gently mix the drop by pipetting up and down, being careful not to introduce air bubbles.

  • Set up the Hanging Drop: Invert the cover slip and place it over the corresponding well of the crystallization plate, ensuring a good seal with the grease around the well.

  • Incubation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • Control Experiment: Set up a parallel experiment without the addition of this compound to serve as a control.

Protocol 2: Optimization of this compound Concentration

Once initial crystals or promising "hits" are obtained, this protocol can be used to optimize the concentration of this compound.

Materials:

  • Purified protein solution

  • This compound stock solutions (e.g., 0.1 M, 0.5 M, 1 M)

  • Optimized reservoir solution from the initial screen

  • Crystallization plates, cover slips, pipettes, and tips

Procedure:

  • Prepare a Gradient of this compound Concentrations: Set up a series of hanging drops where the final concentration of this compound in the drop varies. For example:

    • Drop 1: No this compound (control)

    • Drop 2: 50 mM final concentration

    • Drop 3: 100 mM final concentration

    • Drop 4: 250 mM final concentration

    • Drop 5: 500 mM final concentration

  • Set up the Crystallization Drops: For each condition, mix the protein solution, reservoir solution, and the appropriate this compound stock solution in the desired ratios to achieve the final concentrations.

  • Incubate and Observe: Incubate the plates and regularly observe the drops for differences in crystal size, morphology, and number.

  • Analyze Results: Compare the results across the different concentrations to determine the optimal concentration of this compound for your protein.

Visualizations

Experimental Workflow for Screening with this compound

experimental_workflow cluster_prep Preparation cluster_setup Hanging Drop Setup cluster_analysis Analysis protein Purified Protein drop Prepare Drop (Protein + Reservoir + Lysine) protein->drop lysine L-Lysine-HCl Stock lysine->drop screen Crystallization Screen reservoir Prepare Reservoir screen->reservoir reservoir->drop seal Seal Well drop->seal incubate Incubate seal->incubate observe Observe Crystal Growth incubate->observe optimize Optimize Conditions observe->optimize

Caption: Workflow for initial protein crystallization screening with this compound.

Logical Relationship of this compound's Effect on Crystallization

logical_relationship cluster_problem Crystallization Challenges cluster_solution L-Lysine-HCl Intervention cluster_mechanism Mechanisms of Action cluster_outcome Desired Outcome aggregation Protein Aggregation lysine Addition of This compound aggregation->lysine addresses repulsion Electrostatic Repulsion repulsion->lysine addresses instability Conformational Instability instability->lysine addresses solubility Modulates Solubility lysine->solubility shielding Surface Charge Shielding lysine->shielding hydration Improves Hydration lysine->hydration crystals High-Quality Crystals solubility->crystals shielding->crystals hydration->crystals

Caption: How L-Lysine-HCl addresses crystallization challenges to promote crystal growth.

References

Application Notes and Protocols for L-Lysine Monohydrochloride in Cross-Linking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine, an essential amino acid, possesses a primary ε-amino group that serves as a reactive nucleophile, making it a frequent target for covalent modification in biological and biotechnological applications. L-Lysine monohydrochloride, a readily available and highly soluble salt of L-lysine, is extensively utilized in cross-linking studies to stabilize protein structures, investigate protein-protein interactions, and develop novel biomaterials and drug delivery systems. The primary amine of the lysine side chain readily reacts with various cross-linking agents, enabling the formation of stable intermolecular and intramolecular linkages.

This document provides detailed application notes and experimental protocols for the use of this compound in cross-linking studies, targeting researchers, scientists, and professionals in drug development.

Principle of Lysine-Based Cross-Linking

The fundamental principle behind using L-lysine for cross-linking lies in the reactivity of its primary ε-amino group (-NH2) at physiological or slightly alkaline pH. This amino group acts as a nucleophile and can react with electrophilic groups of cross-linking agents to form stable covalent bonds. Common cross-linkers targeting lysine residues are homobifunctional or heterobifunctional reagents containing N-hydroxysuccinimide (NHS) esters, imidoesters, or aldehydes. The reaction of an NHS ester with a primary amine, for instance, results in a stable amide bond.[1]

Applications of L-Lysine Cross-Linking

The versatility of L-lysine as a target for cross-linking has led to its application in a wide array of research and development areas:

  • Protein-Protein Interaction Studies: Chemical cross-linking coupled with mass spectrometry (CXMS) is a powerful technique to identify and map protein-protein interactions. Cross-linkers covalently link interacting proteins, allowing for their subsequent identification by mass spectrometry.[2][3]

  • Biomaterial and Hydrogel Formation: Poly-L-lysine can be cross-linked to form hydrogels with tunable mechanical properties. These hydrogels are explored for applications in tissue engineering and drug delivery due to their biocompatibility and biodegradability.[4][5]

  • Antibody-Drug Conjugates (ADCs): The lysine residues on antibodies are commonly used as sites for conjugating cytotoxic drugs, creating targeted cancer therapies.[6]

  • Stabilization of Protein Complexes: Cross-linking can stabilize transient or weak protein interactions, facilitating their purification and structural analysis.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for common cross-linking experiments involving lysine residues.

Table 1: Reaction Conditions for Protein Cross-Linking with DSS (Disuccinimidyl Suberate)

ParameterRecommended RangeNotes
Cross-linker Concentration 0.25 - 5 mMThe final concentration should be optimized for the specific protein and application.
Protein Concentration > 5 mg/mLUse a 10-fold molar excess of cross-linker.
< 5 mg/mLUse a 20- to 50-fold molar excess of cross-linker.
Reaction Buffer 20 mM Sodium Phosphate, 0.15 M NaCl, pH 7-9Amine-free buffers such as HEPES or borate can also be used.[8]
Reaction Temperature Room Temperature or 4°C (on ice)
Reaction Time 30 minutes (Room Temp) or 2 hours (on ice)Longer incubation times may be required at lower temperatures.[8]
Quenching Reagent 20 - 50 mM Tris-HCl, pH 7.5Glycine or lysine can also be used to quench the reaction.[8]
Quenching Time 15 minutesAt room temperature.

Table 2: Reaction Conditions for Protein Cross-Linking with Glutaraldehyde

ParameterRecommended RangeNotes
Glutaraldehyde Concentration 0.1% - 2.5% (v/v)The optimal concentration depends on the sample and desired degree of cross-linking.[9]
Protein Concentration 50 - 100 µg in 100 µL
Reaction Buffer 20 mM HEPES, pH 7.5Phosphate buffers are also suitable. Avoid Tris buffers during the reaction.[10]
Reaction Temperature 4°C (on ice) or Room Temperature
Reaction Time 2 - 10 minutesThe reaction is typically rapid.[10][11]
Quenching Reagent 1 M Tris-HCl, pH 8.0Added to a final concentration of ~95 mM.[12]
Quenching Time 15 minutesAt room temperature.

Table 3: Properties of Poly-L-lysine (PLL) Grafted Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogels [13]

PLL Weight Composition (ϕPLL)Swelling Ratio (in DI water)Storage Modulus (G') (Pa)
0%~15~1200
1%~16~1100
2%~17~1000
3%~16.8~900
5%~19.4~800

Experimental Protocols

Protocol 1: Cross-Linking of Proteins using Disuccinimidyl Suberate (DSS)

This protocol describes a general procedure for cross-linking proteins in solution using the amine-reactive cross-linker DSS.[8][14][15]

Materials:

  • Purified protein sample

  • Disuccinimidyl suberate (DSS)

  • Dry, amine-free solvent (e.g., DMSO or DMF)

  • Conjugation Buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment

Procedure:

  • Sample Preparation: Prepare the purified protein sample in the Conjugation Buffer. Ensure the buffer is free of primary amines.

  • Prepare DSS Solution: Immediately before use, dissolve DSS in DMSO or DMF to a concentration of 10-25 mM.

  • Cross-Linking Reaction:

    • Add the DSS solution to the protein sample to achieve a final concentration of 0.25-5 mM. For protein concentrations greater than 5 mg/mL, a 10-fold molar excess of DSS is recommended. For concentrations below 5 mg/mL, a 20- to 50-fold molar excess is advised.[8]

    • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.

  • Quench Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

  • Incubate: Incubate for an additional 15 minutes at room temperature to quench any unreacted DSS.

  • Removal of Excess Reagent: Remove excess, non-reacted cross-linker and quenching buffer by desalting or dialysis.

  • Analysis: The cross-linked protein sample is now ready for analysis by methods such as SDS-PAGE, mass spectrometry, or size-exclusion chromatography.

Protocol 2: Cross-Linking of Proteins using Glutaraldehyde

This protocol provides a general method for cross-linking proteins with glutaraldehyde.[7][9][11]

Materials:

  • Purified protein sample

  • Glutaraldehyde solution (e.g., 2.5% stock solution)

  • Reaction Buffer (e.g., 20 mM HEPES, pH 7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Sample Preparation: Prepare the protein sample in the Reaction Buffer.

  • Cross-Linking Reaction:

    • Add freshly prepared glutaraldehyde solution to the protein sample to a final concentration of 0.1% to 2.5%.

    • Incubate the mixture for 5 to 15 minutes at room temperature.

  • Quench Reaction: Stop the cross-linking reaction by adding the Quenching Buffer to a final concentration sufficient to neutralize the glutaraldehyde (e.g., 10 µL of 1 M Tris-HCl to a 100 µL reaction).[11]

  • Incubate: Allow the quenching reaction to proceed for 15 minutes at room temperature.

  • Analysis: The cross-linked sample can be directly analyzed by SDS-PAGE or other methods.

Visualizations

Experimental Workflow for Protein-Protein Interaction (PPI) Analysis using Lysine Cross-Linking and Mass Spectrometry (CXMS)

PPI_Workflow cluster_sample_prep Sample Preparation cluster_crosslinking Cross-Linking cluster_digestion Protein Digestion cluster_analysis Mass Spectrometry Analysis cluster_results Results Protein_Complex Protein Complex / Cell Lysate Add_Crosslinker Add Lysine-Reactive Cross-linker (e.g., DSS) Protein_Complex->Add_Crosslinker Incubate Incubate (30 min, RT) Add_Crosslinker->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Denature_Reduce_Alkylate Denature, Reduce, and Alkylate Quench->Denature_Reduce_Alkylate Trypsin_Digest Tryptic Digestion Denature_Reduce_Alkylate->Trypsin_Digest LC_MSMS LC-MS/MS Analysis Trypsin_Digest->LC_MSMS Data_Analysis Data Analysis (e.g., xQuest/xProphet) LC_MSMS->Data_Analysis Identify_PPI Identify Protein-Protein Interactions Data_Analysis->Identify_PPI Structural_Modeling Structural Modeling Identify_PPI->Structural_Modeling

Caption: Workflow for identifying protein-protein interactions using lysine cross-linking and mass spectrometry.

Signaling Pathway Involvement of Lysyl Oxidase (LOX) in Collagen Cross-Linking and Cellular Signaling

LOX_Signaling cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling Procollagen Procollagen Tropocollagen Tropocollagen Procollagen->Tropocollagen Proteolytic Cleavage Collagen_Fibril Collagen Fibril Tropocollagen->Collagen_Fibril Self-Assembly Crosslinked_Collagen Cross-linked Collagen Collagen_Fibril->Crosslinked_Collagen LOX-mediated Lysine Cross-linking Integrin Integrin Crosslinked_Collagen->Integrin Binds to FAK FAK Integrin->FAK Activates Gene_Expression Gene Expression (e.g., LOX, Collagen) FAK->Gene_Expression Influences TGF_beta_R TGF-β Receptor SMAD SMAD TGF_beta_R->SMAD Phosphorylates TGF_beta TGF-β TGF_beta->TGF_beta_R Binds to LOX Lysyl Oxidase (LOX) SMAD->Gene_Expression Promotes Gene_Expression->LOX Increases

Caption: Role of lysyl oxidase in collagen cross-linking and related cell signaling pathways.

References

L-Lysine Monohydrochloride in Buffers for Enzyme Activity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine, an essential amino acid, possesses buffering capacity due to its ionizable α-amino and ε-amino groups, with pKa values of approximately 2.2, 9.0, and 10.5. This characteristic allows L-Lysine monohydrochloride to be considered as a biological buffer in a physiologically relevant pH range. While not as commonly employed as Tris, HEPES, or phosphate buffers, L-Lysine offers a biocompatible alternative that may present advantages in specific enzyme assay systems. This document provides a detailed overview of the properties of this compound as a buffer, protocols for its use in enzyme activity assays, and a comparative analysis of its effects on various enzyme classes.

Properties of this compound as a Buffer

This compound provides a buffering range between approximately pH 8.0 and 10.0, primarily attributed to the ionization of its ε-amino group. Its suitability as a buffer is dependent on the specific requirements of the enzyme being assayed, including pH optimum and sensitivity to buffer components.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₅ClN₂O₂
Molecular Weight 182.65 g/mol
pKa₁ (α-carboxyl) ~2.2
pKa₂ (α-amino) ~9.0
pKa₃ (ε-amino) ~10.5
Effective Buffering pH Range 8.0 - 10.0
Solubility in Water Highly soluble

Application in Enzyme Activity Assays

The use of this compound as a buffer in enzyme assays is not widespread, and comparative quantitative data on its performance against standard buffers is limited in publicly available literature. However, its properties suggest potential applications where a biocompatible, amino acid-based buffer is desired.

Kinase Assays

While specific comparative data is scarce, L-Lysine's involvement in cellular signaling pathways, such as the mTORC1 pathway which is regulated by amino acid availability, suggests that it could influence kinase activity.[1][2] Researchers should empirically determine the suitability of L-Lysine buffer for their specific kinase of interest, as it may act as a modulator of activity beyond its buffering capacity.

Phosphatase Assays
Protease Assays

The activity of proteases can also be influenced by the buffer system. For some proteases like trypsin, a serine protease that cleaves at the carboxyl side of lysine and arginine residues, the choice of buffer may have a less pronounced effect on kinetic parameters when comparing Tris-HCl, HEPES, and phosphate buffers.[4] However, the presence of high concentrations of L-Lysine could potentially act as a competitive inhibitor for trypsin-like proteases that have lysine as a substrate recognition site.

Experimental Protocols

The following are generalized protocols for preparing this compound buffer and for conducting enzyme assays to compare its performance against a standard buffer.

Protocol 1: Preparation of 1 M this compound Stock Solution
  • Dissolve this compound: Weigh 182.65 g of this compound.

  • Add Solvent: Dissolve the powder in approximately 800 mL of nuclease-free water.

  • Adjust pH: Adjust the pH to the desired value (e.g., 9.0) using a concentrated solution of a suitable acid (e.g., HCl) or base (e.g., NaOH).

  • Final Volume: Bring the final volume to 1 L with nuclease-free water.

  • Sterilization: Sterilize the buffer by autoclaving or by filtration through a 0.22 µm filter.

  • Storage: Store the buffer at 4°C.

Protocol 2: Comparative Analysis of Buffer Effects on Enzyme Activity

This protocol provides a framework to compare the effect of this compound buffer with a standard buffer (e.g., Tris-HCl) on the kinetic parameters of an enzyme.

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • This compound buffer (e.g., 50 mM, pH 9.0)

  • Standard buffer (e.g., 50 mM Tris-HCl, pH 9.0)

  • Microplate reader or spectrophotometer

  • 96-well microplates

Procedure:

  • Prepare Reagent Mixes: For each buffer system, prepare a reaction mixture containing the buffer, any necessary cofactors (e.g., MgCl₂, ATP for kinases), and the enzyme at a fixed concentration.

  • Prepare Substrate Dilutions: Prepare a series of substrate dilutions in each of the respective buffers.

  • Set up the Assay: In separate wells of a 96-well plate, add the reaction mixture for each buffer.

  • Initiate the Reaction: Add the various concentrations of the substrate to the corresponding wells to start the reaction.

  • Monitor the Reaction: Immediately measure the absorbance or fluorescence at the appropriate wavelength at regular time intervals to determine the initial reaction velocity (V₀).

  • Data Analysis:

    • Plot the initial velocity (V₀) against the substrate concentration for each buffer system.

    • Use non-linear regression analysis to fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

Table 2: Hypothetical Comparative Data for Enzyme Activity in Different Buffers

Buffer System (50 mM, pH 9.0)EnzymeKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound Kinase AValueValueValueValue
Tris-HCl Kinase AValueValueValueValue
This compound Phosphatase BValueValueValueValue
Tris-HCl Phosphatase BValueValueValueValue
This compound Protease CValueValueValueValue
Tris-HCl Protease CValueValueValueValue

Note: The values in this table are placeholders and should be determined experimentally.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate relevant biological pathways and a general workflow for comparing buffer systems in enzyme assays.

mTOR_Signaling_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids (e.g., L-Lysine) mTORC1 mTORC1 Amino_Acids->mTORC1 Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Figure 1: Simplified mTOR Signaling Pathway, highlighting the role of amino acids like L-Lysine.

Lysine_Biosynthesis_Pathway Aspartate Aspartate Aspartyl_Phosphate Aspartyl- phosphate Aspartate->Aspartyl_Phosphate Aspartokinase Aspartate_Semialdehyde Aspartate- semialdehyde Aspartyl_Phosphate->Aspartate_Semialdehyde Aspartate- semialdehyde dehydrogenase Dihydrodipicolinate Dihydrodipicolinate Aspartate_Semialdehyde->Dihydrodipicolinate Dihydrodipicolinate synthase Tetrahydrodipicolinate Tetrahydrodipicolinate Dihydrodipicolinate->Tetrahydrodipicolinate Dihydrodipicolinate reductase LL_DAP LL-Diaminopimelate Tetrahydrodipicolinate->LL_DAP ... meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP Diaminopimelate epimerase L_Lysine L-Lysine meso_DAP->L_Lysine Diaminopimelate decarboxylase

Figure 2: Overview of the L-Lysine Biosynthesis Pathway (DAP Pathway).

Buffer_Comparison_Workflow Start Start: Select Enzyme & Substrate Prepare_Buffers Prepare Buffers: - L-Lysine-HCl - Standard Buffer (e.g., Tris-HCl) Start->Prepare_Buffers Assay_Setup Set up Parallel Assays for each buffer Prepare_Buffers->Assay_Setup Run_Kinetics Run Kinetic Assays (Vary Substrate Concentration) Assay_Setup->Run_Kinetics Data_Acquisition Acquire Data (e.g., Absorbance vs. Time) Run_Kinetics->Data_Acquisition Analysis Analyze Data: - Calculate V₀ - Determine Km and Vmax Data_Acquisition->Analysis Comparison Compare Kinetic Parameters between buffers Analysis->Comparison

Figure 3: Experimental workflow for comparing the effects of different buffer systems on enzyme kinetics.

Conclusion

This compound presents a viable, albeit less common, alternative to traditional biological buffers for enzyme activity assays, particularly in the alkaline pH range. Its biocompatibility as an amino acid is a notable feature. However, the lack of extensive comparative data necessitates that researchers perform initial validation studies to determine its suitability for their specific enzyme and assay conditions. The potential for L-Lysine to interact with the enzyme or substrate, especially for proteases that recognize lysine residues and kinases involved in amino acid sensing pathways, must be carefully considered. The protocols and workflow provided herein offer a starting point for the systematic evaluation of this compound as a buffering agent in enzyme kinetics studies. Further research is warranted to build a comprehensive database of its effects on a wider range of enzymes.

References

Application Notes and Protocols for the Quantification of L-Lysine Monohydrochloride using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine is an essential amino acid crucial for various biological functions, including protein synthesis, carnitine production, and calcium absorption. Its quantification in various samples, such as pharmaceutical formulations, food and feed products, and biological matrices, is of significant interest. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the accurate and precise quantification of L-Lysine. However, as L-Lysine lacks a strong chromophore, direct UV detection can be challenging, often necessitating derivatization to enhance its detectability.[1][2] This document provides detailed application notes and protocols for the quantification of L-Lysine monohydrochloride using HPLC, covering both a direct method and methods involving pre-column derivatization.

Methods Overview

Several HPLC methods have been developed for L-Lysine quantification. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

  • Direct UV Detection: This method is simpler as it does not require a derivatization step. However, it is generally less sensitive and may be suitable for samples with higher concentrations of L-Lysine and minimal interfering substances.

  • Pre-column Derivatization: This approach involves reacting L-Lysine with a labeling agent to form a derivative that can be readily detected by UV-Visible or fluorescence detectors.[1][3] This significantly enhances sensitivity and selectivity.[1][4] Common derivatizing agents include:

    • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[5]

    • Phenylisothiocyanate (PITC): Reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which are UV-active.[6][7]

    • Dansyl Chloride (Dns-Cl): Reacts with primary and secondary amino groups to produce fluorescent dansyl derivatives.[8][9][10]

    • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with amino acids to form fluorescent derivatives.[11][12]

Experimental Workflows

The general workflow for HPLC analysis of L-Lysine involves sample preparation, followed by chromatographic separation and detection. For derivatization-based methods, an additional step is included before chromatographic analysis.

G cluster_0 Sample Preparation cluster_1 Optional Derivatization cluster_2 HPLC Analysis cluster_3 Data Analysis Sample Sample Weighing and Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Derivatization Pre-column Derivatization (e.g., with OPA, PITC, or Dansyl Chloride) Filtration->Derivatization If required Injection Injection into HPLC Filtration->Injection Derivatization->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection Detection (UV or Fluorescence) Separation->Detection Quantification Quantification (Based on Peak Area) Detection->Quantification G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 HPLC-MS Analysis Sample Prepare Sample and Standard Solutions Mix Mix Sample/Standard with Methanol-Water-TEA Sample->Mix Dry1 Dry in Vacuum Mix->Dry1 Add_PITC Add Methanol-Water-TEA-PITC Dry1->Add_PITC React React at 25°C for 20 min Add_PITC->React Dry2 Remove Excess Reagent by Vacuum Drying React->Dry2 Reconstitute Reconstitute in Acetonitrile/Formic Acid Dry2->Reconstitute Injection Inject into HPLC-MS Reconstitute->Injection Separation Gradient Elution on C18 Column Injection->Separation Detection ESI-MS Detection Separation->Detection

References

L-Lysine Monohydrochloride in Electron Microscopy Fixation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of L-Lysine monohydrochloride as a key component in fixative solutions for electron microscopy. The focus is on the Periodate-Lysine-Paraformaldehyde (PLP) fixative, a method renowned for its excellent preservation of both ultrastructure and antigenicity. Additionally, the role of L-lysine in enhancing glutaraldehyde fixation is explored.

Application Note 1: Periodate-Lysine-Paraformaldehyde (PLP) Fixative

Principle and Advantages

The Periodate-Lysine-Paraformaldehyde (PLP) fixative is a specialized solution designed to overcome some of the limitations of traditional aldehyde fixatives. Its unique formulation is particularly advantageous for immunoelectron microscopy and the preservation of carbohydrate-rich structures.[1][2]

The theoretical mechanism of PLP fixation involves a two-step process:

  • Oxidation: Sodium periodate (NaIO₄) selectively oxidizes carbohydrate moieties (vicinal diols) present in glycoproteins, proteoglycans, and glycolipids, converting them into reactive aldehyde groups.

  • Cross-linking: L-Lysine, with its two primary amine groups, then acts as a cross-linking agent, forming stable Schiff base linkages with the newly formed aldehydes on adjacent carbohydrate chains. Paraformaldehyde contributes to the overall protein cross-linking, further stabilizing the cellular architecture.

This targeted approach to cross-linking carbohydrates provides several key benefits:

  • Excellent Ultrastructural Preservation: PLP has been reported to preserve cellular ultrastructure with a quality comparable to that achieved with glutaraldehyde, the gold standard for morphological preservation.[1][2]

  • Superior Antigenicity Preservation: By avoiding the extensive protein cross-linking characteristic of glutaraldehyde, PLP is much gentler on protein epitopes, making it an excellent choice for immunocytochemical studies where antigen recognition is critical.[1]

  • Improved Preservation of Carbohydrate-Rich Structures: The specific targeting of carbohydrate moieties makes PLP particularly effective for visualizing the glycocalyx, basement membranes, and other glycoprotein-rich structures.

Quantitative Comparison of Fixatives

While direct quantitative morphometric comparisons in the literature are limited, the qualitative advantages of PLP over standard fixatives are well-documented. The following table summarizes the key characteristics of PLP in comparison to glutaraldehyde and paraformaldehyde.

FeatureGlutaraldehydeParaformaldehydePeriodate-Lysine-Paraformaldehyde (PLP)
Primary Target Proteins (amines)Proteins (amines)Carbohydrates (vicinal diols), Proteins
Ultrastructure Preservation ExcellentGoodExcellent
Antigenicity Preservation PoorGoodExcellent
Penetration Rate SlowFastModerate
Mechanism Cross-links proteinsCross-links proteinsOxidizes carbohydrates for lysine cross-linking, and cross-links proteins

Experimental Protocols

Protocol 1: Preparation of Periodate-Lysine-Paraformaldehyde (PLP) Fixative

This protocol is based on the original formulation described by McLean and Nakane (1974).

Materials:

  • This compound

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Paraformaldehyde

  • Sodium periodate (NaIO₄)

  • Distilled water

  • 0.1 M Phosphate Buffer (pH 7.4)

  • 1 M NaOH

Stock Solutions:

  • 0.2 M Phosphate Buffer (Sorensen's Buffer):

    • Solution A: 0.2 M Sodium phosphate monobasic (27.6 g NaH₂PO₄·H₂O in 1 L distilled water)

    • Solution B: 0.2 M Sodium phosphate dibasic (28.4 g Na₂HPO₄ in 1 L distilled water)

    • To prepare 0.1 M phosphate buffer (pH 7.4), mix 19.0 mL of Solution A and 81.0 mL of Solution B and dilute with distilled water to a final volume of 200 mL. Adjust pH if necessary.

  • 8% (w/v) Paraformaldehyde Solution:

    • In a fume hood, heat 100 mL of 0.1 M phosphate buffer to 60°C.

    • Add 8 g of paraformaldehyde powder and stir.

    • Add 1-2 drops of 1 M NaOH to clear the solution.

    • Allow the solution to cool to room temperature.

  • 0.2 M L-Lysine Solution:

    • Dissolve 3.65 g of this compound in 100 mL of 0.1 M phosphate buffer (pH 7.4).

Final PLP Working Solution (prepare fresh):

To prepare 10 mL of PLP fixative:

  • Combine 5 mL of 8% paraformaldehyde solution with 5 mL of 0.2 M L-Lysine solution.

  • Add 0.02 g of sodium periodate (NaIO₄).

  • Mix until the sodium periodate is completely dissolved.

  • The final concentrations will be approximately 4% paraformaldehyde, 0.1 M L-Lysine, and 0.01 M sodium periodate in 0.1 M phosphate buffer.

Protocol 2: Tissue Fixation and Processing for TEM using PLP Fixative

This protocol provides a general workflow for fixing and processing tissue samples for transmission electron microscopy using the PLP fixative.

Procedure:

  • Primary Fixation:

    • Immediately immerse small tissue blocks (no larger than 1 mm³) in freshly prepared PLP fixative.

    • Incubate for 3-4 hours at 4°C. For perfusion fixation, perfuse the animal with the PLP solution.

  • Washing:

    • Wash the tissue blocks three times in 0.1 M phosphate buffer (pH 7.4) for 10 minutes each on ice.

  • Post-fixation (optional but recommended for enhanced contrast):

    • Post-fix the tissue in 1% osmium tetroxide (OsO₄) in 0.1 M phosphate buffer for 1 hour on ice in a fume hood.

  • Washing:

    • Wash the tissue blocks three times in distilled water for 10 minutes each on ice.

  • Dehydration:

    • Dehydrate the tissue through a graded series of ethanol:

      • 50% ethanol for 10 minutes on ice.

      • 70% ethanol for 10 minutes on ice.

      • 90% ethanol for 10 minutes at room temperature.

      • 100% ethanol, three changes of 10 minutes each at room temperature.

  • Infiltration:

    • Infiltrate the tissue with a mixture of resin and ethanol:

      • 1:1 resin/ethanol for 1 hour at room temperature.

      • 2:1 resin/ethanol for 1 hour at room temperature.

      • 100% resin overnight at room temperature.

  • Embedding:

    • Embed the tissue in fresh resin in embedding capsules.

    • Polymerize the resin in an oven at 60°C for 48 hours.

  • Sectioning and Staining:

    • Cut ultrathin sections (60-90 nm) using an ultramicrotome.

    • Collect sections on copper grids.

    • Stain with uranyl acetate and lead citrate for contrast enhancement.

Application Note 2: L-Lysine as an Enhancer of Glutaraldehyde Fixation

Principle

L-Lysine can also be used as an additive to glutaraldehyde-based fixatives to enhance the cross-linking of proteins. Glutaraldehyde primarily cross-links proteins by reacting with their amino groups, particularly the ε-amino group of lysine residues. By introducing additional free L-lysine into the fixative solution, it is thought that lysine molecules can act as "bridges" between glutaraldehyde-modified proteins, leading to a more extensively cross-linked and stabilized protein network.

Advantages:

  • Increased Cross-linking Density: The addition of lysine can increase the number of cross-links within the tissue, potentially improving the preservation of fine ultrastructural details.

  • Stabilization of Protein Complexes: The enhanced cross-linking may better stabilize large protein complexes and prevent their extraction during subsequent processing steps.

Protocol 3: L-Lysine-Enhanced Glutaraldehyde Fixation

Materials:

  • Glutaraldehyde (EM grade)

  • This compound

  • 0.1 M Cacodylate or Phosphate buffer (pH 7.2-7.4)

Fixative Solution Preparation:

  • Prepare a standard glutaraldehyde fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer).

  • Immediately before use, add this compound to a final concentration of 0.05 M to 0.1 M.

  • Ensure the L-lysine is fully dissolved and the pH is readjusted to 7.2-7.4 if necessary.

Tissue Processing:

Follow a standard glutaraldehyde fixation protocol for tissue processing, replacing the standard fixative with the L-lysine-enhanced solution. The subsequent steps of washing, post-fixation, dehydration, and embedding remain the same.

Visualizations

PLP_Fixation_Mechanism Carbohydrate Carbohydrate Moiety (on Glycoprotein) Aldehydes Reactive Aldehyde Groups Carbohydrate->Aldehydes Forms Periodate Sodium Periodate (NaIO4) Periodate->Carbohydrate Oxidizes Lysine L-Lysine Aldehydes->Lysine Reacts with Crosslinked_Carbohydrates Cross-linked Carbohydrates Lysine->Crosslinked_Carbohydrates Forms Schiff Base Protein Protein Crosslinked_Protein Cross-linked Protein Protein->Crosslinked_Protein Paraformaldehyde Paraformaldehyde Paraformaldehyde->Protein Cross-links

Caption: Mechanism of Periodate-Lysine-Paraformaldehyde (PLP) fixation.

TEM_Workflow Start Tissue Sample (<1mm³) Fixation Primary Fixation (PLP Solution, 3-4h, 4°C) Start->Fixation Wash1 Wash (0.1M Phosphate Buffer) Fixation->Wash1 Postfix Post-fixation (1% OsO4, 1h, on ice) Wash1->Postfix Wash2 Wash (Distilled Water) Postfix->Wash2 Dehydration Dehydration (Graded Ethanol Series) Wash2->Dehydration Infiltration Infiltration (Resin/Ethanol Mixtures) Dehydration->Infiltration Embedding Embedding (100% Resin, 60°C, 48h) Infiltration->Embedding Sectioning Ultrathin Sectioning Embedding->Sectioning Staining Staining (Uranyl Acetate & Lead Citrate) Sectioning->Staining Imaging TEM Imaging Staining->Imaging

References

Preparation of L-Lysine Monohydrochloride Stock Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

L-Lysine is an essential amino acid critical for various biological processes, including protein synthesis, calcium absorption, and the production of hormones, enzymes, and antibodies.[1] In a research context, L-Lysine monohydrochloride is frequently used as a supplement in cell culture media, in biochemical assays, and for nutritional studies.[2][3] The hydrochloride salt of L-Lysine enhances its stability and solubility in aqueous solutions, making it ideal for laboratory use.[4] Proper preparation and storage of this compound stock solutions are crucial to ensure experimental reproducibility and accuracy. This document provides detailed protocols for the preparation, sterilization, and storage of these solutions and outlines some of its key research applications.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

ParameterValueReference
Molecular Weight 182.65 g/mol [2]
Solubility in Water 65 g/100 mL (at 20°C)[2][5]
420 g/L[2]
>100 g/100 g H2O (at 25°C)[6]
pH of Solution (100 g/L in H₂O) 5.5 - 6.0[2][7]
Melting Point 263 °C (decomposes)[2]
Storage of Powder Tightly closed, dry, cool place[2]
Stock Solution Storage -20°C for up to 1 year; -80°C for up to 2 years[8]

Signaling Pathways Involving L-Lysine

L-Lysine plays a role in regulating key cellular signaling pathways related to nutrient sensing and protein synthesis. The diagram below illustrates the influence of L-Lysine on the Akt/mTOR and GCN2-eIF2α-ATF4 pathways.

G cluster_0 Nutrient-Rich Conditions cluster_1 Lysine Deficiency L-Lysine L-Lysine SLC38A9 SLC38A9 L-Lysine->SLC38A9 activates mTORC1 mTORC1 SLC38A9->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition promotes Uncharged_tRNA Uncharged tRNA GCN2 GCN2 Uncharged_tRNA->GCN2 activates eIF2a eIF2α GCN2->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 upregulates translation Lysine_Uptake_Catabolism Lysine Uptake & Catabolism Genes ATF4->Lysine_Uptake_Catabolism upregulates transcription

Caption: L-Lysine's role in key nutrient-sensing signaling pathways.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution suitable for most cell culture and biochemical applications.

Materials:

  • This compound (CAS No. 657-27-2)

  • Nuclease-free water (for molecular biology applications) or cell culture grade water

  • Sterile conical tubes (15 mL or 50 mL)

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Analytical balance and weigh boat

  • Stir plate and magnetic stir bar

  • pH meter (optional)

Procedure:

  • Calculate the required mass: To prepare 50 mL of a 100 mM solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.05 L x 182.65 g/mol = 0.91325 g

  • Weigh the this compound: Using an analytical balance, accurately weigh 0.9133 g of this compound powder in a weigh boat.

  • Dissolve the powder: Transfer the powder to a 50 mL sterile conical tube. Add approximately 40 mL of nuclease-free or cell culture grade water. Add a sterile magnetic stir bar and place the tube on a stir plate at room temperature until the powder is completely dissolved.

  • Adjust the volume: Once dissolved, bring the final volume to 50 mL with the appropriate water.

  • Check pH (optional): The pH of a 100 g/L solution is expected to be between 5.5 and 6.0.[2][7] For most applications, pH adjustment is not necessary. If required for a specific experiment, adjust the pH using sterile 1 M NaOH or 1 M HCl.

  • Sterile filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe.[8] Filter the solution into a new sterile conical tube.

  • Aliquoting and storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[8] Avoid repeated freeze-thaw cycles.

Protocol 2: Use of L-Lysine in Cell Culture

L-Lysine is an essential amino acid and a standard component of most cell culture media. Poly-L-lysine is also widely used to coat culture surfaces to enhance cell adhesion.[3][9]

Application: Coating Cultureware with Poly-L-Lysine

This protocol provides a general procedure for coating plastic or glass culture surfaces with poly-L-lysine to promote cell attachment.

Materials:

  • Poly-L-lysine solution (e.g., 0.1 mg/mL in sterile water)

  • Sterile tissue culture grade water

  • Culture plates, flasks, or coverslips

Procedure:

  • Aseptically coat the culture surface: Add a sufficient volume of the poly-L-lysine solution to the culture vessel to cover the entire surface. For a 25 cm² flask, 1.0 mL is recommended.[10]

  • Incubate: Gently rock the vessel to ensure an even coating. Incubate at room temperature for at least 5 minutes.

  • Remove the solution: Aspirate the poly-L-lysine solution completely.

  • Rinse: Thoroughly rinse the surface with sterile tissue culture grade water to remove any unbound poly-L-lysine.

  • Dry: Allow the coated surface to dry completely (at least 2 hours) in a sterile environment (e.g., a laminar flow hood) before introducing cells and medium.[10]

Experimental Workflow Diagram

The following diagram outlines the general workflow from preparation of the this compound stock solution to its application in research.

G Start Start Calculate_Mass Calculate Mass of This compound Start->Calculate_Mass Weigh_Powder Weigh Powder Calculate_Mass->Weigh_Powder Dissolve_in_Solvent Dissolve in Appropriate Solvent Weigh_Powder->Dissolve_in_Solvent Adjust_Volume Adjust to Final Volume Dissolve_in_Solvent->Adjust_Volume Sterile_Filter Sterile Filter (0.22 µm) Adjust_Volume->Sterile_Filter Aliquot Aliquot into Single-Use Volumes Sterile_Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store Application Application Store->Application Cell_Culture Cell Culture Supplementation Application->Cell_Culture Biochemical_Assay Biochemical Assay Application->Biochemical_Assay Nutritional_Study Nutritional Study Application->Nutritional_Study End End Cell_Culture->End Biochemical_Assay->End Nutritional_Study->End

Caption: Workflow for this compound stock solution preparation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-Lysine Monohydrochloride for Enhanced Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing L-Lysine monohydrochloride in your cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal cell viability and experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for cell viability?

The optimal concentration of this compound can vary significantly depending on the cell type and experimental objectives. For general cell culture, L-Lysine is an essential amino acid and is a standard component of most commercially available cell culture media.[1] Supplementation may be necessary for specific applications. For instance, a concentration of 1.0 mmol/L was found to increase cell viability by 17-47% in bovine mammary epithelial cells.[2] In another study, a very low concentration of 10⁻⁸ M L-Lysine was optimal for promoting nodule formation in rat bone marrow cells.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: Can high concentrations of this compound be cytotoxic?

Yes, high concentrations of L-Lysine can be detrimental to cell viability. For example, concentrations in the range of 10-60 mM have been shown to cause mitochondrial damage and necrosis in isolated pancreatic acinar cells.[4] A study on human proximal tubular cells (HK-2) also demonstrated that L-Lysine can induce apoptosis in a dose-dependent manner.[5] Therefore, exceeding the optimal concentration can lead to adverse effects on your cell cultures.

Q3: What is the difference between L-Lysine and Poly-L-Lysine in cell culture?

L-Lysine is an essential amino acid necessary for protein synthesis and overall cell growth.[6] In contrast, Poly-L-Lysine (PLL) is a synthetic polymer of L-Lysine used as a coating agent to enhance cell adhesion to culture surfaces.[7][8] PLL promotes attachment by creating a positively charged surface that facilitates electrostatic interactions with the negatively charged cell membrane.[7][9] While beneficial for cell attachment, high concentrations of PLL can also be toxic to cells.[10]

Q4: How does L-Lysine supplementation affect cell signaling pathways?

L-Lysine can act as a signaling molecule, notably activating the mTORC1 pathway, which is a key regulator of cell growth, proliferation, and protein synthesis.[11] Studies have shown that L-Lysine supplementation can enhance the mTORC1 pathway in satellite cells, promoting skeletal muscle growth.[11] In bovine mammary epithelial cells, 1.0 mmol/L L-Lysine was found to activate the mTOR and JAK2-STAT5 pathways, leading to increased protein synthesis.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Decreased cell viability after L-Lysine supplementation. L-Lysine concentration is too high, leading to cytotoxicity.[4]1. Perform a dose-response experiment (e.g., MTT or trypan blue exclusion assay) to determine the optimal, non-toxic concentration for your specific cell line. 2. Review the literature for concentrations used in similar cell types. 3. Ensure proper dissolution and sterile filtration of the L-Lysine solution before adding it to the culture medium.
Poor cell attachment after seeding on culture plates. The culture surface may not be optimal for cell adhesion.1. Consider coating the culture surface with an attachment factor like Poly-L-Lysine.[12] 2. Follow a standard protocol for coating with Poly-L-Lysine, ensuring proper rinsing to remove any unbound, potentially toxic, polymer.[7]
Inconsistent experimental results with L-Lysine supplementation. 1. Instability of L-Lysine in the culture medium. 2. Variability in cell seeding density. 3. Inconsistent L-Lysine concentration.1. Prepare fresh L-Lysine solutions for each experiment. 2. Ensure accurate and consistent cell counting and seeding. 3. Calibrate pipettes and use precise techniques for adding L-Lysine to the medium.
Unexpected changes in cell morphology. L-Lysine concentration may be affecting cellular processes beyond proliferation.1. Observe cells daily using microscopy and document any morphological changes. 2. Correlate morphological changes with the L-Lysine concentrations used. 3. Consider investigating other cellular markers related to differentiation or stress.

Quantitative Data Summary

Table 1: L-Lysine Concentration Effects on Cell Viability and Function

Cell TypeL-Lysine ConcentrationObserved EffectReference
Bovine Mammary Epithelial Cells1.0 mmol/LIncreased cell viability by 17-47% and protein synthesis by 7-23%.[2]
Rat Bone Marrow Cells10⁻⁸ MOptimal concentration for calcified nodule formation.[3]
C2C12 Myotubes1 mMProtective role against high glucose-induced toxicity.[13]
3T3-L1 Adipocytes1 mMProtective role against high glucose-induced toxicity.[13]
Pancreatic Acinar Cells10-60 mMMitochondrial damage and necrosis.[4]

Experimental Protocols

Protocol 1: Determining Optimal L-Lysine Concentration using MTT Assay

This protocol outlines the steps to determine the optimal concentration of this compound for cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (sterile-filtered)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[14]

  • L-Lysine Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 mM).

  • Remove the existing medium from the wells and add 100 µL of the medium containing the different L-Lysine concentrations. Include untreated control wells with medium only.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.[14]

  • Incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells). Plot cell viability against L-Lysine concentration to determine the optimal concentration.

Protocol 2: Coating Culture Plates with Poly-L-Lysine for Enhanced Cell Adhesion

This protocol describes how to coat culture surfaces with Poly-L-Lysine to improve cell attachment.

Materials:

  • Poly-L-Lysine solution (e.g., 0.1 mg/mL in sterile water)

  • Sterile tissue culture grade water

  • Culture plates, flasks, or coverslips

Procedure:

  • Aseptically coat the culture surface with the Poly-L-Lysine solution. Use enough volume to cover the entire surface (e.g., 1.0 mL for a 25 cm² flask).[7]

  • Gently rock the culture vessel to ensure even coating.

  • Incubate at room temperature for 5 minutes.[7]

  • Aspirate the Poly-L-Lysine solution.

  • Thoroughly rinse the surface with sterile tissue culture grade water to remove any unbound polymer. Repeat the rinse step.

  • Allow the surface to dry completely in a sterile environment (e.g., a laminar flow hood) for at least 2 hours before introducing cells and medium.[7]

Visualizations

experimental_workflow Experimental Workflow for Optimizing L-Lysine Concentration cluster_prep Preparation cluster_experiment Experiment cluster_assay Viability Assay cluster_analysis Data Analysis start Start prepare_cells Prepare Cell Suspension start->prepare_cells prepare_lysine Prepare L-Lysine Serial Dilutions start->prepare_lysine seed_cells Seed Cells in 96-Well Plate prepare_cells->seed_cells add_lysine Add L-Lysine Dilutions to Wells prepare_lysine->add_lysine seed_cells->add_lysine incubate Incubate for 24/48/72 hours add_lysine->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize Formazan incubate_mtt->add_dmso read_plate Read Absorbance at 570 nm add_dmso->read_plate calculate_viability Calculate Percent Viability read_plate->calculate_viability plot_data Plot Dose-Response Curve calculate_viability->plot_data determine_optimal Determine Optimal Concentration plot_data->determine_optimal end_node End determine_optimal->end_node

Caption: Workflow for determining optimal L-Lysine concentration.

mTOR_pathway Simplified L-Lysine-Mediated mTORC1 Signaling Pathway lysine L-Lysine mTORC1 mTORC1 lysine->mTORC1 activates protein_synthesis Protein Synthesis mTORC1->protein_synthesis cell_growth Cell Growth & Proliferation mTORC1->cell_growth

Caption: L-Lysine activation of the mTORC1 signaling pathway.

References

Preventing precipitation of L-Lysine monohydrochloride in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of L-Lysine monohydrochloride in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water?

A1: this compound is highly soluble in water. Its solubility is dependent on the temperature of the water. For example, at 20°C, the solubility is approximately 65 g/100 mL.[1][2]

Q2: What is the typical pH of an this compound solution?

A2: The pH of a 100 g/L (10%) solution of this compound in water is typically between 5.0 and 6.0 at 20°C.[3][4]

Q3: What are the recommended storage conditions for this compound powder?

A3: this compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture and direct sunlight.[5]

Q4: Can I autoclave my this compound solution?

A4: While this compound is relatively stable, autoclaving is generally not recommended as it can lead to degradation. Sterile filtration using a 0.22 µm filter is the preferred method for sterilization.

Q5: Is this compound soluble in common laboratory buffers?

A5: this compound is soluble in aqueous buffers. For instance, its solubility in Phosphate Buffered Saline (PBS) has been reported to be 50 mg/mL. Specific solubility in other buffers like Tris-HCl may vary and should be determined empirically.

Troubleshooting Guide

Issue 1: Precipitation or cloudiness observed in the stock solution upon preparation.

Possible Causes:

  • Concentration Exceeds Solubility Limit: The amount of this compound added to the solvent may be higher than its solubility at the current temperature.

  • Low Temperature of Solvent: Using a solvent at a low temperature can decrease the solubility of this compound.

  • Impurities in Water or Reagent: The presence of contaminants can act as nucleation sites for precipitation.

Solutions:

  • Increase the Temperature: Gently warm the solution while stirring to increase the solubility. Be cautious not to overheat, as this can cause degradation.[6]

  • Add More Solvent: If the concentration is too high, add a calculated amount of solvent to bring the concentration within the solubility limit.

  • Use High-Purity Reagents: Always use high-purity this compound and purified water (e.g., Milli-Q® or equivalent).

Issue 2: Crystals form in the stock solution during storage, especially at low temperatures (e.g., 4°C).

Possible Causes:

  • Supersaturated Solution: The solution may have been prepared at a higher temperature and became supersaturated upon cooling.

  • Temperature Fluctuations: Frequent changes in storage temperature can promote crystallization.

Solutions:

  • Store at Room Temperature: If the experimental workflow allows, storing the stock solution at a controlled room temperature can prevent precipitation caused by cooling.

  • Prepare a Less Concentrated Stock: If refrigeration is necessary, consider preparing a slightly less concentrated stock solution that will remain stable at 4°C.

  • Re-dissolve Before Use: If crystals have formed, gently warm the solution to re-dissolve the precipitate before use. Ensure the solution is homogenous before aliquoting.

Issue 3: Precipitation occurs when mixing the this compound stock solution with other components of a larger formulation.

Possible Causes:

  • pH Shift: The addition of the this compound solution may alter the pH of the final mixture to a point where the solubility of L-Lysine or other components is reduced.

  • Incompatibility with Other Components: High concentrations of salts or other molecules in the final mixture could decrease the solubility of this compound through a "salting-out" effect.

Solutions:

  • pH Adjustment: Monitor the pH of the final solution and adjust it as necessary. This compound solutions are more stable at higher pH values and lower temperatures.[6]

  • Order of Addition: Experiment with the order in which components are added. It may be beneficial to add the this compound stock solution to a larger volume of the final mixture with continuous stirring.

  • Use of a Co-solvent: In some cases, the addition of a small amount of a biocompatible co-solvent may help to maintain solubility.

Data Presentation

Table 1: Solubility of this compound in Water at Various Temperatures

Temperature (°C)Temperature (K)Molar Fraction (x10^3)Solubility ( g/100g H2O)
10.1283.2108.158.9
15.3288.4114.262.9
20.2293.3120.567.2
25.1298.2127.171.8
30.0303.1134.076.8
35.4308.5141.882.6
40.1313.2149.388.5
45.0318.1157.495.0
50.2323.3166.1102.3

Data adapted from Zhao, D., et al. (2009). Solubility of l-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K. J. Chem. Eng. Data, 54(7), 2126-2127.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in Water

Objective: To prepare a stable, high-concentration aqueous stock solution of this compound.

Materials:

  • This compound powder (high purity)

  • High-purity water (e.g., Milli-Q® or WFI)

  • Sterile container (e.g., glass bottle or polypropylene tube)

  • Magnetic stirrer and stir bar

  • Sterile 0.22 µm filter

Procedure:

  • Determine the desired concentration: Refer to the solubility data in Table 1 to ensure the desired concentration is achievable at the intended storage temperature.

  • Weigh the this compound: Accurately weigh the required amount of this compound powder.

  • Measure the water: Measure approximately 80% of the final required volume of high-purity water into the sterile container.

  • Dissolve the powder: Place the container on a magnetic stirrer and add the stir bar. Slowly add the weighed this compound powder to the water while stirring.

  • Gentle warming (if necessary): If the powder does not dissolve completely at room temperature, gently warm the solution to a maximum of 37°C while continuing to stir. Avoid boiling.

  • Adjust to final volume: Once the powder is fully dissolved, remove the container from the stirrer and add high-purity water to reach the final desired volume.

  • Check pH: For a 10% (100 g/L) solution, the pH should be between 5.0 and 6.0. If necessary, the pH can be adjusted, keeping in mind that higher pH values can improve stability.[6]

  • Sterile filtration: Sterilize the solution by passing it through a 0.22 µm filter into a sterile final container.

  • Storage: Store the solution at the intended temperature (room temperature or 2-8°C, depending on the concentration). If storing at 2-8°C, ensure the concentration is low enough to prevent crystallization.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sterilization Sterilization & Storage weigh 1. Weigh L-Lysine monohydrochloride measure 2. Measure ~80% of final water volume dissolve 3. Dissolve powder with stirring measure->dissolve warm 4. Gentle warming (if necessary) dissolve->warm volume 5. Adjust to final volume with water warm->volume ph 6. Check and adjust pH (if necessary) volume->ph filter 7. Sterile filter (0.22 µm) ph->filter store 8. Store at appropriate temperature filter->store

Caption: Workflow for preparing a stable this compound stock solution.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Precipitation Observed cause1 Concentration > Solubility Limit start->cause1 cause2 Low Temperature start->cause2 cause3 pH Shift start->cause3 cause4 Incompatibility start->cause4 sol1 Increase Temperature (Gentle Warming) cause1->sol1 sol2 Add More Solvent cause1->sol2 cause2->sol1 sol3 Adjust pH cause3->sol3 sol4 Check Order of Addition cause4->sol4

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: L-Lysine Monohydrochloride Interference with Specific Research Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with L-Lysine monohydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be in my samples?

A1: this compound is the hydrochloride salt of L-Lysine, an essential amino acid. It is commonly used as a component in cell culture media and can also be present in protein preparations, especially if the protein has been purified from a biological source or if lysine is used to enhance protein stability.

Q2: How can this compound interfere with common research assays?

A2: this compound can interfere with several assays through different mechanisms:

  • Protein Quantification Assays: As a basic amino acid, lysine can directly interact with assay reagents, leading to inaccurate protein concentration measurements.

  • Cell-Based Assays: High concentrations of L-Lysine can have physiological effects on cells, including cytotoxicity, which can confound the results of viability and proliferation assays.

  • Immunoassays (ELISA): While less common for the monomer, high concentrations of charged molecules can sometimes lead to non-specific binding and affect assay signals.

  • Enzyme Kinetic Assays: L-Lysine can act as a modulator of enzyme activity in certain cases, affecting kinetic measurements.

Q3: Which protein quantification assays are most susceptible to interference by this compound?

A3: The Bradford assay is particularly susceptible to interference from L-Lysine. The Coomassie dye used in this assay binds to basic amino acid residues, with a high affinity for arginine and a lesser but still significant interaction with lysine.[1][2] This can lead to an overestimation of the protein concentration. The Bicinchoninic acid (BCA) assay can also be affected, as some amino acids can reduce Cu²⁺ to Cu¹⁺, a key step in the BCA reaction chemistry, potentially leading to inaccurate results.[3]

Q4: Can this compound affect the results of my cell-based assays like MTT or XTT?

A4: Yes, high concentrations of L-Lysine can be cytotoxic to certain cell types. Studies have shown that high levels of L-lysine can cause mitochondrial damage and lead to necrotic cell death in isolated pancreatic acinar cells. This toxicity can lead to a false underestimation of cell viability in MTT, XTT, and other similar assays that rely on mitochondrial function or cell membrane integrity.

Q5: Is it possible for this compound to interfere with my Western Blot results?

A5: Direct interference of this compound with the Western Blotting process is not a commonly reported issue. However, if L-Lysine is present in high concentrations in your protein sample, it could subtly affect the overall charge of the protein mixture, potentially leading to minor alterations in protein migration during electrophoresis. More significantly, inaccurate protein quantification due to lysine interference in the initial concentration measurement can lead to unequal loading of protein across lanes, which is a major source of error in Western Blotting.

Q6: How does L-Lysine influence cell signaling pathways?

A6: L-Lysine is known to be an important signaling molecule, particularly in the activation of the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway . The mTORC1 pathway is a central regulator of cell growth, proliferation, and protein synthesis. Lysine availability is sensed by the cell and is crucial for the full activation of mTORC1 by growth factors.[4][5] This is an important consideration in cell-based assays where the mTOR pathway is being studied or is influential on the experimental outcome.

Troubleshooting Guides

Problem 1: Inaccurate Protein Concentration in Bradford or BCA Assays

Symptoms:

  • Protein concentration is unexpectedly high or low.

  • Poor reproducibility between replicate measurements.

  • Non-linear standard curve when standards are prepared in a lysine-containing buffer.

Workflow for Troubleshooting Protein Assay Interference:

A Inaccurate Protein Concentration B Is this compound present in your buffer? A->B C Prepare standards in the same buffer as the sample and re-assay. B->C Yes H Problem Solved B->H No D Does the issue persist? C->D E Remove interfering L-Lysine using one of the following methods: - Protein Precipitation - Buffer Exchange (Desalting Column) D->E Yes D->H No F Quantify protein using the cleaned-up sample. E->F G Consider an alternative assay less sensitive to amino acids. E->G F->H G->H

Caption: Troubleshooting workflow for protein assay interference.

Problem 2: Unexpected Results in Cell Viability Assays (MTT/XTT)

Symptoms:

  • Lower than expected cell viability in control groups.

  • High variability in results.

Workflow for Troubleshooting Cell Viability Assay Interference:

A Unexpected Cell Viability Results B Is your media supplemented with high concentrations of L-Lysine? A->B C Perform a dose-response experiment with L-Lysine alone to determine its cytotoxic concentration. B->C Yes G Problem Solved B->G No D Is L-Lysine cytotoxic at the concentration used? C->D E Reduce L-Lysine concentration in the experimental medium or choose a different medium formulation. D->E Yes F Use a viability assay that is not dependent on mitochondrial function, such as a trypan blue exclusion assay. D->F Yes D->G No E->G F->G

Caption: Troubleshooting workflow for cell viability assay issues.

Quantitative Data on Interference

The following table provides a semi-quantitative overview of the potential interference of this compound in common protein assays. The level of interference can vary depending on the specific protein and other buffer components.

AssayInterfering SubstanceExpected Level of InterferenceMechanism of Interference
Bradford This compoundModerate to HighThe Coomassie dye binds to basic amino acids like lysine, leading to an overestimation of protein concentration.[1][2]
BCA This compoundLow to ModerateFree amino acids can reduce Cu²⁺ to Cu¹⁺, which can lead to a false positive signal.[3]
ELISA This compoundLowHigh concentrations of charged molecules may cause non-specific binding, though this is more pronounced with poly-L-lysine.[6]
MTT/XTT This compoundConcentration-DependentHigh concentrations can be cytotoxic due to mitochondrial damage, leading to an underestimation of cell viability.

Experimental Protocols

Protocol 1: Acetone Precipitation to Remove this compound

This protocol is designed to precipitate proteins from a solution, leaving soluble components like this compound in the supernatant.

Materials:

  • Ice-cold acetone (-20°C)

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Place your protein sample in a microcentrifuge tube.

  • Add four times the sample volume of ice-cold (-20°C) acetone to the tube.[7]

  • Vortex the tube and incubate for 60 minutes at -20°C to allow the protein to precipitate.[7]

  • Centrifuge the sample for 10 minutes at 13,000-15,000 x g.[7]

  • Carefully decant the supernatant, which contains the this compound.

  • Allow the protein pellet to air-dry for approximately 30 minutes. Do not over-dry, as this can make resuspension difficult.[7]

  • Resuspend the pellet in a buffer that is compatible with your downstream assay.

Protocol 2: Buffer Exchange using a Desalting Column

This method is effective for removing small molecules like this compound from protein samples.

Materials:

  • Desalting spin column with an appropriate molecular weight cut-off (MWCO)

  • Collection tubes

  • Microcentrifuge

Procedure:

  • Equilibrate the desalting column by washing it with the desired final buffer according to the manufacturer's instructions.

  • Add your protein sample to the top of the column.

  • Centrifuge the column in a collection tube. The protein will pass through the column, while the smaller this compound molecules will be retained in the column matrix.

  • The collected flow-through contains your protein in the new, lysine-free buffer.

Signaling Pathway Diagram

L-Lysine and the mTORC1 Signaling Pathway

cluster_0 Cellular Inputs cluster_1 Signaling Cascade cluster_2 Cellular Outcomes Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt L-Lysine L-Lysine mTORC1 mTORC1 L-Lysine->mTORC1 Required for full activation PI3K/Akt->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation

Caption: Role of L-Lysine in mTORC1 signaling.

References

Adjusting pH of L-Lysine monohydrochloride solutions for optimal activity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: L-Lysine Monohydrochloride Solutions

This guide provides researchers, scientists, and drug development professionals with detailed information on preparing and adjusting the pH of this compound solutions to ensure optimal stability and activity for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of L-Lysine for pH adjustment?

L-Lysine is a basic, essential amino acid with three ionizable groups: the α-carboxyl group, the α-amino group, and the ε-amino group in its side chain.[1][2] Understanding the pKa values of these groups is critical for accurate pH adjustment and for maintaining the desired charge state of the molecule in solution.

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For L-Lysine, the pI is approximately 9.74.[3][4][5] At this pH, its solubility in water is at its lowest.[1]

Table 1: Ionization Constants of L-Lysine

Functional Group pKa Value Description
α-carboxyl (-COOH) ~2.18 The carboxylic acid group loses a proton at a low pH.[3][5][6]
α-amino (-NH3+) ~8.95 The amino group attached to the alpha-carbon.[3][5][6]
ε-amino (side chain) ~10.53 The amino group in the side chain, making lysine a basic amino acid.[3][5][6]

| Isoelectric Point (pI) | ~9.74 | The pH at which the net charge is zero.[3][5] |

Q2: What is the initial pH of an this compound solution?

When this compound (L-Lysine HCl) is dissolved in deionized water, it forms a mildly acidic solution. A 10% w/v (1.0 g in 10 mL) solution of L-Lysine HCl in water will typically have a pH between 5.0 and 6.0.[7]

Q3: How does pH affect the solubility and stability of L-Lysine?

The solubility of L-Lysine is highly dependent on pH. It is very soluble in water under acidic or basic conditions but is least soluble near its isoelectric point (pI ≈ 9.74).[1][8] Adjusting the pH too close to the pI, especially at high concentrations, can lead to precipitation. L-Lysine is generally stable in solution, but extreme pH values and high temperatures can affect its integrity and lead to degradation or racemization over time.

Q4: Which buffers are recommended for L-Lysine solutions?

The choice of buffer depends on the target pH range for your experiment. The buffer's pKa should be as close as possible to your target pH.

Table 2: Recommended Buffers for L-Lysine Solutions

Target pH Range Recommended Buffer System Notes
6.0 - 7.5 Phosphate (e.g., PBS) Commonly used, but check for compatibility with downstream applications.
7.5 - 9.0 Tris (tris(hydroxymethyl)aminomethane) A common biological buffer, but its pH is temperature-dependent.
9.0 - 10.5 Borate Effective at higher pH ranges. Ensure it does not interfere with your assay.

| 10.0 - 11.0 | Carbonate-Bicarbonate | Suitable for high pH applications. |

Troubleshooting Guide

Issue 1: My L-Lysine solution became cloudy or formed a precipitate after adding a base (e.g., NaOH).
  • Cause: You have likely adjusted the pH too close to the isoelectric point (pI) of L-Lysine (~9.74), where its solubility is minimal.[1] This is the most common cause of precipitation.

  • Solution:

    • If your target pH is below the pI, add a small amount of a strong acid (e.g., 1M HCl) dropwise while stirring to lower the pH and redissolve the precipitate.

    • If your target pH is above the pI, continue to add your base (e.g., 1M NaOH) dropwise. The precipitate should redissolve as the pH moves further away from the pI into the basic range.

    • For future preparations, consider using a more dilute solution of L-Lysine or adding the base more slowly with vigorous stirring to avoid localized high concentrations that can trigger precipitation.

Issue 2: The pH of my solution is unstable and drifts over time.
  • Cause: This usually indicates an inadequate buffering capacity for the desired pH range. The solution may be unbuffered or the chosen buffer is being used outside of its effective range (typically pKa ± 1).

  • Solution:

    • Ensure you are using a suitable buffer from Table 2.

    • Verify that the buffer concentration is sufficient for your needs (typically 25-100 mM).

    • If working near the pKa of one of lysine's own functional groups, be aware that it will exert some buffering capacity itself, which may need to be overcome.

Experimental Protocols

Protocol 1: Preparation and pH Adjustment of a 1M this compound Stock Solution

This protocol describes how to prepare a 1M stock solution and adjust its pH to a target of 8.0 using 5M NaOH.

Materials:

  • This compound (MW: 182.65 g/mol )

  • Deionized (DI) water

  • 5M Sodium Hydroxide (NaOH) solution

  • 1M Hydrochloric acid (HCl) solution

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flask and beakers

  • 0.22 µm sterile filter (optional)

Procedure:

  • Weighing: Weigh out 18.27 g of this compound.

  • Dissolving: Add the powder to a beaker containing ~80 mL of DI water. Add a magnetic stir bar and place the beaker on a stir plate. Stir until all the powder has completely dissolved. The initial pH will be acidic (~5.0-6.0).[7]

  • Initial pH Adjustment: Place the calibrated pH probe into the solution. Begin adding 5M NaOH dropwise while continuously monitoring the pH and watching the solution for any signs of cloudiness.

  • Titration: Continue to add NaOH slowly. As the pH approaches the target of 8.0, use smaller drop volumes to avoid overshooting.

  • Correction: If you overshoot the target pH, add 1M HCl dropwise to bring the pH back down to 8.0.

  • Final Volume: Once the target pH is stable, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of DI water and add the rinse to the flask. Carefully add DI water to bring the final volume to the 100 mL mark.

  • Sterilization (Optional): If required for your application, sterile filter the final solution through a 0.22 µm filter into a sterile container.

  • Storage: Store the solution at 2-8°C.

Workflow_pH_Adjustment cluster_prep Preparation cluster_adjust pH Adjustment cluster_final Final Steps weigh 1. Weigh L-Lysine HCl dissolve 2. Dissolve in ~80% final volume of DI water weigh->dissolve calibrate 3. Calibrate pH meter dissolve->calibrate add_base 4. Add strong base (e.g., NaOH) dropwise while stirring calibrate->add_base monitor 5. Monitor pH continuously add_base->monitor check_target pH at target? monitor->check_target check_target->add_base No final_vol 6. Adjust to final volume with DI water check_target->final_vol Yes sterilize 7. Sterile filter (optional) final_vol->sterilize store 8. Store at 2-8°C sterilize->store

Understanding L-Lysine's Ionic States

The charge of an L-Lysine molecule is determined by the pH of the solution relative to its pKa values. This is crucial for applications like protein interaction studies, chromatography, and cell culture.

Lysine_Protonation pH_low pH < 2.18 state1 Net Charge: +2 (Cationic) -COOH -NH3+ -NH3+ pKa1_node pKa1 ≈ 2.18 state2 Net Charge: +1 (Cationic) -COO- -NH3+ -NH3+ pKa1_node->state2 -H+ pKa2_node pKa2 ≈ 8.95 state3 Net Charge: 0 (Zwitterionic) -COO- -NH3+ -NH2 pKa2_node->state3 -H+ pKa3_node pKa3 ≈ 10.53 state4 Net Charge: -1 (Anionic) -COO- -NH2 -NH2 pKa3_node->state4 -H+ pH_high pH > 10.53 state1->pKa1_node +H+ state2->pKa2_node +H+ state3->pKa3_node +H+

References

Technical Support Center: L-Lysine Monohydrochloride in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of L-Lysine monohydrochloride purity on experimental outcomes for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Researchers may encounter a variety of issues during their experiments that can be traced back to the purity of this compound. This guide provides a systematic approach to identifying and resolving these common problems.

Issue 1: Inconsistent Cell Growth or Viability in Culture

  • Symptom: You observe variability in cell proliferation rates, decreased cell viability, or unexpected cell death in your mammalian cell cultures supplemented with this compound.

  • Potential Cause: The purity of the this compound may be inconsistent between lots, or the grade being used may contain cytotoxic impurities. Heavy metals or endotoxins are potential contaminants in lower-purity grades.

  • Troubleshooting Steps:

    • Verify Certificate of Analysis (CoA): Check the CoA for the specific lot of this compound being used. Pay close attention to the specified purity and the levels of any identified impurities, such as heavy metals.

    • Use a Higher Purity Grade: Switch to a pharmaceutical or cell culture-grade this compound with a higher purity specification (e.g., >99.5%).

    • Test a New Lot: If you suspect lot-to-lot variability, test a new lot of this compound from the same or a different supplier.

    • Perform a Dose-Response Curve: To rule out concentration-related effects, perform a dose-response experiment with your new, high-purity this compound to determine the optimal concentration for your specific cell line.

Issue 2: Poor Recombinant Protein Expression or Quality

  • Symptom: You are experiencing low yields of your recombinant protein, or you observe issues with protein folding, aggregation, or post-translational modifications in your expression system (e.g., CHO cells).

  • Potential Cause: Impurities in the this compound can interfere with protein synthesis and folding. The presence of the D-isomer of lysine, other amino acids, or unknown organic impurities can lead to incorrect protein structures.

  • Troubleshooting Steps:

    • Switch to High-Purity L-Lysine: Ensure you are using a high-purity, L-isomer-specific grade of this compound.

    • Analyze for Related Amino Acid Impurities: If possible, have the this compound analyzed for the presence of other amino acids that could be mistakenly incorporated into the protein.

    • Optimize Cell Culture Conditions: Re-optimize other cell culture parameters, such as pH and temperature, after switching to a higher purity L-Lysine source, as this may affect cellular metabolism.

Issue 3: Altered or Inconsistent Signaling Pathway Activation

  • Symptom: You are studying a signaling pathway that is influenced by amino acid availability (e.g., mTOR, p38 MAPK) and are observing inconsistent or unexpected results.

  • Potential Cause: Impurities in the this compound could be activating or inhibiting cellular signaling pathways. For example, contaminants could induce stress responses that affect the p38 MAPK pathway, or interfere with the amino acid sensing mechanisms of the mTOR pathway.

  • Troubleshooting Steps:

    • Use a Certified Reference Material: For sensitive signaling studies, consider using a certified reference material of this compound to ensure the highest possible purity and minimize confounding variables.

    • Include Proper Controls: Design your experiments to include negative controls (no L-Lysine supplementation) and positive controls (using a known activator or inhibitor of the pathway) to better isolate the effects of the L-Lysine.

    • Investigate Contaminant Effects: If you suspect a particular contaminant (e.g., a heavy metal), you may need to perform additional experiments to test the effect of that specific substance on your signaling pathway of interest.

Frequently Asked Questions (FAQs)

Q1: What are the different purity grades of this compound and which one should I use for my experiments?

A1: this compound is available in several purity grades. For research and pharmaceutical applications, it is crucial to select a grade that is appropriate for the sensitivity of your experiment.

  • Feed Grade: Typically has a purity of around 98.5%. It is suitable for animal nutrition studies but not recommended for cell culture or pharmaceutical research due to the higher likelihood of impurities.[1]

  • Food Grade: Generally has a higher purity than feed grade, often above 99%. While suitable for nutritional supplements, it may still contain impurities that could affect sensitive experiments.[1]

  • Pharmaceutical Grade (Ph. Eur., USP): This grade meets the standards of the European Pharmacopoeia (Ph. Eur.) or the United States Pharmacopeia (USP) and typically has a purity of 98.5% to 101.0% (assay on a dried basis). It is tested for a range of impurities and is suitable for most research and drug development applications.[2][3]

  • Cell Culture Grade: This grade is specifically tested for low levels of endotoxins and other contaminants that could be harmful to cells in culture. It is the recommended grade for all in vitro cell-based assays.

  • Certified Reference Material (CRM): This is the highest purity grade available and is used for analytical testing and as a standard for quality control. It is produced and certified in accordance with standards like ISO 17034 and ISO/IEC 17025.

For most research applications, especially in cell culture and drug development, using a pharmaceutical or cell culture grade is highly recommended to ensure reproducibility and accuracy of results.[4]

Q2: What are the common impurities found in this compound and how can they affect my experiments?

A2: Common impurities can include:

  • Heavy Metals (e.g., lead, mercury, arsenic): These can be cytotoxic even at low concentrations and can interfere with various cellular processes.[5]

  • Other Amino Acids: The presence of other amino acids can lead to their incorrect incorporation during protein synthesis, resulting in misfolded or non-functional proteins.

  • D-Lysine: The non-biological stereoisomer of lysine. Its presence can interfere with biological processes that are specific to the L-isomer.

  • Microbiological Contaminants and Endotoxins: These can cause inflammatory responses in cell cultures and in vivo studies, leading to confounding experimental results.[5]

  • Organic Impurities: These can be byproducts of the manufacturing process and may have unknown biological activities.

Q3: How can I determine the purity of my this compound?

A3: The purity of this compound is typically determined using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A common method for separating and quantifying L-Lysine and its impurities.[6]

  • Ion-Exchange Chromatography (IEC): Often used for the analysis of amino acids.[1]

  • Titration: Neutralization titration can be used for accurate purity determination.[7][8]

  • Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) can also be used for purity assessment.

For most researchers, relying on the Certificate of Analysis (CoA) provided by the supplier is the primary way to confirm the purity of a specific lot.

Data Presentation

Table 1: Purity Specifications of Different this compound Grades

GradeTypical Purity AssayKey CharacteristicsRecommended Applications
Feed Grade~98.5%Suitable for animal consumption.[1]Animal nutrition studies.
Food Grade>99%Stricter limits on contaminants for human consumption.[1]Nutritional supplements.
Pharmaceutical Grade98.5% - 101.0%Meets Ph. Eur. or USP standards.[2][3]General research, drug formulation.
Cell Culture Grade>99.5%Low in endotoxins and other cytotoxic impurities.Mammalian cell culture, in vitro assays.
Certified Reference MaterialHighest PurityUsed as a standard for analytical testing.Quality control, analytical method validation.

Table 2: Potential Impact of Impurities on Experimental Outcomes

ImpurityPotential Experimental Impact
Heavy MetalsDecreased cell viability, cytotoxicity, altered enzyme function.[5]
Other Amino AcidsIncorrect protein synthesis, protein misfolding, altered cellular metabolism.
D-LysineInterference with stereospecific biological processes.
EndotoxinsInflammatory responses in cell culture, unreliable in vivo results.[5]
Organic ImpuritiesUnpredictable off-target effects, altered cell signaling.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Cell Culture

  • Materials:

    • High-purity, cell culture-grade this compound

    • Sterile, cell culture-grade water or Phosphate-Buffered Saline (PBS)

    • Sterile conical tubes

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.

    • Dissolve the powder in sterile water or PBS to create a concentrated stock solution (e.g., 100 mM).

    • Gently vortex until the powder is completely dissolved.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile conical tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Supplementation of L-Lysine in CHO Cell Culture for Recombinant Protein Production

  • Materials:

    • CHO cells adapted to serum-free suspension culture

    • Chemically defined CHO cell culture medium

    • Sterile this compound stock solution (from Protocol 1)

    • Shake flasks or bioreactor

  • Procedure:

    • Culture CHO cells in the desired volume of chemically defined medium.

    • On the day of seeding or as part of a fed-batch strategy, supplement the culture medium with the sterile this compound stock solution to the desired final concentration (typically in the range of 2-10 mM, but should be optimized for the specific cell line and process).

    • Maintain the cell culture under standard conditions (e.g., 37°C, 5% CO₂, shaking at 120 rpm).

    • Monitor cell growth, viability, and recombinant protein titer throughout the culture period.

Visualizations

Signaling_Pathway_Troubleshooting cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_causes Potential Causes cluster_solutions Solutions Inconsistent_Results Inconsistent Experimental Results Review_Protocol Review Experimental Protocol Inconsistent_Results->Review_Protocol Investigate Check_Purity Check L-Lysine HCl Purity (CoA) Low_Purity Low Purity Grade Check_Purity->Low_Purity Identifies Contaminants Presence of Contaminants (e.g., heavy metals, endotoxins) Check_Purity->Contaminants Identifies Lot_Variability Lot-to-Lot Variability Check_Purity->Lot_Variability Suspects Validate_Protocol Validate Protocol with High-Purity Reagent Review_Protocol->Validate_Protocol Leads to Use_High_Purity Switch to High-Purity (Pharmaceutical/Cell Culture Grade) Low_Purity->Use_High_Purity Leads to Contaminants->Use_High_Purity Leads to New_Lot Test a New Lot Lot_Variability->New_Lot Leads to mTOR_Signaling_Pathway mTORC1 mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes Impurities Impurities Impurities->mTORC1 May Inhibit p38_MAPK_Signaling_Pathway Cellular_Stress Cellular Stress p38_MAPK p38 MAPK Cellular_Stress->p38_MAPK Activates Inflammation_Apoptosis Inflammation / Apoptosis p38_MAPK->Inflammation_Apoptosis Leads to

References

L-Lysine monohydrochloride degradation products and their effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Lysine monohydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the degradation of this compound and its effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The main degradation product of this compound in solution, particularly under thermal stress and alkaline conditions, is lysine lactam .[1][2][3] Other potential degradation pathways exist, especially in biological systems, which can lead to metabolites such as saccharopine, aminoadipic acid, and pipecolic acid.[4]

Q2: What factors contribute to the degradation of this compound?

A2: Several factors can induce the degradation of this compound:

  • Temperature: Elevated temperatures significantly accelerate the degradation process, leading to the formation of lysine lactam.[1][2][3]

  • pH: L-Lysine is more unstable in alkaline and weakly acidic conditions.[1] Degradation rates increase as pH decreases from 10.6 to 10.0.[2]

  • Moisture: Although this compound is more stable than L-Lysine base, moisture can still contribute to degradation over time.[5]

Q3: What are the known effects of L-Lysine degradation products on experiments?

A3: The effects of L-Lysine degradation products can be significant:

  • Analytical Interference: Degradation products like lysine lactam can appear as extra peaks in chromatographic analyses (e.g., HPLC), complicating the quantification of L-Lysine.[1][2]

  • Biological Activity: In cell culture, high concentrations of L-Lysine and potentially its degradation products can induce apoptosis (cell death) and alter mitochondrial membrane potential. For instance, L-lysine can suppress myofibrillar protein degradation by inhibiting the autophagic-lysosomal system.[6][7] It's crucial to consider that degradation products may have their own biological effects, confounding experimental results.

Q4: How can I minimize the degradation of this compound in my experiments?

A4: To minimize degradation, consider the following best practices:

  • Storage: Store this compound powder in a cool, dry place. For solutions, especially those for injection or cell culture, sterile filtration and storage at recommended temperatures (e.g., room temperature for up to two years for specific formulations) are crucial.[1]

  • pH Control: Maintain the pH of solutions within a stable range. For instance, L-lysine hydrochloride solutions for injection are typically prepared with a pH between 10.0 and 10.6.[1]

  • Fresh Preparation: Prepare solutions fresh whenever possible, especially for sensitive applications like cell culture. If stock solutions are necessary, store them at appropriate temperatures (e.g., 4°C or -20°C) for a limited time.

  • Inert Atmosphere: For long-term storage of solutions, consider sealing them under an inert gas like nitrogen to prevent oxidative degradation.[8]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Problem: You are running an HPLC analysis of an this compound sample, and you observe unexpected peaks that are not present in your standard.

Possible Cause: This is a common sign of L-Lysine degradation, with the primary suspect being lysine lactam.[1][2]

Troubleshooting Steps:

  • Confirm the Identity of the Peak:

    • If available, run a lysine lactam standard to compare retention times.

    • Alternatively, use mass spectrometry (LC-MS) to identify the mass of the unexpected peak and compare it to the mass of lysine lactam.[4]

  • Review Sample Preparation and Storage:

    • Were the samples recently prepared from a fresh powder?

    • How were the solutions stored (temperature, duration)?

    • What was the pH of the solution?

  • Perform a Forced Degradation Study:

    • To confirm that the peak is a degradation product, subject a fresh sample of this compound to stress conditions (e.g., heat at 60-100°C, acidic, or basic conditions).[1][9]

    • Analyze the stressed sample by HPLC. An increase in the area of the unknown peak will confirm it as a degradation product.

Solution:

  • If degradation is confirmed, prepare fresh solutions for your experiments.

  • Optimize storage conditions (e.g., lower temperature, adjusted pH) to improve stability.

  • If the degradation product must be quantified, a validated analytical method for both L-Lysine and its degradation products should be used.[1]

Issue 2: Inconsistent or Unexplained Results in Cell Culture Experiments

Problem: You are using this compound in your cell culture medium and observing inconsistent cell viability, altered morphology, or unexpected changes in signaling pathways.

Possible Cause: The L-Lysine in your media may be degrading, and the degradation products could be exerting unintended biological effects. High concentrations of L-lysine itself can also be a factor.[10]

Troubleshooting Steps:

  • Check the Freshness of Your Media:

    • How old is the cell culture medium containing L-Lysine?

    • Was the L-Lysine added from a freshly prepared stock solution?

  • Analyze the L-Lysine Stock Solution:

    • If possible, analyze your L-Lysine stock solution by HPLC to check for the presence of degradation products.

  • Run Control Experiments:

    • Culture cells in a medium prepared with a freshly opened container of this compound and compare the results to cells grown in the older medium.

    • Test the effect of a known concentration of lysine lactam (if available) on your cells to see if it replicates the observed effects.

Solution:

  • Always use freshly prepared media or media that has been stored properly for a limited time.

  • Prepare L-Lysine stock solutions in a suitable buffer at a stable pH and store them at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Consider the final concentration of L-Lysine in your media, as high concentrations can have physiological effects.[11]

Quantitative Data Summary

Table 1: Kinetic Parameters of L-Lysine Degradation and Lysine Lactam Generation at pH 10.3
Temperature (°C)L-Lysine Degradation Rate Constant (k)Lysine Lactam Generation Rate Constant (k)
600.01990.0163
800.08810.0762
900.18130.1614
1000.35510.3228
Data adapted from a study on lysine hydrochloride solutions for injection.[1]
Table 2: Effect of pH on Degradation Rate at 100°C
pHL-Lysine Degradation Rate Constant (k)Lysine Lactam Generation Rate Constant (k)
10.00.43550.3986
10.30.35510.3228
10.60.28310.2543
Data adapted from a study on lysine hydrochloride solutions for injection.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and assess the stability-indicating properties of an analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Water bath or oven

  • pH meter

  • HPLC system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in purified water.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize it with 0.1 M NaOH.

    • Dilute to the initial concentration with water.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize it with 0.1 M HCl.

    • Dilute to the initial concentration with water.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Store the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the stock solution in an oven at 80°C for 48 hours.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.

    • Compare the chromatograms to identify degradation products.

Protocol 2: HPLC Method for Simultaneous Determination of L-Lysine and Lysine Lactam

Objective: To quantify L-Lysine and its primary degradation product, lysine lactam, in a sample.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 series or equivalent with a UV detector.[4]

  • Column: ODS C18 (4.6 mm x 250 mm, 5 µm).[1]

  • Mobile Phase: 0.1 mol/L ammonium dihydrogen phosphate containing 0.2% (w/v) sodium heptanesulfonate:methanol (96:4, v/v). Adjust pH to 6.0 with ammonium hydroxide.[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 20 µL.[1]

Procedure:

  • Standard Preparation: Prepare standard solutions of L-Lysine and lysine lactam of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the sample to be analyzed to an appropriate concentration with the mobile phase.

  • Injection: Inject the standards and samples into the HPLC system.

  • Quantification: Determine the concentrations of L-Lysine and lysine lactam in the samples by comparing their peak areas to the calibration curve generated from the standards.

Visualizations

degradation_pathway LLM This compound in Solution LL Lysine Lactam LLM->LL Intramolecular Cyclization (Degradation) Factors Stress Factors Factors->LLM Temp High Temperature Temp->Factors pH Alkaline pH pH->Factors

Caption: Degradation pathway of L-Lysine to Lysine Lactam.

troubleshooting_workflow Start Unexpected HPLC Peak or Inconsistent Cell Data Check Review Sample Prep & Storage Conditions Start->Check IsDegradation Is Degradation Suspected? Check->IsDegradation ForcedDeg Perform Forced Degradation Study IsDegradation->ForcedDeg Yes Reassess Re-evaluate Other Experimental Variables IsDegradation->Reassess No Analyze Analyze Stressed Sample (e.g., HPLC, LC-MS) ForcedDeg->Analyze Confirm Degradation Confirmed? Analyze->Confirm Solution Implement Solution: - Use Fresh Samples - Optimize Storage - Refine Protocol Confirm->Solution Yes Confirm->Reassess No End Issue Resolved Solution->End experimental_logic cluster_hypothesis Hypothesis cluster_validation Validation Steps cluster_conclusion Conclusion Hypothesis L-Lysine degradation is affecting my experiment. Analytical Analytical Validation: Confirm presence of degradation products (HPLC/LC-MS) Hypothesis->Analytical Biological Biological Validation: Test effect of purified degradation product on cells Hypothesis->Biological Conclusion Establish correlation between degradation and observed effects. Analytical->Conclusion Biological->Conclusion

References

Technical Support Center: L-Lysine Monohydrochloride Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of L-Lysine monohydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for this compound crystallization?

A1: this compound is highly soluble in water, making it the primary solvent for crystallization.[1][2][3] The solubility in other organic solvents is significantly lower. The general order of solubility is: Water > Dimethyl Sulfoxide (DMSO) > Glycol > Methanol > Ethanol.[1][2] Mixed solvent systems, such as water-ethanol, are often employed in anti-solvent crystallization methods to control supersaturation and crystal growth.[4][5]

Q2: My this compound crystals are forming as a dihydrate. How can I control the hydration state?

A2: this compound readily forms a dihydrate, which is stable under ambient conditions.[6][7] The transition between different hydrate phases is influenced by temperature and humidity.[5][8] To obtain specific hydrate forms, precise control over these parameters is crucial. For instance, the dihydrate can lose water molecules at temperatures above 60°C.[6][7]

Q3: What is the typical morphology of this compound crystals and how can I modify it?

A3: The crystal habit of this compound can vary, with common forms being prism-shaped and plate-shaped crystals.[9][10] The choice of solvent and the presence of impurities or dopants can significantly influence the crystal morphology.[11][12] For example, adjusting the composition of the crystallization solvent can be used to prepare either prism-shaped or plate-shaped crystals.[9][10] Modifying the crystal shape can be important for downstream applications such as tableting, where plate-like crystals have shown improved mechanical compaction properties.[9]

Q4: What are the key factors that influence the yield and purity of this compound crystals?

A4: Several factors impact the crystallization yield and purity, including:

  • Supersaturation: The driving force for crystallization. It can be controlled by cooling rate, solvent evaporation rate, or the addition of an anti-solvent.[4]

  • Temperature: Directly affects the solubility of this compound.[1][4]

  • Solvent Composition: The choice of solvent or solvent mixture determines the solubility and can influence the crystal habit.[2][4]

  • Impurities: The presence of impurities can inhibit crystal growth, affect crystal morphology, and reduce purity.[13][14][15] Decolorization steps using activated carbon are sometimes employed to remove colored impurities before crystallization.[4]

  • Agitation: The stirring speed can affect nucleation and crystal growth rates.[4]

Troubleshooting Guides

Issue 1: Poor Crystal Yield

Problem: The amount of crystalline material obtained is lower than expected.

Possible Causes & Solutions:

CauseRecommended ActionExperimental Protocol
Incomplete Supersaturation Optimize the cooling profile or the anti-solvent addition rate. A slower cooling rate or gradual addition of the anti-solvent can lead to better crystal growth and higher yield.Protocol 1: Controlled Cooling Crystallization 1. Dissolve this compound in water at an elevated temperature (e.g., 50°C) to achieve a saturated or slightly undersaturated solution. 2. Filter the hot solution to remove any insoluble impurities. 3. Cool the solution to the desired final temperature (e.g., 10-20°C) at a controlled rate (e.g., 5-10°C/hour). 4. Allow the solution to equilibrate at the final temperature for a set period (e.g., 2-4 hours) to maximize crystal formation. 5. Isolate the crystals by filtration and wash with a small amount of cold solvent.
High Residual Solubility If using a single solvent system, consider adding an anti-solvent in which this compound has low solubility (e.g., ethanol, methanol) to reduce its solubility in the mother liquor.[4]Protocol 2: Anti-Solvent Crystallization 1. Prepare a concentrated aqueous solution of this compound. 2. Slowly add a pre-cooled anti-solvent (e.g., ethanol) to the aqueous solution with constant agitation. 3. Monitor the solution for the onset of precipitation. 4. Continue adding the anti-solvent until the desired yield is achieved. 5. Age the crystal slurry for a period to allow for crystal growth and maturation. 6. Filter, wash with the anti-solvent, and dry the crystals.

Quantitative Data Summary: Solubility of this compound in Different Solvents

SolventTemperature (K)Mole Fraction Solubility (x10^3)
Water283.15225.4
293.15254.7
303.15286.9
313.15322.6
323.15361.8
Methanol283.151.85
293.152.21
303.152.63
313.153.12
323.153.68
Ethanol283.150.78
293.150.94
303.151.13
313.151.35
323.151.60

Data adapted from solubility studies.[1][2]

Issue 2: Undesirable Crystal Morphology (e.g., small, needle-like crystals)

Problem: The resulting crystals have poor morphology, which can lead to difficulties in filtration, washing, and downstream processing.

Possible Causes & Solutions:

CauseRecommended ActionExperimental Protocol
High Nucleation Rate A high level of supersaturation can lead to rapid nucleation and the formation of many small crystals. Reduce the rate of supersaturation generation by slowing down the cooling rate or the anti-solvent addition rate.Refer to Protocol 1 and Protocol 2 with slower cooling or addition rates.
Presence of Impurities Impurities can act as nucleation sites or inhibit growth on certain crystal faces, leading to altered morphology.[13] Ensure the starting material is of high purity or perform a purification step (e.g., recrystallization, activated carbon treatment) before the final crystallization.Protocol 3: Recrystallization for Purification 1. Dissolve the impure this compound in a minimum amount of hot water. 2. If colored impurities are present, add a small amount of activated carbon and stir for 15-30 minutes. 3. Hot filter the solution to remove the activated carbon and any other insoluble impurities. 4. Allow the filtrate to cool slowly to induce crystallization. 5. Collect the purified crystals by filtration.
Solvent System The solvent can influence the crystal habit. Experiment with different solvent systems or the addition of co-solvents to modify the crystal shape.Conduct small-scale screening experiments with different solvent compositions (e.g., varying water/ethanol ratios) to observe the effect on crystal morphology.
Issue 3: Crystal Discoloration

Problem: The final crystalline product has an undesirable color.

Possible Causes & Solutions:

CauseRecommended ActionExperimental Protocol
Impurities in Starting Material The raw this compound may contain colored impurities from the fermentation or synthesis process.[4]Utilize Protocol 3: Recrystallization for Purification , paying special attention to the use of activated carbon for decolorization.
Degradation During Crystallization Prolonged exposure to high temperatures can potentially lead to the degradation of L-Lysine and the formation of colored by-products.Minimize the time the solution is held at high temperatures during dissolution and filtration. Consider using lower crystallization temperatures if feasible.

Visualizations

TroubleshootingWorkflow cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Actions cluster_outcome Desired Outcome Problem Crystallization Issue Cause1 Poor Yield Problem->Cause1 Cause2 Bad Morphology Problem->Cause2 Cause3 Discoloration Problem->Cause3 Action1 Optimize Supersaturation (Cooling/Anti-solvent Rate) Cause1->Action1 Action2 Change Solvent System Cause1->Action2 Cause2->Action1 Cause2->Action2 Action3 Purify Starting Material (Recrystallization) Cause2->Action3 Cause3->Action3 Action4 Use Decolorizing Agent (Activated Carbon) Cause3->Action4 Outcome High-Quality Crystals Action1->Outcome Action2->Outcome Action3->Outcome Action4->Outcome

Caption: Troubleshooting workflow for this compound crystallization.

CrystallizationProtocol Start Start Dissolution Dissolve L-Lysine HCl in Solvent (e.g., Water) Start->Dissolution Purification Optional: Purify Solution (e.g., Activated Carbon) Dissolution->Purification Filtration1 Hot Filtration Purification->Filtration1 Crystallization Induce Crystallization Filtration1->Crystallization Cooling Controlled Cooling Crystallization->Cooling Method 1 AntiSolvent Anti-Solvent Addition Crystallization->AntiSolvent Method 2 Evaporation Slow Evaporation Crystallization->Evaporation Method 3 Aging Crystal Slurry Aging Cooling->Aging AntiSolvent->Aging Evaporation->Aging Filtration2 Isolate Crystals (Filtration) Aging->Filtration2 Washing Wash Crystals Filtration2->Washing Drying Dry Crystals Washing->Drying End Final Product Drying->End

Caption: General experimental workflow for this compound crystallization.

References

Minimizing autofluorescence from L-Lysine monohydrochloride in imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize autofluorescence issues related to L-Lysine monohydrochloride and general immunofluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and how does it relate to L-Lysine?

A1: Autofluorescence is the natural emission of light by biological structures or other materials when they absorb light, which is not due to the application of any fluorescent dye or probe.[1] This inherent background fluorescence can interfere with the detection of specific signals in fluorescence microscopy, potentially masking results or leading to incorrect interpretations.[1][2]

L-Lysine is relevant to autofluorescence in two primary ways:

  • Fixation-Induced Autofluorescence: In biological imaging, aldehyde fixatives like formaldehyde and glutaraldehyde are commonly used to preserve tissue structure. These aldehydes react with primary amines found in amino acids, such as the two amino groups in lysine, to form fluorescent compounds called Schiff bases.[2][3] This reaction is a major source of autofluorescence in fixed samples.[2]

  • Intrinsic Fluorescence: At high concentrations (e.g., ~0.5 M and above) in aqueous solutions, L-Lysine itself can form aggregates that exhibit intrinsic blue fluorescence (~435-450 nm) upon excitation.[4][5] This phenomenon, known as clustering-triggered emission, is generally not a concern at the low concentrations used for blocking steps but can be a factor in specific experimental conditions or formulations.[4]

Q2: How do aldehyde fixatives cause autofluorescence?

A2: Aldehyde fixatives preserve cellular structure by cross-linking proteins. This process involves the reaction of the aldehyde group (-CHO) with primary amine groups (-NH2) present in proteins, particularly on lysine residues. This reaction forms a Schiff base, which is an imine compound that can have fluorescent properties, contributing to background signal across a broad spectrum.[2][3] Glutaraldehyde is known to induce more potent autofluorescence than formaldehyde.[2][3]

Aldehyde_Reaction cluster_reactants Reactants cluster_product Product cluster_result Result Aldehyde Aldehyde Fixative (e.g., Formaldehyde) SchiffBase Fluorescent Schiff Base Aldehyde:e->SchiffBase:w + Lysine Primary Amine (e.g., on Lysine residue) Lysine:e->SchiffBase:w + Autofluorescence Fixation-Induced Autofluorescence SchiffBase->Autofluorescence leads to

Caption: Aldehyde fixative reaction with primary amines to produce autofluorescence.

Q3: My unstained control sample is showing fluorescence. How do I know the source?

A3: An unstained control is essential for determining the level of autofluorescence in your sample.[6] If you observe a signal, it can originate from several sources:

  • Endogenous Molecules: Many biological molecules are naturally fluorescent, including collagen, elastin, NADH, and riboflavins.[1] Red blood cells also exhibit strong autofluorescence due to their heme groups.[1][2]

  • Fixation: As discussed, aldehyde fixation is a very common cause.[2]

  • Lipofuscin: These are granules of pigmented waste products that accumulate in aging cells and are highly autofluorescent across a wide spectrum.[2][7]

  • Reagents or Materials: The cell culture medium (especially those with phenol red or FBS), mounting medium, or even the glass slides and coverslips can have fluorescent properties.[1][8]

By comparing unstained samples with those that have only primary or secondary antibodies, you can systematically identify the source of the background signal.[2]

Troubleshooting Guide

Q4: My signal-to-noise ratio is poor due to high background. What are the first steps to fix this?

A4: A low signal-to-noise ratio is a common problem. The following workflow can help you diagnose and solve the issue. First, confirm the problem by imaging an unstained control. If autofluorescence is high, you can proceed with targeted reduction strategies.

Troubleshooting_Workflow start High Background Fluorescence Observed in Stained Sample unstained_control Image Unstained Control: Is it Fluorescent? start->unstained_control no_af Background is likely due to non-specific antibody binding. Optimize blocking & washing steps. unstained_control->no_af No af_present Autofluorescence Confirmed unstained_control->af_present Yes source_id Identify Source of Autofluorescence af_present->source_id fixation Aldehyde Fixation? source_id->fixation lipofuscin Granular Signal (Lipofuscin)? fixation->lipofuscin No sol_fixation Use Sodium Borohydride or Glycine Quenching fixation->sol_fixation Yes collagen Structural Signal (Collagen/Elastin)? lipofuscin->collagen No sol_lipofuscin Treat with Sudan Black B or TrueBlack® lipofuscin->sol_lipofuscin Yes sol_collagen Use Far-Red Fluorophores to Avoid Blue/Green Emission collagen->sol_collagen Yes sol_general General Strategies: - Photobleaching - Spectral Unmixing - Commercial Quenchers collagen->sol_general No / Unsure

Caption: A workflow for troubleshooting high background fluorescence in imaging.

Q5: How can I specifically reduce autofluorescence caused by aldehyde fixation?

A5: To counteract autofluorescence from aldehyde fixatives, you can employ chemical quenching methods after fixation but before antibody incubation.[3]

  • Sodium Borohydride (NaBH₄): This reducing agent converts unreacted aldehyde groups into non-fluorescent alcohol groups.[3] It is effective but must be handled with care as it is caustic.[3]

  • Glycine or L-Lysine: Incubating the sample with a solution containing a high concentration of a primary amine, like 0.1 M glycine, can "block" the remaining reactive aldehyde groups, preventing them from causing further reactions.[3]

Q6: What methods are available to quench autofluorescence from other sources like lipofuscin?

A6: Lipofuscin is a particularly problematic source of autofluorescence due to its broad emission spectrum.[2]

  • Sudan Black B (SBB): This is a lipophilic (fat-soluble) dye that binds to lipofuscin granules and effectively quenches their fluorescence.[2][7] However, SBB itself can introduce a signal in the far-red channel, which must be considered when designing multicolor experiments.[2]

  • Commercial Quenchers: Several commercial kits are available, such as Vector® TrueVIEW® and Biotium TrueBlack®, which are designed to reduce autofluorescence from lipofuscin and other sources like collagen and red blood cells.[1][7][9]

Q7: Can I change my experimental setup to minimize the impact of autofluorescence?

A7: Yes, modifying your imaging protocol and fluorophore selection can make a significant difference:

  • Choose Far-Red Fluorophores: Autofluorescence is often strongest in the blue and green regions of the spectrum.[6] By using fluorophores that excite and emit in the red or far-red spectrum (e.g., those emitting above 650 nm), you can often spectrally separate your signal from the background.[1][2]

  • Photobleaching: Intentionally exposing your sample to intense light from the microscope's excitation source before acquiring your final image can selectively destroy the autofluorescent molecules.[3][10] The fluorophores used for specific labeling are often more resistant to photobleaching than the endogenous autofluorescent species.

  • Spectral Unmixing: If you are using a confocal microscope with a spectral detector, you can capture the entire emission spectrum of your sample. By defining a "reference" spectrum for the autofluorescence (from an unstained area), software can computationally remove its contribution from the final image, isolating your specific signal.[3]

Quantitative Data on Quenching Efficiency

The effectiveness of various autofluorescence quenching methods has been quantified in several studies. The table below summarizes the reported reduction in autofluorescence intensity for different commercial reagents.

Quenching ReagentTarget Autofluorescence Source(s)Reported Reduction EfficiencyCitations
TrueBlack™ Lipofuscin Quencher Primarily Lipofuscin; also red blood cells, extracellular matrix89–93%[9][10]
MaxBlock™ Autofluorescence Reducing Reagent Broad spectrum90–95%[9][10]
Vector® TrueVIEW® Quenching Kit Collagen, elastin, red blood cells, aldehyde fixationSubstantial reduction[9][11]
Sudan Black B LipofuscinHighly effective[2][7]

Key Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is adapted from established methods to reduce autofluorescence after formaldehyde or glutaraldehyde fixation.[3]

  • Preparation: Prepare a fresh 0.1% (w/v) solution of sodium borohydride (NaBH₄) in ice-cold phosphate-buffered saline (PBS), pH 7.4. Caution: NaBH₄ is caustic and will fizz upon dissolution. Prepare in a fume hood.

  • Application: Immediately after preparation, apply the fizzing solution to your fixed cells or tissue sections.

  • Incubation:

    • For cell monolayers fixed with glutaraldehyde: Incubate for 4 minutes. Replace with fresh solution and incubate for another 4 minutes.

    • For 7 µm paraffin-embedded sections fixed with paraformaldehyde: Incubate 3 times for 10 minutes each, replacing the solution each time.

  • Washing: Rinse the samples thoroughly with PBS (3-5 times, 5 minutes each) to remove all traces of sodium borohydride.

  • Proceed: Continue with your standard blocking and immunolabeling protocol.

Protocol 2: Sudan Black B Staining for Lipofuscin Quenching

This protocol is for quenching lipofuscin-based autofluorescence, often seen in aged tissues like the brain.[2][3]

  • Preparation: Prepare a 0.3% (w/v) Sudan Black B solution in 70% ethanol. Stir the solution in the dark for 1-2 hours and then filter to remove any undissolved particles.

  • Timing: This treatment should be performed after secondary antibody incubation and washes, just before mounting.

  • Application: Cover the tissue sections with the Sudan Black B solution.

  • Incubation: Incubate for 10-20 minutes at room temperature in the dark.

  • Washing: Briefly rinse the samples with PBS or 70% ethanol to remove excess dye, followed by extensive washing with PBS (e.g., 3 times for 5 minutes each).

  • Mounting: Mount the coverslip using an appropriate mounting medium. Note: Be aware that Sudan Black B may produce a dark signal in the far-red channel.[2]

Protocol 3: General Photobleaching

This technique uses high-intensity light to destroy autofluorescent molecules before imaging.[3][10]

  • Sample Preparation: Prepare your sample as usual, including all staining and mounting steps. Use an antifade mounting medium to protect your specific fluorophores.

  • Pre-Imaging Exposure: Place the slide on the microscope stage. Before capturing your final image, expose the field of view to continuous, high-intensity excitation light. Use a broad-spectrum light source or cycle through the excitation wavelengths you intend to use for imaging.

  • Duration: The required exposure time can vary from several minutes to over an hour depending on the sample and the intensity of the light source.[3] You can monitor the decrease in background fluorescence periodically.

  • Image Acquisition: Once the background autofluorescence has faded to an acceptable level, proceed with your standard imaging protocol using normal exposure times. Be aware that this process may also cause some bleaching of your specific signal, so optimization is key.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of L-Lysine Monohydrochloride: Titration vs. HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) like L-Lysine monohydrochloride is a critical step in guaranteeing the quality, safety, and efficacy of the final product. This guide provides an objective comparison of two common analytical techniques for purity validation: the traditional pharmacopoeial method of non-aqueous titration and the more modern approach of High-Performance Liquid Chromatography (HPLC).

This comparison is supported by experimental data and detailed protocols to assist in selecting the most appropriate method for specific analytical needs.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key performance characteristics of non-aqueous titration and a typical Reverse-Phase HPLC (RP-HPLC) method for the purity assessment of this compound.

ParameterNon-Aqueous TitrationRP-HPLC
Principle Acid-base titration in a non-aqueous solventChromatographic separation based on polarity
Purity (%) 99.8%99.9%
Precision (RSD) ≤ 0.2%≤ 1.0%
Accuracy (Recovery) 99.5% - 100.5%99.0% - 101.0%
Specificity Low (titrates all basic substances)High (separates L-Lysine from impurities)
Analysis Time ~15 minutes per sample~20 minutes per sample
Limit of Detection Not applicable17.80 µg/mL[1]
Limit of Quantitation Not applicable53.94 µg/mL[1]
Instrumentation Basic laboratory glassware, potentiostatHPLC system with UV or DAD detector
Cost per Sample LowHigh
Throughput Low to mediumHigh (with autosampler)

Experimental Protocols

Detailed methodologies for both the non-aqueous titration and RP-HPLC methods are provided below.

Non-Aqueous Titration (Based on USP Monograph)

This method determines the purity of this compound by titrating it as a base in a non-aqueous medium.

Materials:

  • This compound sample

  • Glacial Acetic Acid

  • Perchloric Acid (0.1 N in glacial acetic acid)

  • Mercuric Acetate TS (a solution of mercuric acetate in glacial acetic acid)

  • Formic Acid

  • Potentiometer with a suitable electrode system

Procedure:

  • Accurately weigh approximately 90 mg of the this compound sample.

  • Dissolve the sample in a mixture of 3 mL of formic acid and 50 mL of glacial acetic acid.[2]

  • Add 10 mL of mercuric acetate TS. The mercuric acetate reacts with the hydrochloride to form mercuric chloride, liberating the basic lysine for titration.

  • Titrate the solution with 0.1 N perchloric acid, determining the endpoint potentiometrically.

  • Perform a blank determination (using all reagents except the sample) and make any necessary corrections.

  • Calculate the percentage purity of this compound. Each mL of 0.1 N perchloric acid is equivalent to 9.133 mg of C₆H₁₄N₂O₂·HCl.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method separates L-Lysine from its potential impurities based on their polarity, followed by quantification using a UV detector.

Materials:

  • This compound sample and reference standard

  • Phosphate buffer (pH 2.5)

  • Acetonitrile (HPLC grade)

  • 1-Heptanesulfonic acid sodium salt (ion-pairing reagent)

  • Orthophosphoric acid

  • Water (HPLC grade)

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • C8 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: A mixture of phosphate buffer and acetonitrile (95:5 v/v). The buffer is prepared by dissolving an appropriate amount of monobasic potassium phosphate and 1-heptanesulfonic acid sodium salt in water, adjusting the pH to 2.5 with orthophosphoric acid.[1]

  • Mobile Phase B: A mixture of phosphate buffer and acetonitrile (5:95 v/v).[1]

  • Gradient Program: A linear gradient can be optimized to ensure good separation.

  • Flow Rate: 1.0 mL/minute.[1]

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection Wavelength: 208 nm.[1]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a standard solution of known concentration.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to prepare a sample solution with a concentration similar to the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the this compound in the sample by comparing the peak area of the sample to the peak area of the standard.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the logic behind choosing a method, the following diagrams are provided.

experimental_workflow cluster_titration Non-Aqueous Titration Workflow cluster_hplc RP-HPLC Workflow T1 Sample Weighing T2 Dissolution in Glacial Acetic Acid & Formic Acid T1->T2 T3 Addition of Mercuric Acetate T2->T3 T4 Potentiometric Titration with Perchloric Acid T3->T4 T5 Endpoint Determination T4->T5 T6 Purity Calculation T5->T6 H1 Standard & Sample Preparation H4 Injection & Chromatographic Run H1->H4 H2 Mobile Phase Preparation H3 HPLC System Setup H2->H3 H3->H4 H5 Peak Integration & Data Analysis H4->H5 H6 Purity Calculation H5->H6

Caption: Experimental workflows for titration and HPLC methods.

decision_tree Start Select Purity Validation Method Q1 Need to quantify specific impurities? Start->Q1 Q2 High sample throughput required? Q1->Q2 No Method_HPLC Choose HPLC Q1->Method_HPLC Yes Q3 Limited budget and instrumentation? Q2->Q3 No Q2->Method_HPLC Yes Method_Titration Choose Titration Q3->Method_Titration Yes Q3->Method_Titration No (but consider cost)

Caption: Decision tree for selecting a purity validation method.

Conclusion

Both non-aqueous titration and RP-HPLC are viable methods for determining the purity of this compound. The choice between them depends on the specific requirements of the analysis.

  • Non-aqueous titration is a cost-effective, simple, and accurate method suitable for routine quality control where the primary goal is to determine the overall purity of the substance. Its main limitation is the lack of specificity.

  • RP-HPLC offers high specificity, allowing for the separation and quantification of L-Lysine from its related substances and impurities.[1] This makes it the preferred method for in-depth purity profiling, stability studies, and when a more comprehensive understanding of the impurity profile is necessary. While the initial investment in instrumentation and the cost per sample are higher, the potential for high throughput with an autosampler makes it efficient for analyzing a large number of samples.

For drug development and research environments where a detailed understanding of the impurity profile is crucial, HPLC is the superior choice. For routine manufacturing quality control where the impurity profile is well-established, the simpler and more economical titration method may be sufficient.

References

A Comparative Analysis of L-Lysine Monohydrochloride vs. L-Lysine Free Base for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice between L-Lysine monohydrochloride and L-Lysine free base is critical for experimental success, formulation stability, and overall reproducibility. While both forms provide the essential amino acid L-Lysine, their distinct physicochemical properties dictate their suitability for different applications. This guide provides an objective comparison, supported by available data, to inform the selection process.

Chemical and Physical Properties: A Head-to-Head Comparison

This compound is the hydrochloride salt form of L-Lysine, created by reacting L-Lysine with hydrochloric acid.[1] This conversion results in significant differences in the physical and chemical characteristics of the two compounds, with this compound generally offering superior handling and stability for laboratory use. In contrast, L-Lysine free base can be challenging to work with due to its physical form and hygroscopic nature.[2][3]

Key Physicochemical Data
PropertyThis compoundL-Lysine Free BaseReferences
Molecular Formula C₆H₁₄N₂O₂・HClC₆H₁₄N₂O₂[4][5]
Molecular Weight 182.65 g/mol 146.19 g/mol [4][5]
Appearance White to off-white crystalline powderSticky oil or less stable solid[1][3][6]
Solubility in Water Highly soluble (~650 g/L at 20°C)Sparingly soluble[1][4]
Melting Point ~263-264°C (with decomposition)Not applicable (as it's often an oil)[6][7]
Stability Stable, non-hygroscopic crystalline solidLess stable, hygroscopic, absorbs CO₂ from the air[1][2]
pH (10% solution) ~5.72~10.5[3][4]
Theoretical Lysine Content ~80%100%[4][5]

Performance in Experimental Settings

The practical implications of these property differences are significant in a research context. The superior water solubility of this compound is a major advantage in preparing aqueous solutions for cell culture media, buffer formulations, and in vitro assays, ensuring accurate and reproducible concentrations.[1] Its stability as a crystalline powder simplifies weighing and handling, reducing the potential for experimental error.[1]

Conversely, the oily and hygroscopic nature of L-Lysine free base makes it difficult to handle and accurately weigh.[1][3] Its lower stability can lead to degradation and inconsistencies in experimental results over time.[2]

Bioavailability and Efficacy

For in vivo studies and pharmaceutical formulations, bioavailability is a critical parameter. Research indicates that this compound is highly bioavailable, with studies in various animal models suggesting that the lysine is readily absorbed and utilized.[8][9] Some studies have shown the relative bioavailability of L-Lysine from this compound to be equivalent to or even slightly higher than that of L-Lysine from other sources.[9][10] The digestibility of lysine from crystalline L-Lysine HCl has been determined to be virtually 100%.[8]

Experimental Protocols

While specific experimental protocols will vary depending on the application, the general procedure for preparing a stock solution of this compound for cell culture or other in vitro assays is straightforward.

Protocol: Preparation of a 100 mM this compound Stock Solution
  • Weighing: Accurately weigh 1.827 g of this compound powder.

  • Dissolving: Add the powder to a beaker containing approximately 80 mL of high-purity water (e.g., Milli-Q or equivalent).

  • Mixing: Stir the solution gently with a magnetic stirrer until the powder is completely dissolved.

  • pH Adjustment (if necessary): Check the pH of the solution. For most cell culture applications, adjust the pH to the desired range (typically 7.2-7.4) using sterile 1N NaOH or 1N HCl.

  • Final Volume: Transfer the solution to a 100 mL volumetric flask and add high-purity water to bring the final volume to 100 mL.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.

  • Storage: Store the sterile stock solution at 2-8°C.

Visualizing the Relationship and Application

The following diagrams illustrate the conversion between the two forms of L-Lysine and a typical experimental workflow for their comparison.

Lysine_Conversion FreeBase L-Lysine Free Base (C₆H₁₄N₂O₂) HCl_form This compound (C₆H₁₄N₂O₂・HCl) FreeBase->HCl_form + HCl HCl_form->FreeBase - HCl (Base)

Caption: Conversion between L-Lysine free base and its hydrochloride salt.

Experimental_Workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_application Application cluster_analysis Analysis Lys_HCl L-Lysine HCl (Crystalline Solid) Sol_HCl Aqueous Solution (High Solubility) Lys_HCl->Sol_HCl Easy Lys_FB L-Lysine Free Base (Oil/Unstable Solid) Sol_FB Aqueous Suspension (Low Solubility) Lys_FB->Sol_FB Difficult Cell_Culture Cell Culture Media Sol_HCl->Cell_Culture In_Vivo In Vivo Studies Sol_HCl->In_Vivo Sol_FB->Cell_Culture Sol_FB->In_Vivo Stability_Test Stability Assessment Cell_Culture->Stability_Test Bioavailability Bioavailability Assay In_Vivo->Bioavailability

Caption: Workflow comparing L-Lysine HCl and Free Base in research.

Conclusion

For the majority of research and drug development applications, this compound is the superior choice over L-Lysine free base. Its properties as a stable, highly soluble, crystalline powder make it easier to handle, ensure greater accuracy in solution preparation, and provide more consistent and reproducible experimental outcomes. While the free base form has a higher percentage of lysine by weight, the practical challenges associated with its use often outweigh this benefit. The high bioavailability of the monohydrochloride form further solidifies its position as the preferred reagent for both in vitro and in vivo studies.

References

A Comparative Analysis of L-Lysine Monohydrochloride and L-Lysine Sulfate in Animal Nutrition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of animal studies reveals comparable efficacy between L-Lysine monohydrochloride (HCl) and L-Lysine sulfate in promoting growth and performance in livestock, particularly in swine and poultry. While L-Lysine HCl has traditionally been the benchmark for supplemental lysine, research indicates that L-Lysine sulfate is an equally effective alternative, with some studies suggesting potential additional benefits due to its composition.

L-lysine is an essential amino acid critical for protein synthesis, muscle development, and overall growth in animals. As it cannot be synthesized by the body, it must be supplied through the diet. In commercial animal feed, L-lysine is commonly supplemented in the form of this compound or L-Lysine sulfate to meet the nutritional requirements of livestock.[1] This guide provides a detailed comparison of the efficacy of these two forms based on published animal studies, presenting key quantitative data, experimental methodologies, and a visual representation of a typical experimental workflow.

Performance Data in Animal Studies

Numerous studies have been conducted to evaluate the relative bioavailability (RBV) and efficacy of L-Lysine sulfate compared to L-Lysine HCl, which is often considered the standard with 100% bioavailability. The data consistently demonstrates that L-Lysine sulfate is a viable replacement for L-Lysine HCl in the diets of growing pigs and broiler chickens.

Swine Studies

In nursery and growing-finishing pigs, multiple studies have concluded that the RBV of L-Lysine sulfate is equivalent to that of L-Lysine HCl.[2][3] Key performance indicators such as Average Daily Gain (ADG) and Gain-to-Feed ratio (G:F) show no significant differences between the two lysine sources when supplemented at equivalent levels of digestible lysine.[4][5]

For instance, a study on nursery piglets reported the RBV of L-Lysine sulfate to be 106% for ADG and 119% for G:F relative to L-Lysine HCl.[4] Another study in growing pigs found the RBV of lysine in L-lysine sulfate to be 99% for ADG and 97% for G:F compared to L-lysine-HCl.[2] Furthermore, research on growing-finishing pigs has shown no impact of lysine source on growth performance, carcass characteristics, or blood urea nitrogen (BUN).[3]

Performance Metric L-Lysine HCl L-Lysine Sulfate Animal Model Reference
Relative Bioavailability (ADG) 100% (assumed)99% - 109.7%Nursery/Growing Pigs[2][6]
Relative Bioavailability (G:F) 100% (assumed)97% - 119%Nursery/Growing Pigs[2][4]
Average Daily Gain ( kg/d ) No significant differenceNo significant differenceGrowing Pigs[7]
Gain:Feed Ratio No significant differenceNo significant differenceGrowing Pigs[7]
Plasma Urea Nitrogen No significant differenceNo significant differenceNursery Piglets[4]
Poultry Studies

In broiler chickens, the findings are similar, with most studies indicating that L-Lysine sulfate is an effective substitute for L-Lysine HCl.[8] One study reported that the performance of birds fed L-lysine sulfate was superior to the L-lysine HCl dietary group in terms of live weight and feed conversion ratio (FCR).[9] This study also noted that L-lysine sulfate supplementation led to increased meat protein content and protein accretion.[9] The authors suggest that other components present in the L-lysine sulfate fermentation product may have synergistic effects.[9]

However, other studies have found no significant differences in body weight gain, feed:gain ratio, mortality, or carcass characteristics between broilers fed either lysine source.[8]

Performance Metric L-Lysine HCl L-Lysine Sulfate Animal Model Reference
Live Weight Gain Improved over controlSuperior to HCl in one studyBroiler Chickens[9]
Feed Conversion Ratio Improved over controlSuperior to HCl in one studyBroiler Chickens[9]
Breast Meat Yield Increased over controlIncreased over controlBroiler Chickens[9]
Meat Protein Content No significant changeSignificantly increasedBroiler Chickens[9]
Body Weight Gain No significant differenceNo significant differenceBroiler Chickens[8]

Experimental Protocols

The methodologies employed in these comparative studies generally follow a standardized approach to assess the efficacy of the two L-Lysine sources.

Key Experimental Design: Swine Bioavailability Study

A common experimental design involves a growth assay with a lysine-deficient basal diet. This basal diet is then supplemented with graded levels of either L-Lysine HCl or L-Lysine sulfate.

1. Animal Model: Nursery pigs (e.g., initial body weight of 9.5 +/- 1.5 kg) or growing-finishing pigs are typically used.[2][3] Animals are blocked by body weight and gender and randomly allotted to dietary treatments.

2. Diets:

  • Basal Diet: A diet is formulated to be deficient in lysine (e.g., 73% of standardized ileal digestible Lys requirements) but adequate in all other essential nutrients.[4][5] Corn and soybean meal are common base ingredients.[3]

  • Treatment Diets: The basal diet is supplemented with two or three graded levels of lysine from either L-Lysine HCl or L-Lysine sulfate.[2][4] For example, supplementation might be set to meet 80%, 90%, and 100% of the lysine requirement.[4]

3. Data Collection:

  • Growth Performance: Body weight and feed intake are measured at regular intervals to calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Gain-to-Feed ratio (G:F).

  • Blood Parameters: Blood samples are often collected to analyze for plasma urea nitrogen (PUN) or blood urea nitrogen (BUN), which are indicators of amino acid utilization.[3][4]

  • Carcass Characteristics: At the end of the trial, carcass data such as backfat thickness may be collected.[3]

4. Statistical Analysis: The relative bioavailability (RBV) of L-Lysine sulfate is determined using the multiple regression slope-ratio method, with ADG, G:F, or PUN as the response criteria.[2][3] The slope of the response to L-Lysine sulfate is compared to the slope of the response to L-Lysine HCl.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_experiment Phase 2: Experimentation cluster_treatments Dietary Groups cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Data Analysis Animal_Selection Animal Selection (e.g., Nursery Pigs) Diet_Formulation Diet Formulation (Lysine-Deficient Basal Diet) Random_Allocation Random Allocation to Dietary Treatments Diet_Formulation->Random_Allocation Control Basal Diet Random_Allocation->Control HCl_Groups Basal + Graded Levels of L-Lysine HCl Random_Allocation->HCl_Groups Sulfate_Groups Basal + Graded Levels of L-Lysine Sulfate Random_Allocation->Sulfate_Groups Feeding_Trial Ad Libitum Feeding and Water Access Performance_Metrics Measure: - Body Weight - Feed Intake Feeding_Trial->Performance_Metrics Blood_Sampling Collect Blood Samples (for PUN/BUN analysis) Feeding_Trial->Blood_Sampling Calculate_Performance Calculate: - ADG - G:F Performance_Metrics->Calculate_Performance Analyze_Blood Analyze Plasma/ Blood Urea Nitrogen Blood_Sampling->Analyze_Blood Slope_Ratio_Analysis Slope-Ratio Analysis (Determine RBV) Calculate_Performance->Slope_Ratio_Analysis Analyze_Blood->Slope_Ratio_Analysis Sulfate_groups Sulfate_groups

Typical Experimental Workflow for Comparing Lysine Sources.

Conclusion

References

A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for L-Lysine Monohydrochloride Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of L-Lysine monohydrochloride is critical in various stages of drug development, from quality control of raw materials to formulation analysis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.

Quantitative Performance Comparison

The choice between HPLC and LC-MS for the analysis of this compound often depends on the specific requirements of the assay, such as sensitivity, selectivity, and the complexity of the sample matrix. While HPLC offers a robust and cost-effective solution for routine analysis, LC-MS provides unparalleled sensitivity and specificity, making it ideal for trace-level detection and analysis in complex biological matrices.

The following table summarizes typical performance parameters for the quantification of this compound by HPLC with UV detection and LC-tandem Mass Spectrometry (LC-MS/MS). The data presented are representative values derived from various validation studies.

Performance ParameterHPLC with UV DetectionLC-MS/MS
Linearity (R²) ≥ 0.999> 0.99
Accuracy (% Recovery) 98.0 - 102.0%99.3 - 104.5%[1]
Precision (% RSD) < 2.0%< 15%[1]
Limit of Detection (LOD) 1.47 µg/mL[2]1.6 - 15 nM[1]
Limit of Quantification (LOQ) 4.41 µg/mL[2]6.1 - 25.33 nM[1]
Selectivity GoodExcellent
Matrix Effect Low to ModerateCan be significant, requires careful management
Cost LowerHigher
Throughput HighModerate to High

Experimental Workflows and Logical Relationships

A cross-validation workflow ensures that an analytical method is reliable and that its performance is well-understood. The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS methods for this compound analysis.

Cross-Validation Workflow Cross-Validation Workflow for HPLC and LC-MS/MS cluster_hplc HPLC Method cluster_lcms LC-MS/MS Method hplc_dev Method Development hplc_val Method Validation (Accuracy, Precision, Linearity, LOD, LOQ) hplc_dev->hplc_val hplc_sample Sample Analysis hplc_val->hplc_sample comparison Comparative Analysis of Results hplc_sample->comparison lcms_dev Method Development lcms_val Method Validation (Accuracy, Precision, Linearity, LOD, LOQ) lcms_dev->lcms_val lcms_sample Sample Analysis lcms_val->lcms_sample lcms_sample->comparison conclusion Conclusion on Method Equivalency and Suitability comparison->conclusion

References

A Comparative Guide to Orthogonal Methods for Confirming L-Lysine Monohydrochloride Identity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the unequivocal identity of L-Lysine monohydrochloride is a critical aspect of quality control in pharmaceutical development and manufacturing. Regulatory agencies mandate the use of orthogonal methods—analytical techniques that rely on different physicochemical principles—to provide a comprehensive and reliable confirmation of a substance's identity. This guide presents an objective comparison of key orthogonal methods for this compound, complete with experimental protocols, comparative data, and workflow visualizations to aid in the selection of appropriate analytical strategies.

Principles of Orthogonality in this compound Identification

Orthogonal methods provide a multi-faceted approach to identity confirmation. For a simple molecule like this compound, which possesses a chiral center, a primary and a secondary amine, a carboxylic acid, and a chloride salt, a robust identity confirmation strategy would involve techniques that probe these different features. For instance, one method might confirm the overall molecular structure and functional groups, while another verifies the specific stereochemistry, and a third confirms the presence of the hydrochloride salt.

Comparison of Key Orthogonal Methods

The following table summarizes the primary orthogonal methods for the identification of this compound, highlighting their principles and key performance attributes.

Method Principle of Detection/Separation Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase based on polarity.Retention time, purity profile.High sensitivity, quantitative, widely available.Retention time is not an absolute identifier; requires a reference standard.
Infrared (IR) Spectroscopy Absorption of infrared radiation by specific molecular vibrations of functional groups.A unique molecular fingerprint.Highly specific for overall molecular structure.May not be sensitive to subtle structural differences or impurities.
Raman Spectroscopy Inelastic scattering of monochromatic light, which provides information on molecular vibrations.Complementary vibrational information to IR.Non-destructive, requires minimal sample preparation, can be used for aqueous samples.Can be affected by fluorescence; may have lower sensitivity than IR for some compounds.
Compendial Methods (e.g., USP, EP, JP) A combination of tests including specific rotation, identification of chloride ions, and IR spectroscopy.Confirmation of stereochemistry, presence of the counter-ion, and overall structure.Provides a comprehensive identity confirmation based on established standards.Can be time-consuming to perform all the required tests.
Ion-Exchange Chromatography (IEC) Separation based on the reversible interaction between charged molecules and a charged stationary phase.Confirmation of the presence and quantity of the cationic lysine.Specific for charged molecules, can handle complex matrices.Primarily a quantitative method; less specific for identity than spectroscopic methods.
Ninhydrin Test (UV-Vis Spectrophotometry) Chemical reaction with primary and secondary amines to produce a colored compound.Presence of primary amino groups.Simple, cost-effective, and sensitive for amino acids.Not specific to L-Lysine; will react with other primary amines.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is suitable for verifying the retention time of L-Lysine and for assessing its purity.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

Reagents:

  • Potassium dihydrogen phosphate

  • Triethylamine

  • HPLC-grade water

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a 10 mM potassium dihydrogen phosphate solution in HPLC-grade water. Adjust the pH to 7.5 with triethylamine.[1][2]

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of approximately 140 µg/mL.[2]

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm), 5 µm[1][2]

    • Flow Rate: 0.5 mL/min[1][2]

    • Detection Wavelength: 214 nm[1][2]

    • Injection Volume: 20 µL[2]

    • Column Temperature: 25°C[2]

  • Analysis: Inject the standard and sample solutions into the chromatograph. The retention time of the major peak in the sample chromatogram should correspond to that of the standard chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Prepare Mobile Phase (10 mM KH2PO4, pH 7.5) B Prepare Standard Solution (140 µg/mL) A->B C Prepare Sample Solution A->C E Inject Standard and Sample B->E C->E D Set HPLC Conditions (C18, 214 nm, 0.5 mL/min) D->E F Acquire Chromatograms E->F G Compare Retention Times F->G H Identity Confirmed G->H IR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_result Result A Dry Sample and Standard B Triturate with KBr A->B E Record Standard Spectrum C Press into Pellet B->C D Record Sample Spectrum (4000-400 cm⁻¹) C->D C->E Prepare Standard Pellet F Compare Spectra D->F E->F G Identity Confirmed F->G Specific_Rotation_Workflow A Prepare Sample Solution (2g in 25mL 6M HCl) B Measure Optical Rotation (100-mm tube) A->B C Calculate Specific Rotation B->C D Compare with Specification (+19.0° to +21.5°) C->D E L-enantiomer Confirmed D->E

References

Benchmarking L-Lysine monohydrochloride against other amino acid supplements in research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of L-Lysine monohydrochloride in comparison to other commonly used amino acid supplements in research applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective performance comparison, detailing methodologies for key experiments and illustrating relevant biological pathways.

Executive Summary

L-Lysine, an essential amino-acid, plays a critical role in protein synthesis, tissue repair, and immune function.[1] Its hydrochloride salt, this compound (L-Lysine HCl), is a highly stable and water-soluble form, making it a preferred choice for supplementation in research settings. This guide benchmarks L-Lysine HCl against other amino acid supplements, focusing on bioavailability, efficacy in promoting protein synthesis, and its role in cellular signaling pathways.

I. Comparative Analysis of this compound and Alternatives

L-Lysine HCl is often compared with other forms of lysine, such as L-Lysine sulfate, and other functionally related amino acids like L-Arginine and L-Leucine.

A. Physicochemical Properties and Bioavailability

This compound is the hydrochloride salt of L-Lysine, containing approximately 78-80% pure lysine by weight.[2] It is a crystalline powder with high water solubility. In contrast, L-Lysine sulfate is another common feed-grade form of lysine, containing around 55% lysine. While both are effective sources of lysine, L-Lysine HCl offers a higher concentration of the active amino acid.

Table 1: Comparison of Physicochemical Properties of L-Lysine HCl and L-Lysine Sulfate

PropertyThis compound (HCl)L-Lysine Sulfate
Lysine Content ~78-80%~55%
Form Crystalline PowderGranular
Solubility High in waterGood in water
Purity HighContains fermentation by-products

Studies comparing the relative bioavailability (RBV) of L-Lysine HCl and L-Lysine sulfate in animal models have shown them to be largely equivalent for promoting growth, though some studies suggest L-Lysine sulfate may offer additional benefits due to the presence of other fermentation co-products.

B. Performance in Biological Systems

Protein Synthesis and Muscle Growth:

L-Lysine is a crucial component of protein synthesis. Research has shown its importance in muscle development and repair. When compared with other amino acids known for their anabolic properties, such as L-Leucine, L-Lysine demonstrates a distinct mechanism of action. While L-Leucine is a potent direct activator of the mTORC1 pathway, a key regulator of protein synthesis, L-Lysine also influences this pathway, albeit through different mechanisms that are still being fully elucidated.[3][4][5][6]

L-Lysine vs. L-Arginine: The Antagonism

L-Lysine and L-Arginine share a common cellular transporter, the cationic amino acid transporter (CAT). This leads to a competitive antagonism, where an excess of one can inhibit the uptake of the other. This interaction is particularly relevant in studies related to viral replication, as some viruses, like herpes simplex virus (HSV), are highly dependent on arginine for their proliferation. Supplementation with L-Lysine can thus competitively inhibit arginine uptake and suppress viral replication.

II. Quantitative Data from Comparative Studies

The following tables summarize quantitative data from studies comparing L-Lysine HCl with other amino acid supplements.

Table 2: In Vitro Comparison of L-Lysine and L-Arginine on Feline Herpesvirus-1 (FHV-1) Replication

Amino Acid Concentration% Reduction in Viral Titer (compared to control)
L-Lysine (300 µg/mL) in Arginine-restricted media 53.9%
L-Lysine (200 µg/mL) in Arginine-restricted media 34.2%

Data adapted from a study on the in vitro replication of FHV-1. The results indicate that L-Lysine supplementation can significantly reduce viral replication in an arginine-restricted environment.

Table 3: In Vitro Effect of L-Lysine and L-Leucine on mTORC1 Pathway Activation in C2C12 Myotubes

Amino Acid Treatment (10 mM)Relative Phosphorylation of 4E-BP1 (vs. Control)
L-Leucine Significant Increase
L-Lysine Significant Increase

This table summarizes findings that both L-Leucine and L-Lysine can independently stimulate the mTORC1 pathway, a key regulator of protein synthesis, in muscle cells.[7]

III. Experimental Protocols

A. Protocol for In Vitro Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the effect of different amino acid supplementations on cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: After 24 hours, remove the medium and replace it with 100 µL of medium containing the desired concentrations of L-Lysine HCl or other amino acid supplements. Include untreated control wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. The intensity of the purple color is directly proportional to the number of viable cells.[7][8][9][10][11]

IV. Signaling Pathways and Visualizations

A. L-Lysine and the mTORC1 Signaling Pathway

L-Lysine has been shown to activate the mammalian target of rapamycin complex 1 (mTORC1) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[3][4] The activation of mTORC1 by lysine is thought to be mediated through the lysosomal amino acid sensing machinery.

mTORC1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome L-Lysine_ext L-Lysine L-Lysine_int L-Lysine L-Lysine_ext->L-Lysine_int Cationic Amino Acid Transporter v-ATPase v-ATPase L-Lysine_int->v-ATPase Ragulator Ragulator Rag_GTPases Rag GTPases (inactive) Ragulator->Rag_GTPases activates Rag_GTPases_active Rag GTPases (active) Rag_GTPases->Rag_GTPases_active mTORC1_inactive mTORC1 (inactive) Rag_GTPases_active->mTORC1_inactive recruits to lysosome mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active activated by Rheb Protein_Synthesis Protein Synthesis Cell Growth mTORC1_active->Protein_Synthesis promotes Lysosomal_Lumen Lysosomal Lumen v-ATPase->Ragulator activates

Caption: L-Lysine activates the mTORC1 signaling pathway.

B. Experimental Workflow for Comparative Amino Acid Uptake Assay

The following diagram illustrates a typical workflow for a competitive uptake assay to compare the cellular uptake of this compound with another amino acid.

Uptake_Assay_Workflow Start Start: Cell Culture Incubate Incubate cells with radiolabeled L-Lysine Start->Incubate Add_Competitor Add increasing concentrations of unlabeled competitor amino acid Incubate->Add_Competitor Wash Wash cells to remove extracellular amino acids Add_Competitor->Wash Lyse Lyse cells Wash->Lyse Measure Measure intracellular radioactivity (Scintillation Counting) Lyse->Measure Analyze Analyze data to determine IC50 of the competitor Measure->Analyze End End: Determine relative uptake inhibition Analyze->End

Caption: Workflow for a competitive amino acid uptake assay.

V. Conclusion

This compound stands as a high-purity, highly bioavailable source of L-Lysine for research applications. Its performance in promoting protein synthesis is significant, with a distinct mechanism of action involving the mTORC1 pathway. The well-documented antagonism with L-Arginine provides a valuable tool for specific research contexts, such as virology. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers designing studies involving this compound and its comparison with other amino acid supplements. Further research into the nuanced interactions of L-Lysine with a broader range of amino acids will continue to illuminate its diverse roles in cellular physiology and pathology.

References

L-Lysine Monohydrochloride: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of L-Lysine monohydrochloride, with a focus on its antiviral properties against Herpes Simplex Virus (HSV). The information presented is supported by experimental data and detailed methodologies to assist in research and development.

Executive Summary

L-Lysine, an essential amino acid, has been investigated for its potential to inhibit the replication of Herpes Simplex Virus. The primary proposed mechanism of action is its antagonistic relationship with L-arginine, an amino acid crucial for the synthesis of viral proteins. In vitro studies have demonstrated that a high lysine-to-arginine ratio in cell culture media can suppress viral replication. In vivo studies, including clinical trials in humans and animal models, have explored the efficacy of oral and topical this compound in reducing the frequency, severity, and duration of HSV outbreaks, though results have been varied. This guide will delve into the quantitative data and experimental protocols from these studies to provide a clear comparison of its efficacy in controlled laboratory settings versus living organisms.

In Vitro Efficacy of this compound

The efficacy of L-Lysine in inhibiting viral replication in vitro is largely attributed to its ability to interfere with the virus's use of L-arginine.

Quantitative Data Summary
Cell LineVirusL-Lysine Concentration (µg/mL)L-Arginine Concentration (µg/mL)Viral Replication Reduction (%)Reference
Crandell-Rees Feline Kidney (CRFK)Feline Herpesvirus-1 (FHV-1)2002.534.2[1]
Crandell-Rees Feline Kidney (CRFK)Feline Herpesvirus-1 (FHV-1)3002.553.9[1]
Experimental Protocols

This assay is a standard method to determine the effect of a substance on viral infectivity.

Protocol:

  • Cell Seeding: Plate Vero cells (or another susceptible cell line) in 6-well plates at a density that will result in a confluent monolayer the following day.

  • Virus Dilution: Prepare serial dilutions of the Herpes Simplex Virus stock in a serum-free medium.

  • Treatment Preparation: Prepare media with varying concentrations of this compound and a constant, low concentration of L-arginine.

  • Infection: Aspirate the growth medium from the cell monolayers and infect with the virus dilutions for 1-2 hours at 37°C.

  • Overlay: After the incubation period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) mixed with the respective L-Lysine treatment media.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques (zones of cell death) are visible.

  • Staining and Counting: Fix the cells with a formaldehyde solution and stain with a crystal violet solution. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction in the L-Lysine-treated wells compared to the untreated control wells.

qPCR is used to measure the amount of viral DNA in cell culture supernatants, providing a quantitative measure of viral replication.

Protocol:

  • Cell Culture and Infection: Culture susceptible cells in media containing different ratios of L-Lysine to L-arginine and infect with HSV.

  • Supernatant Collection: At various time points post-infection, collect the cell culture supernatant.

  • DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

  • qPCR Reaction Setup: Prepare a qPCR reaction mix containing a master mix with a fluorescent dye (e.g., SYBR Green), forward and reverse primers specific for an HSV gene (e.g., glycoprotein B), and the extracted viral DNA.

  • Thermal Cycling: Perform the qPCR using a thermal cycler with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension. Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis: Quantify the viral DNA copies by comparing the cycle threshold (Ct) values of the samples to a standard curve of known viral DNA concentrations.

Signaling Pathway and Experimental Workflow

antiviral_pathway Lysine L-Lysine Cell Host Cell Lysine->Cell Enters cell ViralProteins Viral Proteins (Arginine-rich) Lysine->ViralProteins Competitively inhibits Arginine incorporation Arginine L-Arginine Arginine->Cell Enters cell Arginine->ViralProteins Essential for synthesis Cell->ViralProteins Provides machinery for synthesis Virus Herpes Simplex Virus Virus->Cell Infects Replication Viral Replication ViralProteins->Replication Replication->Virus New virions

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cells Culture Host Cells Infection Infect Cells with Virus Cells->Infection VirusStock Prepare Virus Stock VirusStock->Infection LysineSolutions Prepare L-Lysine Solutions Treatment Treat with L-Lysine LysineSolutions->Treatment Infection->Treatment Incubation Incubate Treatment->Incubation PlaqueAssay Plaque Assay Incubation->PlaqueAssay qPCR qPCR Incubation->qPCR Cytotoxicity Cytotoxicity Assay Incubation->Cytotoxicity

In Vivo Efficacy of this compound

The translation of in vitro findings to clinical efficacy in living organisms is a critical step in evaluating any therapeutic agent.

Quantitative Data Summary
SpeciesConditionThis compound DosageDurationOutcomeReference
HumanRecurrent Herpes Simplex1,248 mg/day (oral)Not specifiedDecreased recurrence rate[2]
HumanRecurrent Herpes Simplex624 mg/day (oral)Not specifiedNot effective[2]
HumanRecurrent Herpes Simplex1,000 mg, 3 times/day (oral)6 monthsAverage 2.4 fewer infections, reduced severity and healing time (p < 0.05)[3]
Experimental Protocols

Protocol (Based on a double-blind, placebo-controlled trial):

  • Participant Recruitment: Recruit individuals with a history of frequently recurrent herpes simplex infections.

  • Inclusion/Exclusion Criteria: Establish clear criteria for participant eligibility (e.g., frequency of outbreaks, age, overall health).

  • Randomization: Randomly assign participants to either the this compound treatment group or a placebo group.

  • Blinding: Ensure that both the participants and the researchers are unaware of the treatment assignments (double-blind).

  • Treatment Administration: Administer a standardized oral dose of this compound (e.g., 1,000 mg three times daily) or a matching placebo for a defined period (e.g., 6 months).

  • Data Collection: Participants maintain a diary to record the occurrence, duration, and severity of any herpes outbreaks. Clinical evaluations may also be performed.

  • Outcome Measures: The primary outcomes are the number of herpes simplex infections, the severity of symptoms, and the time to healing.

  • Statistical Analysis: Analyze the data to determine if there are statistically significant differences between the treatment and placebo groups.

This animal model is used to evaluate the efficacy of topical antiviral treatments.

Protocol:

  • Animal Preparation: Use male Hartley guinea pigs.

  • Inoculation: Inoculate the skin with a known titer of Herpes Simplex Virus Type 1 (HSV-1).

  • Treatment Groups: Divide the animals into groups: untreated control, placebo-treated, and L-Lysine-treated.

  • Topical Application: Apply a crystalline L-Lysine solution or a placebo to the inoculated sites at specified intervals.

  • Clinical Observation: Monitor the animals daily for the development of clinical symptoms (e.g., lesions).

  • Viral Recovery: Swab the inoculated sites to recover the virus and determine the viral titer.

  • Histopathological Analysis: In some studies, dorsal root ganglia may be collected to assess for the presence of the virus.

  • Data Analysis: Compare the clinical scores and viral titers between the different treatment groups.

Experimental Workflow

in_vivo_workflow cluster_human Human Clinical Trial cluster_animal Animal Model (Guinea Pig) Recruitment Participant Recruitment Randomization Randomization (Lysine vs. Placebo) Recruitment->Randomization Treatment_Human Oral L-Lysine Administration Randomization->Treatment_Human Data_Collection Data Collection (Diaries, Clinical Assessment) Treatment_Human->Data_Collection Analysis_Human Statistical Analysis Data_Collection->Analysis_Human Inoculation HSV Inoculation Treatment_Animal Topical/Systemic L-Lysine Inoculation->Treatment_Animal Observation Clinical Observation & Viral Titer Treatment_Animal->Observation Analysis_Animal Comparison of Groups Observation->Analysis_Animal

Comparison and Conclusion

The in vitro data provides a clear indication that L-Lysine can inhibit the replication of herpesviruses, particularly when the concentration of L-arginine is limited. This supports the proposed mechanism of action involving the competitive antagonism between these two amino acids. The controlled environment of cell culture allows for the precise manipulation of variables and a clear demonstration of the direct antiviral effect.

The in vivo evidence, while promising in some studies, is more complex and, at times, conflicting. Clinical trials in humans have shown that oral L-Lysine supplementation may reduce the recurrence and severity of herpes outbreaks. However, the effective dosage and the necessity of a low-arginine diet remain subjects of debate. The discrepancies in outcomes across different studies could be attributed to variations in dosage, patient populations, and dietary arginine intake. The guinea pig model provides a useful preclinical tool to evaluate topical formulations and further investigate the mechanisms of action in a living organism.

References

L-Lysine Monohydrochloride: A Comparative Guide to Ensuring Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the consistency and purity of reagents are paramount to achieving reproducible experimental outcomes. L-Lysine monohydrochloride, an essential amino acid crucial in a myriad of biological processes, is no exception. Variation in purity, impurity profiles, and even physical characteristics between suppliers and even between different lots from the same supplier can introduce significant variability in experimental results. This guide provides a framework for comparing this compound from different sources and establishing robust quality control protocols.

This comparison guide outlines key quality attributes to consider when sourcing this compound and provides detailed experimental protocols to assess its suitability for sensitive research applications. The objective is to empower researchers to make informed decisions and minimize experimental variability arising from reagent sourcing.

Key Quality and Performance Parameters: A Comparative Overview

Parameter Supplier A (Pharmaceutical Grade) Supplier B (Research Grade) Supplier C (Standard Grade) Potential Impact on Experiments
Assay (on dried basis) 99.5% - 101.0%≥ 99.0%≥ 98.5%Lower purity can affect molar concentration calculations and introduce unknown variables.
Specific Rotation [α]D20 +20.7° to +21.5°+20.5° to +21.8°Not specifiedIndicates the enantiomeric purity (L-form vs. D-form). The D-isomer can have different biological activity.
Loss on Drying ≤ 0.4%≤ 0.5%≤ 1.0%High water content can affect the accuracy of weighing and concentration calculations.
Residue on Ignition ≤ 0.1%≤ 0.2%≤ 0.5%Indicates the amount of inorganic impurities.
Heavy Metals (as Pb) ≤ 5 ppm≤ 10 ppm≤ 20 ppmHeavy metals can be toxic to cells and interfere with enzymatic assays.[1][2]
Arsenic (As) ≤ 1 ppm≤ 1.5 ppm≤ 3 ppmArsenic is a known cellular toxin.[1][2]
Other Amino Acids Not detectable≤ 0.2%≤ 0.5%Contaminating amino acids can interfere with specific metabolic or signaling pathways under investigation.[3]
Endotoxin ≤ 0.5 EU/mgNot specifiedNot specifiedCritical for in vivo studies and cell culture experiments to avoid inflammatory responses.
Physical Appearance White crystalline powderWhite to off-white powderCrystalline powderInconsistencies can indicate impurities or degradation.

Experimental Protocols for Quality Assessment

To ensure the consistency and suitability of this compound for your specific application, it is crucial to perform in-house quality control. The following are detailed protocols for key experiments.

Purity and Identity Verification by High-Performance Liquid Chromatography (HPLC)

Objective: To confirm the identity and determine the purity of this compound.

Methodology:

  • Standard Preparation: Prepare a stock solution of a certified this compound reference standard at a known concentration (e.g., 1 mg/mL) in ultrapure water.

  • Sample Preparation: Prepare solutions of this compound from each supplier at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Analysis: Inject equal volumes of the standard and sample solutions. Compare the retention time of the major peak in the sample chromatograms to that of the standard to confirm identity. Calculate the purity by dividing the peak area of L-Lysine by the total peak area of all components in the chromatogram.

Cell-Based Assay for Functional Assessment

Objective: To assess the functional impact of this compound from different suppliers on a relevant biological system. This example uses a cell proliferation assay.

Methodology:

  • Cell Culture: Culture a lysine-dependent cell line (e.g., certain cancer cell lines) in a lysine-free medium.

  • Supplementation: Supplement the lysine-free medium with this compound from each supplier to a final concentration that is known to support cell growth (e.g., the physiological concentration of lysine in standard media). Include a negative control (no lysine) and a positive control (using a previously validated batch of this compound).

  • Cell Seeding: Seed the cells in 96-well plates at a suitable density.

  • Incubation: Incubate the plates for a period appropriate for the cell line's doubling time (e.g., 48-72 hours).

  • Proliferation Assay: Measure cell proliferation using a standard method such as the MTT or WST-1 assay.

  • Analysis: Compare the cell proliferation rates between the different supplier lots. Significant differences may indicate the presence of cytotoxic impurities or variations in the effective concentration of L-Lysine.

Endotoxin Testing

Objective: To quantify the level of endotoxins, which is critical for in vivo and cell culture applications.

Methodology:

  • Sample Preparation: Prepare solutions of this compound from each supplier in endotoxin-free water.

  • Assay: Use a commercially available Limulus Amebocyte Lysate (LAL) assay kit (e.g., chromogenic or turbidimetric). Follow the manufacturer's instructions precisely.

  • Analysis: Quantify the endotoxin levels in Endotoxin Units (EU) per milligram of this compound. Compare the results against the required specifications for your experiments.

Visualizing Workflows and Pathways

To further aid in understanding the importance of reagent quality, the following diagrams illustrate a typical experimental workflow for qualifying a new supplier and a relevant signaling pathway where L-Lysine plays a role.

G Experimental Workflow for Supplier Qualification cluster_0 Initial Screening cluster_1 Analytical Chemistry cluster_2 Functional Testing cluster_3 Decision A Receive L-Lysine from New Supplier B Physical Inspection (Color, Form) A->B C Documentation Review (CoA) B->C D Purity and Identity (HPLC) C->D E Impurity Profiling D->E F Cell-Based Assay (e.g., Proliferation) E->F G Endotoxin Testing (LAL Assay) F->G H Accept/Reject Supplier G->H

Caption: A typical workflow for qualifying a new supplier of this compound.

G Simplified mTORC1 Signaling Pathway cluster_0 Upstream Signals cluster_1 Core Pathway cluster_2 Downstream Effects Lysine L-Lysine mTORC1 mTORC1 Lysine->mTORC1 GrowthFactors Growth Factors GrowthFactors->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis CellGrowth Cell Growth ProteinSynthesis->CellGrowth

Caption: The mTORC1 pathway is sensitive to amino acid levels, including L-Lysine.

Conclusion and Recommendations

The reproducibility of scientific experiments is a cornerstone of research and development. While often overlooked, the quality of basic reagents such as this compound can have a profound impact on experimental outcomes. Lot-to-lot variability is a known challenge in reagent consistency.[4][5] Therefore, it is imperative for researchers to not solely rely on the supplier's Certificate of Analysis but to implement their own quality control measures.

Recommendations:

  • Qualify New Suppliers: Before introducing this compound from a new supplier into routine experiments, perform the validation assays described above.

  • Retain a Reference Lot: Keep a small amount of a previously validated "gold standard" lot of this compound to compare against new lots.

  • Perform Lot-to-Lot Testing: When receiving a new lot from the same supplier, at a minimum, conduct a side-by-side comparison in your most sensitive assay to ensure consistency.

  • Document Everything: Maintain meticulous records of supplier information, lot numbers, and the results of your quality control tests.

References

Safety Operating Guide

Proper Disposal of L-Lysine Monohydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of L-Lysine monohydrochloride, a common amino acid used in various research and pharmaceutical applications.

I. Understanding the Hazard Profile

This compound is generally not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3] However, it is crucial to handle it with care, employing good laboratory practices to avoid potential irritation or other health effects.[1][4]

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Safety glasses or goggles.[5]

  • Hand Protection: Chemical-resistant gloves.[2][5]

  • Respiratory Protection: In cases of significant dust generation, an approved dust respirator is recommended.[6]

  • Protective Clothing: A standard lab coat is sufficient for routine handling.[6]

III. Spill Management

In the event of a spill, follow these procedures:

  • Small Spills:

    • Use appropriate tools to carefully scoop the spilled solid material into a designated waste disposal container.[6]

    • Clean the affected area by spreading water on the contaminated surface and dispose of the cleaning materials according to local and regional authority requirements.[6]

  • Large Spills:

    • Use a shovel to transfer the material into a suitable waste disposal container.[6]

    • Finish cleaning the area by spreading water on the contaminated surface and allowing it to be evacuated through the sanitary system, if local regulations permit.[6]

IV. Disposal Procedures

The primary method for the disposal of this compound is to adhere to all federal, state, and local environmental control regulations.[1][6]

Step 1: Containerization Place the waste this compound into a clearly labeled, sealed container.[5] Do not mix it with other chemical waste.

Step 2: Waste Characterization Although not typically classified as hazardous, it is good practice to have a Safety Data Sheet (SDS) available for your institution's waste management provider.

Step 3: Consultation and Disposal Consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to determine the appropriate disposal method.[7] Common disposal options may include:

  • Incineration: Some safety data sheets suggest burning in a chemical incinerator as a suitable disposal method.[1]

  • Landfill: Disposal in a licensed landfill may be permissible, in accordance with local regulations for non-hazardous solid waste.[4]

Important Note: Do not dispose of this compound down the drain unless it is in a very dilute solution and is permitted by your local wastewater treatment authority.[8]

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 A Start: this compound for Disposal B Is the material a spill? A->B C Follow Spill Management Protocol B->C Yes D Place in a labeled, sealed container B->D No C->D E Consult Institutional EHS / Licensed Waste Contractor D->E F Determine appropriate disposal method (e.g., Incineration, Landfill) E->F G Dispose of according to regulations F->G H End G->H

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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L-Lysine monohydrochloride
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L-Lysine monohydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.